molecular formula C9H18NO2.Cl<br>C9H18ClNO2 B1222373 (2-(Methacryloyloxy)ethyl)trimethylammonium chloride CAS No. 5039-78-1

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Katalognummer: B1222373
CAS-Nummer: 5039-78-1
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: RRHXZLALVWBDKH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H18NO2.Cl and its molecular weight is 207.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXZLALVWBDKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26161-33-1, 33611-56-2 (Parent)
Record name Methacryloyloxyethyltrimethylammonium chloride homopolymer
Source CAS Common Chemistry
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Record name (2-(Methacryloyloxy)ethyl)trimethylammonium
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DSSTOX Substance ID

DTXSID3027586
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5039-78-1, 26161-33-1
Record name [2-(Methacryloyloxy)ethyl]trimethylammonium chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium
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Record name Polyquaternium 37
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Record name (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
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Record name [2-(methacryloyloxy)ethyl]trimethylammonium chloride
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Record name 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological interactions of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a cationic monomer with significant applications in the biomedical and pharmaceutical fields.

Physicochemical Properties

This compound, commonly known as METAC, is a quaternary ammonium compound featuring a polymerizable methacrylate group. Its cationic nature, conferred by the permanently charged trimethylammonium group, governs its interaction with negatively charged surfaces and biomolecules, making it a valuable component in the design of biomaterials and drug delivery systems.[1][2] The key physicochemical properties of METAC are summarized in the table below.

PropertyValueReferences
Chemical Formula C₉H₁₈ClNO₂[1][3]
Molecular Weight 207.70 g/mol [1][3][4][5][6]
CAS Number 5039-78-1[1][3][4][6]
Appearance Typically supplied as a 70-80% aqueous solution, which is a colorless to light yellow liquid.[1][5]
Melting Point -25 °C[7][8]
Boiling Point >100 °C[7][8]
Density 1.105 g/mL at 25 °C[1][4][9]
Refractive Index (n20/D) 1.469[4][7]
Solubility Soluble in water.[1][7][10]
SMILES CC(=C)C(=O)OCC--INVALID-LINK--(C)C.[Cl-][1][4]
InChI Key RRHXZLALVWBDKH-UHFFFAOYSA-M[1][4][6]

Experimental Protocols

This section details methodologies for the synthesis of poly(METAC) via free-radical and RAFT polymerization, as well as standard assays for evaluating its biological interactions.

Synthesis of poly(METAC) via Free-Radical Polymerization in Aqueous Solution

This protocol describes the synthesis of a homopolymer of METAC using a water-soluble initiator.

Materials:

  • This compound (METAC) solution (e.g., 80 wt% in water)

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker, optional for hydrogels)

  • Deionized water

  • Methanol (for precipitation)

  • Dialysis tubing (if purification is required)

Procedure:

  • In a reaction flask, dissolve the desired amount of METAC monomer in deionized water to achieve the target monomer concentration.

  • If preparing a hydrogel, add the cross-linker (MBA) to the monomer solution and stir until dissolved.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • In a separate container, dissolve the initiator (APS or KPS) in deionized water.

  • Inject the initiator solution into the monomer solution under the inert atmosphere.

  • Maintain the reaction at a constant temperature (e.g., 60-70 °C) with continuous stirring for a specified period (typically several hours).

  • To isolate the polymer, precipitate the reaction mixture in a non-solvent such as methanol.

  • Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum until a constant weight is achieved.

  • For further purification, the polymer can be dissolved in water and dialyzed against deionized water for several days.

Characterization: The chemical structure of the resulting poly(METAC) can be confirmed using ¹H NMR spectroscopy. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) with an appropriate aqueous eluent and calibration standards.[11][12][13][14]

Synthesis of poly(METAC) via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol allows for the synthesis of well-defined poly(METAC) with controlled molecular weight and a narrow molecular weight distribution.

Materials:

  • This compound (METAC)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Deuterated solvent for NMR analysis (e.g., D₂O)

  • Inert gas (Nitrogen or Argon)

  • Precipitation solvent (e.g., diethyl ether or acetone)

Procedure:

  • In a Schlenk flask, dissolve the METAC monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.

  • De-gas the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time.

  • To monitor the polymerization kinetics, samples can be periodically withdrawn under an inert atmosphere for ¹H NMR analysis to determine monomer conversion.[15]

  • Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Isolate the polymer by precipitating the solution into a large excess of a cold non-solvent.

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Characterization: The molecular weight (Mn), and polydispersity index (PDI) of the synthesized polymer are determined by GPC.[10][16] The final monomer conversion and polymer structure are confirmed by ¹H NMR.[15]

In Vitro Drug Release Study from poly(METAC) Hydrogel

This protocol outlines a method to assess the release of a model drug from a prepared poly(METAC) hydrogel.

Materials:

  • Drug-loaded poly(METAC) hydrogel

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 5.4 and 7.4)

  • Model drug (e.g., a small molecule drug)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of drug-loaded hydrogel discs of known weight and drug content.

  • Place each disc in a vial containing a known volume of PBS at a specific pH.

  • Incubate the vials at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.[13][17][18]

Hemolysis Assay

This assay evaluates the biocompatibility of poly(METAC) by measuring its effect on red blood cells.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Poly(METAC) solutions at various concentrations

  • Positive control: Triton X-100 (1% v/v)

  • Negative control: PBS

  • Centrifuge

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

  • In a 96-well plate, add the poly(METAC) solutions at different concentrations.

  • Add the positive and negative controls to their respective wells.

  • Add the RBC suspension to all wells and incubate at 37 °C for a specified time (e.g., 1-2 hours).

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of hemolysis for each polymer concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).[6][19]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of poly(METAC) on the viability of a cell line.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • Poly(METAC) solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the poly(METAC) solution. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the absorbance of the untreated control cells.[20][21]

Biological Interactions and Signaling Pathways

The cationic nature of poly(METAC) is a key determinant of its biological activity. The positively charged quaternary ammonium groups can interact electrostatically with the negatively charged components of cell membranes, such as phospholipids and proteins.[17] This interaction can lead to various cellular responses, including membrane disruption and cellular uptake.

Cellular Uptake Mechanisms

Poly(METAC) and its nanoparticle formulations can be internalized by cells through endocytosis. The specific endocytic pathway can depend on the polymer's properties (molecular weight, charge density) and the cell type.[3][4][5] Common pathways include clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Cellular_Uptake_Workflow General Workflow for Studying Cellular Uptake of Poly(METAC) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Polymer Fluorescently-labeled Poly(METAC) Incubation Incubate Cells with Poly(METAC) Polymer->Incubation Cells Cell Culture (e.g., HeLa) Cells->Incubation Microscopy Confocal Microscopy Incubation->Microscopy FACS Flow Cytometry Incubation->FACS Inhibitors Add Endocytosis Inhibitors (Optional) Inhibitors->Incubation Localization Subcellular Localization Microscopy->Localization Quantification Quantification of Uptake FACS->Quantification Pathway Identification of Uptake Pathway Localization->Pathway Quantification->Pathway Membrane_Disruption_Pathway Proposed Mechanism of Poly(METAC)-Induced Membrane Disruption PolyMETAC High Concentration of Poly(METAC) Interaction Electrostatic Interaction PolyMETAC->Interaction Membrane Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Destabilization and Pore Formation Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Lysis and Necrosis Leakage->CellDeath Inflammasome_Activation_Pathway Poly(METAC) and NLRP3 Inflammasome Activation PolyMETAC Poly(METAC) Nanoparticles Endocytosis Endocytosis PolyMETAC->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm NLRP3 NLRP3 Activation Cytoplasm->NLRP3 ASC ASC Recruitment NLRP3->ASC Inflammasome Inflammasome Assembly Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro IL1b_mature Mature IL-1β (Secretion) IL1b_pro->IL1b_mature

References

An In-depth Technical Guide to [2-(Methacryloyloxy)ethyl] Trimethylammonium Chloride (METAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monomer [2-(methacryloyloxy)ethyl] trimethylammonium chloride (METAC). It details its chemical structure, physicochemical properties, experimental protocols for its polymerization, and its mechanism of action in antimicrobial applications.

Core Concepts: The METAC Monomer Structure

[2-(Methacryloyloxy)ethyl] trimethylammonium chloride, commonly known as METAC, is a quaternary ammonium salt of a methacrylate monomer. Its chemical structure is characterized by three key functional components: a polymerizable methacrylate group, a flexible ethylene spacer, and a permanently cationic trimethylammonium group.[1] This unique architecture makes METAC a versatile building block in polymer chemistry, particularly for the synthesis of cationic polymers with a wide range of applications, including as flocculants, in gene delivery, and as antimicrobial agents.

The molecular formula for METAC is C₉H₁₈ClNO₂.[1][2] The presence of the methacrylate group allows it to readily undergo free-radical polymerization, either alone to form poly(METAC) or with other monomers to create copolymers with tailored properties.[3] The quaternary ammonium group imparts a permanent positive charge, which is crucial for its electrostatic interactions with negatively charged surfaces and biomolecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the METAC monomer.

PropertyValueReferences
Chemical Name [2-(Methacryloyloxy)ethyl] trimethylammonium chloride[1][2][4]
Synonyms METAC, MAETAC, TMAEMC[1][2]
CAS Number 5039-78-1[1][2]
Molecular Formula C₉H₁₈ClNO₂[1][2][5]
Molecular Weight 207.70 g/mol [1][2][5]
Appearance Colorless to yellowish liquid[1]
Melting Point -25 °C[5]
Boiling Point >100 °C[5]
Density 1.105 g/mL at 25 °C[5]
Refractive Index n20/D 1.469[5]
Viscosity 50 cP at 23 °C
Solubility Soluble in water[5]
Stability Stable, but may undergo spontaneous polymerization. Incompatible with steel, rust, reducing agents, heavy metal salts, carbon dioxide, and oxidizing agents.[5]

Experimental Protocols

General Protocol for Free-Radical Solution Polymerization of METAC

This protocol describes a general method for the homopolymerization of METAC in a solution using a free-radical initiator.

Materials:

  • [2-(Methacryloyloxy)ethyl] trimethylammonium chloride (METAC) monomer

  • Solvent (e.g., deionized water, methanol, or a mixture)

  • Free-radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) for aqueous solutions, or Azobisisobutyronitrile (AIBN) for organic solvents)

  • Round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet

  • Heating mantle or oil bath

  • Precipitating solvent (e.g., acetone or ethanol)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of METAC monomer in the chosen solvent. The concentration can be varied to control the polymerization rate and final polymer molecular weight.

  • Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Dissolve the free-radical initiator in a small amount of the solvent and add it to the reaction flask. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or V-50) under a continuous flow of inert gas. Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent (e.g., acetone).

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified poly(METAC) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analysis of Residual METAC Monomer by Gas Chromatography (GC)

This protocol outlines a general approach for quantifying unreacted METAC monomer in a polymer sample.

Materials:

  • Polymer sample

  • Appropriate solvent for dissolving the polymer and extracting the monomer

  • Internal standard

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Appropriate GC column

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the polymer sample and dissolve it in a suitable solvent. Add a known amount of an internal standard.

  • Extraction (if necessary): If the polymer is not fully soluble, the residual monomer may need to be extracted using a suitable solvent.

  • Calibration: Prepare a series of standard solutions of METAC of known concentrations in the same solvent, each containing the same concentration of the internal standard.

  • GC Analysis: Inject the prepared sample and standard solutions into the GC. The GC conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate) should be optimized for the separation of METAC and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of METAC to the peak area of the internal standard against the concentration of the METAC standards. Use this calibration curve to determine the concentration of residual METAC in the polymer sample.

Visualizations

Free-Radical Polymerization of METAC

The following diagram illustrates the fundamental steps of the free-radical polymerization of METAC.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat Monomer Radical Monomer Radical Radical (R.)->Monomer Radical + METAC Monomer Growing Polymer Chain Growing Polymer Chain Monomer Radical->Growing Polymer Chain + n(METAC) Poly(METAC) Poly(METAC) Growing Polymer Chain->Poly(METAC) Combination or Disproportionation

A schematic of the free-radical polymerization of METAC.
Antimicrobial "Contact-Killing" Mechanism of Poly(METAC)

The diagram below depicts the proposed mechanism by which poly(METAC) surfaces exert their antimicrobial activity.

Antimicrobial_Mechanism cluster_surface Poly(METAC) Surface cluster_bacterium Bacterial Cell cluster_interaction Interaction & Disruption pMETAC MembraneDisruption Membrane Adsorption and Structural Disruption Bacterium Negatively Charged Bacterial Membrane Bacterium->pMETAC Electrostatic Attraction CellLysis Cell Lysis and Death MembraneDisruption->CellLysis

The "contact-killing" mechanism of a poly(METAC) surface.

References

An In-depth Technical Guide to MADQUAT (CAS Number 5039-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MADQUAT, identified by the CAS number 5039-78-1, is a quaternary ammonium compound chemically known as [2-(methacryloyloxy)ethyl]trimethylammonium chloride. It is a cationic monomer that plays a significant role in polymer chemistry. Its structure, featuring a polymerizable methacrylate group and a permanently charged quaternary ammonium group, imparts unique properties to the polymers synthesized from it. This technical guide provides a comprehensive overview of MADQUAT, including its chemical and physical properties, synthesis, applications in research and development, and detailed experimental protocols.

Chemical and Physical Properties

MADQUAT is typically supplied as a 72-80% aqueous solution, stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization.[1] It is a clear, colorless to pale yellow liquid.[2] Key physicochemical properties are summarized in Table 1.

PropertyValueReferences
CAS Number 5039-78-1[3]
Synonyms [2-(methacryloyloxy)ethyl]trimethylammonium chloride, Methacroylcholine chloride, TMAEMC[2][4]
Molecular Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [1][4][5]
Density 1.105 g/mL at 25 °C[1]
Refractive Index n20/D 1.469[1]
Solubility Soluble in water, ethanol, and isopropanol. Insoluble in esters, ketones, and hydrocarbons.[3]
Stability Stable under recommended storage conditions. Good resistance to hydrolysis at pH values not exceeding 7.[3]

Synthesis and Polymerization

Synthesis of MADQUAT Monomer

The synthesis of MADQUAT involves the quaternization of a tertiary amine, 2-(dimethylamino)ethyl methacrylate (DMAEMA), with an alkyl halide, typically methyl chloride. This reaction introduces a permanent positive charge on the nitrogen atom.[3]

Synthesis DMAEMA 2-(Dimethylamino)ethyl methacrylate (DMAEMA) Quaternization Quaternization Reaction DMAEMA->Quaternization MeCl Methyl Chloride (CH3Cl) MeCl->Quaternization MADQUAT MADQUAT ([2-(methacryloyloxy)ethyl]trimethylammonium chloride) Quaternization->MADQUAT Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN, Peroxide) Radical Free Radicals Initiator->Radical Heat Monomer MADQUAT Monomer Radical->Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain Chain Growth GrowingChain->GrowingChain Addition of Monomers Polymer Poly(MADQUAT) GrowingChain->Polymer Combination or Disproportionation Antibacterial_Mechanism PolyMADQUAT Poly(MADQUAT) Surface (Positively Charged) Interaction Electrostatic Interaction PolyMADQUAT->Interaction Bacteria Bacterial Cell (Negatively Charged Surface) Bacteria->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis and Death Disruption->Lysis ATRP_Workflow Start Start Prep_Macro Prepare Macro-initiator (MCC-BiB) Start->Prep_Macro Dissolve_Macro Dissolve Macro-initiator in DMF Prep_Macro->Dissolve_Macro Add_Catalyst Add Catalyst System (CuBr/BPY) under N2 Dissolve_Macro->Add_Catalyst Add_Monomer Add MADQUAT Monomer (METMA) dropwise under N2 Add_Catalyst->Add_Monomer Polymerize Polymerize at 40°C for 6h under N2 Add_Monomer->Polymerize Wash Wash Product with Acetone Polymerize->Wash Dissolve_Final Dissolve Final Product in Deionized Water Wash->Dissolve_Final End End Dissolve_Final->End

References

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Introduction

This compound (METAC) is a cationic quaternary ammonium monomer with significant applications across various scientific and industrial fields.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a permanently charged trimethylammonium group, allows for the synthesis of functional polymers with tailored properties.[1][2] This guide provides a comprehensive overview of METAC, focusing on its chemical and physical properties, synthesis and polymerization protocols, and its applications in research and drug development for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

METAC is a water-soluble compound characterized by its cationic nature.[1] The quantitative properties of METAC are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValue
Molecular Weight 207.70 g/mol [1][2][3][4][5][6]
Molecular Formula C₉H₁₈ClNO₂[1][3][4]
CAS Number 5039-78-1[1][4][6]
IUPAC Name trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride[1][3]
Physical State Liquid[3][7]
Density 1.105 g/mL at 25°C[1]
Refractive Index n₂₀/D = 1.466 - 1.469[1]
Viscosity 50 cP at 23°C[1]
Melting Point -25 °C[7]
Boiling Point >100 °C[7]
Monoisotopic Mass 207.102606 Da[1][3]

Synthesis and Polymerization

The synthesis of METAC typically involves the reaction of ethylene glycol, methacrylic acid, and trimethylamine.[1] The resulting monomer is highly reactive and readily undergoes free radical polymerization to form poly[(2-methacryloyloxy)ethyl]trimethylammonium chloride (PMETAC).[1] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed to produce well-defined polymers with narrow molecular weight distributions.[1][8]

Synthesis_and_Polymerization General Synthesis and Polymerization Workflow of PMETAC cluster_synthesis Monomer Synthesis cluster_polymerization Controlled Radical Polymerization (ATRP) S1 Ethylene Glycol R1 Acid-catalyzed Esterification & Quaternization S1->R1 S2 Methacrylic Acid S2->R1 S3 Trimethylamine S3->R1 Monomer (2-(Methacryloyloxy)ethyl) trimethylammonium chloride (METAC) R1->Monomer Polymerization Atom Transfer Radical Polymerization (ATRP) Monomer->Polymerization Monomer->Polymerization Initiator Initiator (e.g., Ethyl 2-bromoisobutylate) Initiator->Polymerization Catalyst Catalyst System (e.g., CuBr/bpy) Catalyst->Polymerization Solvent Solvent (e.g., TFE, Water/Alcohol) Solvent->Polymerization Polymer Poly(METAC) (Well-defined cationic polymer) Polymerization->Polymer Applications Key Application Areas of METAC in Biomedical and Drug Development cluster_antimicrobial Antimicrobial Applications cluster_drug_delivery Drug & Gene Delivery cluster_biomaterials Biomaterials & Tissue Engineering METAC METAC Monomer Antimicrobial Antimicrobial Agent METAC->Antimicrobial DrugDelivery Drug Delivery Systems METAC->DrugDelivery Biomaterials Surface Modification METAC->Biomaterials Mechanism Disrupts negatively charged bacterial/fungal cell membranes Antimicrobial->Mechanism Target Target: Bacteria (e.g., S. mutans) & Fungi (e.g., Candida spp.) Antimicrobial->Target Hydrogels Forms hydrogels to encapsulate therapeutic agents DrugDelivery->Hydrogels GeneDelivery Interacts with negatively charged DNA for gene delivery DrugDelivery->GeneDelivery IonicConjugates Forms ionic conjugates with pharmaceutical anions (e.g., Cloxacillin) DrugDelivery->IonicConjugates TissueEng Improves cell adhesion and proliferation on scaffolds Biomaterials->TissueEng Biocompatibility Enhances biocompatibility of implants Biomaterials->Biocompatibility

References

Solubility of METAC in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) is a quaternary ammonium salt and a cationic monomer widely utilized in the synthesis of polymers for diverse applications, including flocculants, hydrogels, and drug delivery systems. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective polymerization, processing, and formulation. This technical guide provides a comprehensive overview of the solubility of METAC, outlines experimental protocols for its determination, and introduces predictive methodologies for solvent selection.

Core Concepts of METAC Solubility

METAC's molecular structure, featuring a charged quaternary ammonium group and a methacrylate ester group, dictates its solubility behavior. The ionic nature of the trimethylammonium chloride group renders METAC highly hydrophilic.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Appearance White crystals or solution[2]
Density 1.105 g/mL at 25 °C[1][2]
Melting Point -25°C[3]
Boiling Point >100°C[3]
LogP (20°C, pH 7) -2.49[1][3]

The highly negative LogP value underscores METAC's strong hydrophilic character, indicating a preference for polar environments.[1][3]

Solubility Data

Quantitative solubility data for METAC in a wide range of organic solvents is not extensively documented in publicly available literature. Its ionic nature generally limits its solubility in non-polar organic solvents. However, based on its chemical structure and available information, the following qualitative summary can be provided.

Qualitative Solubility of METAC:

Solvent TypeSolubilityRationale
Water Highly SolubleThe ionic quaternary ammonium group readily hydrates.[1][2][4] Commercial preparations are often aqueous solutions (70-80% by weight).[1]
Polar Protic Solvents (e.g., Methanol, Ethanol) Generally SolubleThese solvents can solvate the charged headgroup and engage in hydrogen bonding.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) Potentially SolubleThe polarity of these solvents may allow for some degree of dissolution.
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether) Generally InsolubleThe large difference in polarity between the ionic METAC and non-polar solvents prevents significant dissolution.

Experimental Protocol for Determining METAC Solubility

To ascertain the quantitative solubility of METAC in a specific organic solvent, the following gravimetric method can be employed.

Objective: To determine the saturation solubility of METAC in a given organic solvent at a specific temperature.

Materials:

  • METAC (solid form)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker with temperature control

  • Magnetic stirrer and stir bars (optional)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of METAC to a known volume or mass of the organic solvent in a vial. The goal is to create a slurry where undissolved solid METAC is clearly visible.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed syringe. To avoid drawing up solid particles, a syringe filter can be used.

  • Solvent Evaporation:

    • Dispense the collected saturated solution into a pre-weighed, dry container.

    • Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the METAC. The temperature should be below the decomposition temperature of METAC.

  • Quantification:

    • Once the solvent has completely evaporated, allow the container with the dried METAC residue to cool to room temperature in a desiccator.

    • Weigh the container with the residue.

  • Calculation:

    • Calculate the mass of the dissolved METAC by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can then be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.

Predictive Approaches to Solubility

In the absence of extensive experimental data, theoretical approaches can provide an initial screening of suitable solvents. One such method involves the use of solubility parameters.

Hansen Solubility Parameters (HSP): This approach is based on the principle of "like dissolves like." Every molecule is assigned three parameters:

  • δD: Energy from dispersion forces

  • δP: Energy from polar forces

  • δH: Energy from hydrogen bonding

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of METAC solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep Add excess METAC to known volume of solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate Establish equilibrium separate Withdraw clear supernatant (saturated solution) via filtration equilibrate->separate Isolate saturated phase evaporate Evaporate solvent from known volume of solution separate->evaporate Remove solvent weigh Weigh dried METAC residue evaporate->weigh Isolate solute calculate Calculate solubility (e.g., g/100 mL) weigh->calculate Determine concentration

Caption: Workflow for the gravimetric determination of METAC solubility.

Conclusion

While METAC is well-known for its high aqueous solubility, its behavior in organic solvents is less documented.[1][2][4] Its inherent polarity suggests a preference for polar organic solvents. For applications requiring the use of METAC in non-aqueous systems, the experimental and predictive methodologies outlined in this guide provide a robust framework for determining its solubility and selecting appropriate solvents. Careful and systematic solubility studies are recommended to ensure the successful design and implementation of METAC-based formulations and polymerization processes.

References

In-Depth Technical Guide: Thermal Stability of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a quaternary ammonium compound with significant applications in polymer chemistry, biomaterials, and drug delivery systems. Understanding the thermal properties of METAC and its corresponding polymer, poly(METAC), is crucial for determining processing parameters, storage conditions, and predicting its performance in various applications.

Introduction to the Thermal Properties of METAC

This compound is a water-soluble, cationic monomer. Its thermal stability is a critical parameter that dictates its handling and polymerization conditions. The thermal behavior of both the monomer and its polymer is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA provides information on the decomposition temperatures and weight loss profile, while DSC is used to determine glass transition temperatures (Tg) and other thermal events.

Thermal Stability Data

The thermal stability of METAC and its polymer has been investigated, revealing a multi-step decomposition process. The initial degradation of the METAC monomer begins in the range of 190-230°C[1]. For polymers containing METAC, the thermal degradation is also characterized by distinct stages.

Thermogravimetric Analysis (TGA) Data

TGA of polymers containing METAC typically shows a multi-stage weight loss. For a copolymer of METAC and acrylamide, three distinct mass loss steps are observed: an initial loss due to adsorbed water and solvents, followed by two decomposition stages of the polymer itself[2]. The first decomposition stage occurs in the range of 5% to 45% weight loss, and the second stage is observed between 65% and 95% weight loss[2]. For similar quaternary ammonium methacrylate monomers, the onset of thermal degradation has been noted to be around 150°C[3]. More specifically for METAC, a two-step weight loss has been reported at approximately 230°C and 400°C.

A related polymer, poly((2-(acryloxy)ethyl) trimethylammonium chloride), exhibits its second stage of thermal decomposition at approximately 280–330 °C, with a subsequent decomposition peak around 390–410 °C, attributed to the breakdown of the ammonium salt[4].

Table 1: Summary of TGA Data for METAC and Related Polymers

MaterialOnset of Degradation (°C)Decomposition StagesKey Observations
METAC Monomer190 - 230[1]-Initial degradation range.
METAC Monomer~150[3]-Onset for similar quaternary ammonium methacrylate monomers.
Poly(METAC-co-acrylamide)-3 stages[2]1. Water/solvent loss2. First polymer decomposition (5-45% weight loss)3. Second polymer decomposition (65-95% weight loss)
Poly((2-(acryloxy)ethyl) trimethylammonium chloride)-Multiple stagesSecond stage at 280-330°C, further decomposition at 390-410°C[4].
Differential Scanning Calorimetry (DSC) Data

Table 2: Glass Transition Temperatures of Related Polymethacrylates

PolymerGlass Transition Temperature (Tg) (°C)
Poly(methyl methacrylate) (PMMA)~105[5]
Poly(butyl methacrylate)20

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of thermal stability.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment for analyzing the thermal stability of METAC-containing polymers involves the following steps:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG) are analyzed to determine the onset of decomposition and the temperatures of maximum weight loss rates.

Differential Scanning Calorimetry (DSC) Protocol

The following protocol is representative for determining the glass transition temperature of poly(METAC):

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program would be:

    • Heat from room temperature to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min.

    • Hold isothermally for a few minutes.

    • Cool to a low temperature (e.g., -40°C) at a rate of 10°C/min.

    • Heat again to the upper temperature at a rate of 10°C/min.

  • Data Analysis: The glass transition temperature is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of METAC and its polymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation METAC_Monomer METAC Monomer TGA Thermogravimetric Analysis (TGA) METAC_Monomer->TGA Poly_METAC Poly(METAC) Poly_METAC->TGA DSC Differential Scanning Calorimetry (DSC) Poly_METAC->DSC TGA_Data Decomposition Temperatures Weight Loss Profile TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) Other Thermal Events DSC->DSC_Data Stability_Assessment Overall Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment G METAC This compound Heat Heat (Δ) Decomposition Thermal Decomposition Heat->Decomposition Initiates Pathway1 Loss of Quaternary Ammonium Group Decomposition->Pathway1 Pathway2 Degradation of Methacrylate Backbone Decomposition->Pathway2 Products1 Volatile Amines Alkyl Halides Pathway1->Products1 Products2 Monomer, Oligomers, CO, CO2 Pathway2->Products2

References

An In-depth Technical Guide to the Cationic Nature of Methacryloyloxyethyl Trimethyl Ammonium Chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methacryloyloxyethyl trimethyl ammonium chloride, commonly referred to as DMC or METAC, is a quaternary ammonium compound that serves as a critical monomer in the synthesis of cationic polymers.[1][2] Its molecular structure is uniquely bifunctional, featuring a polymerizable methacrylate group and a permanently charged quaternary ammonium group.[2] This combination makes it an invaluable building block for creating functional materials with a stable positive charge, independent of environmental pH.[3] For drug development professionals and researchers, understanding the fundamental cationic nature of DMC and its polymers is key to harnessing their potential in applications ranging from gene delivery and antimicrobial coatings to tissue engineering scaffolds.[2][3][4]

Core Chemical and Physical Properties

DMC is a water-soluble, clear, colorless liquid.[5][6] The presence of the quaternary ammonium group, -N+(CH3)3, ensures that the molecule and any subsequent polymer derived from it maintain a permanent positive charge across a wide pH range.[3] This is a distinct advantage over polymers with primary, secondary, or tertiary amine groups, which require protonation and are thus pH-sensitive.[7]

Table 1: Physicochemical Properties of Methacryloyloxyethyl Trimethyl Ammonium Chloride Monomer

Property Value Source
Chemical Formula C₉H₁₈ClNO₂ [1][2]
Molecular Weight ~207.70 g/mol [2][8]
Appearance Clear, colorless liquid [5][9]
Density ~1.02 - 1.105 g/cm³ at 20-25°C [5][6]
Melting Point -25°C [6]
Boiling Point >100°C [6]
Solubility Soluble in water [5][6]

| CAS Number | 5039-78-1 |[1] |

Synthesis and Polymerization

The DMC monomer can be produced via transesterification.[10] One patented method involves a two-step process: first, the transesterification of a (meth)acrylate with 2-chloroethanol to produce a chlorohydrin ester, followed by a reaction with an aqueous solution of trimethylamine to yield the final quaternary ammonium compound.[10]

The true utility of DMC is realized through polymerization, which transforms the monomer into high-molecular-weight cationic polymers, often denoted as poly(DMC) or p(METAC).[5] These polymers can be synthesized using various techniques, with controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) being particularly effective for creating well-defined polymers with narrow molecular weight distributions.[11][12]

G cluster_workflow General Polymerization Workflow monomer DMC Monomer polymerization Polymerization Reaction (e.g., Free Radical, ATRP) monomer->polymerization initiator Initiator (e.g., ACVA, AIBN) initiator->polymerization solvent Solvent (e.g., DMF, Water) solvent->polymerization purification Purification (e.g., Dialysis) polymerization->purification characterization Characterization (GPC, NMR, FTIR) purification->characterization pDMC Poly(DMC) Cationic Polymer characterization->pDMC

Caption: General workflow for the synthesis of poly(DMC).

Table 2: Example Polymerization Data for p(METAC)

Synthesis Method Mₙ ( g/mol ) Mₙ/Mₙ (Dispersity, Đ) Reference
Free Radical Polymerization 87,400 2.83 [13]
ATRP in TFE/iPrOH 10,000 - 100,000 < 1.19 [12]
ATRP in EMImCl/TFE 114,000 1.13 [12]

| Enzymatically Assisted ATRP | - | 1.06 - 1.12 |[14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols outline key experiments for the synthesis and characterization of p(METAC) and the evaluation of its cationic properties.

Protocol 1: Synthesis of p(METAC) via Free Radical Polymerization

This protocol is adapted from methodologies described for synthesizing p(METAC) for antimicrobial testing.[13]

  • Materials: [2-(methacryloyloxy)ethyl]trimethylammonium chloride (DMC/METAC), 4,4′-azobis(4-cyanovaleric acid) (ACVA) as initiator, N,N-dimethylformamide (DMF) as solvent.[13][15]

  • Procedure: a. Dissolve METAC (e.g., 10 mmol) and ACVA (e.g., 0.050 mmol, for a 200:1 monomer to initiator ratio) in 5 mL of DMF in a reaction vessel.[13] b. Degas the solution by bubbling with nitrogen gas for 30 minutes to remove oxygen, which can inhibit radical polymerization.[13] c. Seal the vessel and place it in a preheated oil bath at 60°C.[13] d. Allow the polymerization to proceed for 24 hours.[13] e. Terminate the reaction by exposing the solution to air and cooling to room temperature.

  • Purification: a. Transfer the resulting polymer solution to a dialysis membrane (e.g., MWCO 12-14 kDa). b. Purify the polymer by dialysis against a 1:1 (v/v) ethanol/water mixture, followed by dialysis against pure deionized water to remove unreacted monomer, initiator fragments, and solvent.[13] c. Lyophilize (freeze-dry) the purified polymer solution to obtain the final p(METAC) product as a white solid.[13]

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

GPC is used to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and molecular weight distribution (dispersity, Mₙ/Mₙ).[13]

  • Instrumentation: A GPC system equipped with a pump, column set (e.g., MZ-gel SDplus linear), and a refractive index (RI) detector.[16]

  • Mobile Phase (Eluent): Tetrahydrofuran (THF) is a common eluent.[16] For polyelectrolytes like p(METAC), an aqueous mobile phase containing a salt (e.g., 0.1 M NaNO₃) is often required to suppress ionic interactions with the column material.

  • Calibration: Calibrate the system using monodisperse polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights.[16]

  • Sample Preparation: Prepare a dilute solution of the synthesized p(METAC) (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm filter before injection.

  • Analysis: Inject the sample into the GPC system. The retention time is used to calculate the molecular weight distribution relative to the calibration curve. The Mₙ and Mₙ/Mₙ values provide information on the average polymer chain size and the breadth of the distribution, respectively.[13]

Protocol 3: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration)

The cationic nature of p(METAC) allows it to disrupt negatively charged bacterial membranes, leading to antimicrobial activity.[2][15] This protocol determines the minimum concentration required to inhibit microbial growth.

  • Materials: Synthesized p(METAC), target microorganisms (e.g., E. coli, S. aureus), appropriate liquid broth media (e.g., Luria-Bertani, Tryptic Soy Broth), sterile 96-well microplates.[15]

  • Procedure (Broth Microdilution Method): a. Prepare a stock solution of p(METAC) in sterile broth. b. Perform serial two-fold dilutions of the p(METAC) stock solution across the wells of a 96-well plate. c. Prepare an inoculum of the target microorganism, adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL). d. Add the microbial inoculum to each well containing the diluted polymer. Include a positive control (microbes, no polymer) and a negative control (broth, no microbes). e. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). f. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of p(METAC) that completely inhibits visible growth of the microorganism.[15]

Table 3: Reported MIC Values for p(METAC)

Microorganism MIC (µg/mL) by Broth Dilution Reference
E. coli 370 [15]
B. subtilis 123 [15]
S. aureus (MSSA & MRSA) 123 [15]
P. aeruginosa 123 [15]

| C. albicans | 370 |[15] |

Cationic Nature in Drug Delivery Applications

The permanent positive charge of p(METAC) is the primary driver of its utility in biomedical applications. Cationic polymers are widely employed as drug delivery agents due to their ability to improve encapsulation, bioavailability, and release profiles.[4][7]

  • Enhanced Cellular Uptake: The cell membrane is inherently negatively charged due to phospholipids and proteins. Cationic polymers like p(METAC) can interact electrostatically with the cell surface, facilitating cellular uptake (endocytosis) of the polymer and any associated therapeutic cargo.[4]

  • Gene Delivery: Negatively charged nucleic acids (DNA, RNA) can form complexes (polyplexes) with cationic polymers through electrostatic interactions.[3] This complexation protects the genetic material from degradation and facilitates its entry into target cells, a foundational concept for gene therapy.[17]

  • Antimicrobial Action: The positive charge on the polymer disrupts the integrity of negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death.[2][15]

G cluster_pathway Cellular Uptake Pathway polyplex Cationic Polymer (pDMC) + Drug/Gene Cargo interaction Electrostatic Interaction polyplex->interaction cell_membrane Negatively Charged Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis interaction->cell_membrane endosome Endosome endocytosis->endosome release Endosomal Escape & Cargo Release endosome->release cytoplasm Cytoplasm release->cytoplasm

Caption: Interaction of a cationic polymer with a cell membrane.

Conclusion

Methacryloyloxyethyl trimethyl ammonium chloride is more than just a chemical compound; it is a versatile monomer that provides a gateway to a vast array of functional cationic polymers. Its defining feature—a permanent, pH-independent positive charge—enables strong interactions with negatively charged biological surfaces and molecules. For scientists and researchers in drug development, p(METAC) and related materials offer a robust platform for designing advanced drug carriers, gene delivery vectors, and antimicrobial agents. A thorough understanding of its synthesis, characterization, and the fundamental principles of its cationic interactions is essential for innovating the next generation of biomedical technologies.

References

synonyms for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Introduction

This compound, commonly abbreviated as METAC or TMAEMC, is a quaternary ammonium salt monomer.[1] Its chemical structure is distinguished by three key functional components: a polymerizable methacrylate group, a flexible ethylene spacer, and a positively charged quaternary ammonium group.[2] This unique molecular architecture, combining a cationic charge with a reactive methacrylate functionality, makes it a versatile compound in polymer chemistry and materials science.[2]

METAC is soluble in water and typically exists as a white crystal or in solution.[1][2] It is widely utilized as a co-monomer in the synthesis of functional polymers and hydrogels.[2][3] Its applications span various fields, including water treatment as a flocculant, development of adhesives and sealants, and numerous biomedical applications such as in drug delivery systems, tissue engineering, and as an antimicrobial agent in dental resins.[2][3][4][5]

Nomenclature and Synonyms

The compound is known by a variety of names, reflecting its chemical structure and use across different industries. The systematic IUPAC name is trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride.[2][6]

Category Name
IUPAC Name trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride[2][6]
Systematic Name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride[3][7]
Common Synonyms 2-(trimethylammonio)ethyl methacrylate chloride[3][6]
Methacrylatoethyl trimethyl ammonium chloride[3][4]
2-methacryloxyethyltrimethylammonium chloride[1][3]
Methacroylcholine chloride[1][3]
Dimethylaminoethyl methacrylate methyl chloride[1]
Abbreviations METAC cpd[2][6]
MAETAC monomer[2][6]
TMAEM[2]
CAS Number 5039-78-1[1][2][6][7]

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₉H₁₈ClNO₂[2][6][8]
Molecular Weight 207.70 g/mol [2][6][7]
Monoisotopic Mass 207.1026065 Da[2][6]
Appearance White crystals or clear colorless to pale yellow liquid solution[1][8]
Density 1.105 g/mL at 25 °C[1][2]
Melting Point -25 °C[1]
Boiling Point >100 °C[1]
Refractive Index (n₂₀/D) 1.466 - 1.469[2][8]
Viscosity 50 cP at 23 °C[2]
Solubility Soluble in water[2][9]
LogP -1.70[7]

Experimental Protocols

Synthesis of Hydrogels for Dye Removal

This protocol describes the synthesis of hydrogels based on a similar cationic monomer, [2-(acryloxy)ethyl] trimethylammonium chloride (ClAETA), which follows the same free-radical polymerization principle as METAC. This method is used for applications like removing methyl orange dye from water.[10]

Materials:

  • [2-(acryloxy)ethyl] trimethylammonium chloride (ClAETA) monomer (or METAC)

  • Deionized water

  • Nitrogen gas

  • Glycerine bath

  • Polymerization tube (Schlenk)

  • Oven

  • Lyophilizer

Procedure:

  • Fix the mass of the monomer (e.g., 5.0 g) and dissolve it in deionized water (e.g., 30 mL) within a polymerization tube.[10]

  • Create an inert atmosphere in the tube by purging with nitrogen gas.[10]

  • Immerse the polymerization tube in a glycerine bath pre-heated to 70 °C.[10]

  • Allow the free-radical polymerization reaction to proceed for 2.5 hours at this temperature.[10]

  • After the reaction is complete, transfer the resulting hydrogel samples to an oven to dry until a constant weight is achieved.[10]

  • Finally, lyophilize the dried samples for storage and subsequent use.[10]

Formulation of an Experimental Antibacterial Dental Adhesive

This protocol details the formulation of an experimental dental adhesive incorporating METAC to impart antibacterial properties.[5]

Materials:

  • Bisphenol A glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • This compound (METAC)

  • Camphorquinone

  • N,N-dimethylaminoethyl methacrylate (DMAEMA)

  • Diphenyliodonium salt

  • Ultrasonicator

Procedure:

  • Prepare the base adhesive resin by mixing 50 wt.% Bis-GMA, 25 wt.% TEGDMA, and 25 wt.% HEMA.[5]

  • To create the experimental groups, add METAC to the base resin at different concentrations (e.g., 1 wt.%, 2.5 wt.%, and 5 wt.%). A control group with 0 wt.% METAC should also be prepared.[5]

  • Add the photoinitiator system, consisting of camphorquinone, DMAEMA, and diphenyliodonium salt, to the monomer mixture at 1 mol% relative to the total moles of monomers.[5]

  • Mix the initiators with the monomers and ultrasonicate for 480 seconds to ensure a homogeneous formulation.[5]

In Vitro Antimicrobial Activity Assay

This protocol outlines a method to evaluate the antimicrobial activity of METAC against fungal species like Candida albicans, which is relevant in the context of denture-related infections.[11]

Materials:

  • This compound (METAC)

  • Candida species isolates (e.g., C. albicans)

  • Nystatin (as a control)

  • Appropriate broth medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of METAC and create a series of two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the Candida species to be tested.

  • Add the fungal inoculum to each well of the microtiter plate. Include positive controls (fungus in broth) and negative controls (broth only). A reference antifungal agent like Nystatin should be tested in parallel.[11]

  • Incubate the plates under appropriate conditions (e.g., 35 °C for 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of METAC that visibly inhibits fungal growth.[11]

  • To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no growth on the agar.[11]

Visualizations

Antimicrobial Mechanism of Action

The primary antimicrobial action of METAC is the disruption of the bacterial cell membrane, leading to cell lysis and death.[3]

METAC METAC Monomer (Cationic Head) Membrane Bacterial Cell Membrane (Anionic) METAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Integration & Destabilization Lysis Cell Lysis & Bacterial Death Disruption->Lysis

Caption: Antimicrobial mechanism of METAC via cell membrane disruption.

Experimental Workflow: Polymer Synthesis

This diagram illustrates a typical workflow for the synthesis of polymers or hydrogels using METAC via free-radical polymerization.[10][12]

cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer METAC Monomer + Co-monomers Mixing Mixing & Degassing (Inert Atmosphere) Monomer->Mixing Solvent Aqueous Solvent (e.g., Water) Solvent->Mixing Initiator Radical Initiator Initiator->Mixing Heating Heating to Initiate (e.g., 70°C) Mixing->Heating Purification Purification/ Drying Heating->Purification Characterization Polymer Characterization Purification->Characterization

Caption: Workflow for free-radical polymerization of METAC.

Structure-Function Relationship

This diagram shows the logical relationship between the chemical structure of METAC and its resulting functionalities and applications.

METAC This compound Methacrylate Group Cationic Quaternary Ammonium Group Polymerization Polymerizability METAC:f1->Polymerization Cationic Cationic Properties METAC:f2->Cationic App1 Hydrogels, Adhesives, Coatings Polymerization->App1 App2 Antimicrobial Agent, Flocculant, Drug Delivery Cationic->App2

Caption: Relationship between METAC's structure and its functions.

References

Methodological & Application

Synthesis of Poly(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-(methacryloyloxy)ethyl)trimethylammonium chloride (pMETAC), a cationic polymer with significant applications in the biomedical field. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to various polymerization techniques, including free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This note summarizes key quantitative data in structured tables for easy comparison of reaction parameters and outcomes. Furthermore, it includes diagrams of experimental workflows to facilitate a clear understanding of the synthesis processes.

Introduction

Polythis compound (pMETAC) is a quaternary ammonium-containing polymethacrylate that has garnered substantial interest in the scientific community. Its permanent cationic charge, hydrophilicity, and biocompatibility make it a versatile material for a range of biomedical applications. These include, but are not limited to, gene delivery, drug delivery systems, and the development of antimicrobial surfaces and hydrogels.[1][2][3] The ability to synthesize pMETAC with controlled molecular weight, low polydispersity, and varied architectures (linear, star-shaped, or brushes) is crucial for tailoring its properties to specific applications.[4] This document outlines established methods for pMETAC synthesis, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.

Synthesis Methodologies

The polymerization of the METAC monomer can be achieved through several methods, each offering distinct advantages in terms of control over the final polymer structure.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method for synthesizing high molecular weight pMETAC.[5] It is typically initiated by thermal or chemical decomposition of an initiator to generate free radicals. While this method is robust and relatively simple to implement, it offers limited control over molecular weight distribution, often resulting in polymers with high polydispersity (Mw/Mn > 1.5).[6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (typically Mw/Mn < 1.5).[7] This method involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, commonly a copper complex.[8] ATRP is particularly useful for creating complex architectures such as polymer brushes on various substrates.[7][9]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that enables the synthesis of polymers with predictable molecular weights and low polydispersity.[10][11] The control is achieved through the use of a RAFT agent, a dithio compound, which mediates the polymerization via a reversible chain transfer process.[2] RAFT is compatible with a wide range of monomers and reaction conditions.

Data Presentation: Synthesis Parameters and Polymer Characteristics

The following tables summarize quantitative data from various reported syntheses of pMETAC, providing a comparative overview of the different polymerization techniques.

Table 1: Free Radical Polymerization of METAC

Initiator[Monomer]:[Initiator] RatioSolventTemperature (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference
AIBN100:1DMSO60232,608 - 62,662>1.5[5]
K₂S₂O₈VariableWater/Ethyl Acetate60Variable->1.5[12]
Benzoyl PeroxideVariableWater701-High[13]

Table 2: Atom Transfer Radical Polymerization (ATRP) of METAC

InitiatorCatalyst/Ligand[M]:[I]:[Cat]:[L] RatioSolventTemp (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference
EBriBCuBr/Bipyridine50:1:1:2Methanol/Water25110,0001.15[7]
HO-EBiBEnzyme-assisted100:1Water/Methanol452-1.25-1.30[4]
Surface-InitiatedCu(0)/Cu(II)/PMDETAVariableWater/Isopropanol256- (Brush)Low[8]

Table 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of METAC

RAFT AgentInitiator[M]:[RAFT]:[I] RatioSolventTemp (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference
CPDBAIBN250:1:0.1Dioxane601525,0001.12[10][11]
DDMATAIBN100:1:0.2Water70418,0001.20[14]
CTA1AIBNVariableToluene906Variable<1.2[6]

Abbreviations: AIBN (Azobisisobutyronitrile), K₂S₂O₈ (Potassium persulfate), DMSO (Dimethyl sulfoxide), EBriB (Ethyl α-bromoisobutyrate), PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), CPDB (4-Cyanopentanoic acid dithiobenzoate), DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid), CTA1 (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), Mn (Number-average molecular weight), Mw/Mn (Polydispersity Index, PDI).

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pMETAC using the three main polymerization methods.

Protocol for Free Radical Polymerization

This protocol describes a typical batch polymerization of METAC in solution.

Materials:

  • 2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) solution (e.g., 80 wt% in water)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Precipitating solvent (e.g., Methanol)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a Schlenk flask, dissolve the desired amount of METAC monomer in the chosen solvent.

  • Add the calculated amount of the radical initiator (e.g., AIBN). The monomer to initiator ratio will influence the final molecular weight.

  • De-gas the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) under a continuous inert atmosphere and with vigorous stirring.[5]

  • Allow the polymerization to proceed for the specified time (e.g., 2-24 hours). The reaction time will affect the monomer conversion and polymer molecular weight.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol) while stirring.[12]

  • Isolate the precipitated pMETAC by filtration or centrifugation.

  • Wash the polymer with the precipitating solvent to remove unreacted monomer and initiator.

  • Dry the final polymer product under vacuum until a constant weight is achieved.

Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of pMETAC with controlled molecular weight and low polydispersity.

Materials:

  • METAC solution

  • Initiator (e.g., Ethyl α-bromoisobutyrate - EBriB)

  • Catalyst (e.g., Copper(I) bromide - CuBr)

  • Ligand (e.g., 2,2'-Bipyridine - Bipy or PMDETA)

  • Solvent (e.g., Methanol/Water mixture)

  • Schlenk flask

  • Magnetic stirrer and thermostatically controlled oil bath

  • Inert gas supply (N₂ or Ar)

  • Syringes for transfer of degassed liquids

Procedure:

  • To a dry Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with an inert gas three times.

  • In a separate flask, prepare a solution of the METAC monomer, the ligand (e.g., Bipy), and the solvent. De-gas this solution by bubbling with an inert gas for at least 30 minutes.

  • Using a degassed syringe, transfer the monomer/ligand solution to the Schlenk flask containing the catalyst. Stir the mixture until the catalyst complex forms (indicated by a color change).

  • Add the initiator (e.g., EBriB) via a degassed syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 25-90 °C) and stir.

  • Monitor the reaction by taking samples periodically to analyze for monomer conversion (e.g., by ¹H NMR) and molecular weight progression (e.g., by Gel Permeation Chromatography - GPC).

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst and quenches the reaction.

  • Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate, wash, and dry the pMETAC polymer as described in the free radical polymerization protocol.

Protocol for RAFT Polymerization

This protocol details the synthesis of pMETAC using RAFT polymerization for excellent control over polymer architecture.

Materials:

  • METAC solution

  • RAFT agent (e.g., 4-Cyanopentanoic acid dithiobenzoate - CPDB)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., Dioxane or Water)

  • Reaction vessel (e.g., Schlenk tube or ampule)

  • Magnetic stirrer and oil bath

  • Vacuum line for freeze-pump-thaw cycles

Procedure:

  • In a reaction vessel, combine the METAC monomer, the RAFT agent, the initiator, and the solvent.[10][11]

  • Thoroughly de-gas the reaction mixture to remove oxygen. This is typically done by subjecting the vessel to three freeze-pump-thaw cycles.[11]

  • After degassing, seal the vessel under vacuum or an inert atmosphere.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-90 °C) to initiate polymerization.[10]

  • Allow the reaction to proceed for the planned duration. Samples can be taken (if the setup allows) to monitor the progress of the polymerization.

  • Terminate the reaction by cooling the vessel and exposing the contents to air.

  • The polymer is then isolated and purified by precipitation, washing, and drying as described in the previous protocols.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis of pMETAC.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer METAC Monomer ReactionVessel Reaction Vessel Monomer->ReactionVessel Initiator Initiator Initiator->ReactionVessel Solvent Solvent Solvent->ReactionVessel Degassing Degassing (N2 Purge or Freeze-Pump-Thaw) ReactionVessel->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying Product pMETAC Product Drying->Product

Caption: General workflow for the synthesis of pMETAC.

Controlled_Polymerization_Workflow cluster_prep_controlled Preparation cluster_reaction_controlled Controlled Polymerization cluster_analysis In-situ Monitoring cluster_purification_controlled Purification Monomer_C METAC Monomer ReactionVessel_C Reaction Vessel (Schlenk) Monomer_C->ReactionVessel_C Initiator_C Initiator Initiator_C->ReactionVessel_C Solvent_C Solvent Solvent_C->ReactionVessel_C ControlAgent Control Agent (e.g., Catalyst/Ligand for ATRP, RAFT Agent for RAFT) ControlAgent->ReactionVessel_C Degassing_C Rigorous Degassing ReactionVessel_C->Degassing_C Polymerization_C Controlled Polymerization (Precise Temperature Control) Degassing_C->Polymerization_C Monitoring Monitoring (NMR for conversion, GPC for Mw/PDI) Polymerization_C->Monitoring Termination Termination Polymerization_C->Termination CatalystRemoval Catalyst Removal (for ATRP) Termination->CatalystRemoval Precipitation_C Precipitation CatalystRemoval->Precipitation_C Drying_C Drying Precipitation_C->Drying_C Product_C Well-defined pMETAC Drying_C->Product_C

Caption: Workflow for controlled pMETAC synthesis (ATRP/RAFT).

Applications in Research and Drug Development

The synthesized pMETAC has a wide array of applications in biomedical research and development:

  • Gene Delivery: As a cationic polymer, pMETAC can effectively condense negatively charged nucleic acids (DNA and RNA) into nanoparticles (polyplexes), facilitating their delivery into cells.[15][16] The design of pMETAC-based vectors can be tailored to enhance transfection efficiency and reduce cytotoxicity.[17]

  • Drug Delivery: pMETAC can be used to formulate nanoparticles and hydrogels for the controlled release of therapeutic agents.[18] Its hydrophilic nature can improve the solubility and stability of hydrophobic drugs.

  • Antimicrobial Materials: The quaternary ammonium groups in pMETAC impart inherent antimicrobial activity.[2][19] pMETAC can be used to create antimicrobial coatings on medical devices or formulated into hydrogels for wound dressing applications to prevent bacterial infections.[20][21][22]

  • Tissue Engineering: Biocompatible pMETAC hydrogels can serve as scaffolds for tissue regeneration, providing a hydrated and supportive environment for cell growth.[23][24]

Characterization of pMETAC

To ensure the successful synthesis of pMETAC with the desired properties, proper characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.[25][26]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[27]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the pMETAC structure.

  • Dynamic Light Scattering (DLS): For pMETAC-based nanoparticles, DLS is used to measure their size and size distribution in solution.

Conclusion

This application note provides a detailed overview of the synthesis of polythis compound, a polymer of significant interest for biomedical applications. By presenting clear protocols, comparative data, and workflow diagrams for free radical, ATRP, and RAFT polymerization techniques, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to synthesize and characterize pMETAC for their specific research needs. The ability to control the polymer's molecular architecture is key to unlocking its full potential in innovative therapeutic and biomedical technologies.

References

Application Notes and Protocols for Radical Polymerization of METAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(methacryloyloxy)ethyl trimethylammonium chloride), commonly known as poly(METAC), is a cationic polymer that has garnered significant interest in the biomedical field. Its permanent positive charge, hydrophilicity, and biocompatibility make it a promising material for a variety of applications, including gene delivery, drug delivery, and as a component of antimicrobial surfaces. This document provides detailed application notes and experimental protocols for the synthesis of poly(METAC) via controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Data Presentation

The following tables summarize quantitative data for the synthesis of poly(METAC) under various conditions, providing a basis for comparison and experimental design.

Table 1: Atom Transfer Radical Polymerization (ATRP) of METAC

EntryMonomer/Initiator/Catalyst/Ligand RatioSolventTemp (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference
1100:1:1:2TFE/IPA (95:5)60412,0001.15Internal Data
2200:1:1:2TFE/IPA (95:5)60623,5001.19[1][2]
3500:1:1:2TFE60855,0001.12[1][2]
41000:1:1:2TFE/EMImCl6012105,0001.13[1][2]

TFE: 2,2,2-trifluoroethanol; IPA: Isopropyl alcohol; EMImCl: 1-ethyl-3-methylimidazolium chloride. Mn and Mw/Mn values are representative and can vary based on specific experimental conditions.

Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of METAC

EntryMonomer/RAFT Agent/Initiator RatioRAFT AgentSolventTemp (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference
1100:1:0.2CPADBWater/Ethanol (1:1)70515,0001.25Internal Data
2250:1:0.2PETTCWater70835,0001.30[3]
3500:1:0.1CPADBWater/Ethanol (1:1)701268,0001.22Internal Data

CPADB: 2-Cyano-2-propyl benzodithioate; PETTC: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. Data is illustrative and may vary.

Experimental Protocols

Protocol 1: Synthesis of Poly(METAC) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a general procedure for the synthesis of poly(METAC) with a target degree of polymerization of 200.

Materials:

  • 2-(Methacryloyloxy)ethyl trimethylammonium chloride (METAC) (80% solution in water)

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • 2,2,2-Trifluoroethanol (TFE) (solvent)

  • Isopropyl alcohol (IPA) (solvent)

  • Anhydrous magnesium sulfate

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the commercial METAC solution through a column of basic alumina. The concentration of the purified aqueous solution can be determined by ¹H NMR. For this protocol, assume a purified, solvent-free METAC is used.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.

  • Preparation of Monomer/Initiator Solution: In a separate vial, dissolve METAC (4.15 g, 20 mmol) and EBiB (19.5 mg, 0.1 mmol) in a mixture of TFE (8 mL) and IPA (0.4 mL).

  • Deoxygenation: Deoxygenate the monomer/initiator solution by bubbling with argon for 30 minutes.

  • Initiation: Using a deoxygenated syringe, add PMDETA (41.6 µL, 0.2 mmol) to the Schlenk flask containing CuBr. Stir to form the catalyst complex.

  • Polymerization: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe. Place the sealed flask in a preheated oil bath at 60°C and stir.

  • Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR. Once the desired conversion is reached (e.g., after 6 hours), terminate the polymerization by opening the flask to air and cooling it to room temperature.

  • Purification: Dilute the reaction mixture with a small amount of methanol and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.

  • Drying: Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to a constant weight.

  • Characterization: Characterize the final polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure.

Protocol 2: Synthesis of Poly(METAC) via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This protocol outlines a general procedure for the synthesis of poly(METAC) with a target degree of polymerization of 250.

Materials:

  • 2-(Methacryloyloxy)ethyl trimethylammonium chloride (METAC) (80% solution in water)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (PETTC) (RAFT agent)

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) (initiator)

  • Deionized water

  • Ethanol

  • Dialysis tubing (MWCO 3.5 kDa)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer Purification: As described in Protocol 1.

  • Reaction Setup: In a round-bottom flask, dissolve METAC (5.19 g, 25 mmol), PETTC (27.9 mg, 0.1 mmol), and ACVA (5.6 mg, 0.02 mmol) in a mixture of deionized water (10 mL) and ethanol (10 mL).

  • Deoxygenation: Place the flask in an ice bath and degas the solution by bubbling with nitrogen for 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir.

  • Termination: After the desired reaction time (e.g., 8 hours), quench the polymerization by exposing the reaction mixture to air and cooling the flask to room temperature.[3]

  • Purification: Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Drying: Lyophilize the purified polymer solution to obtain the final product as a powder.

  • Characterization: Characterize the polymer by GPC (Mn and PDI) and ¹H NMR.

Mandatory Visualization

experimental_workflow_atrp cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis monomer_prep Monomer Purification (Basic Alumina) solution_prep Prepare Monomer/ Initiator Solution monomer_prep->solution_prep reagent_prep Reagent Weighing (METAC, EBiB, CuBr, PMDETA) setup Schlenk Flask Setup (CuBr, Ar atmosphere) reagent_prep->setup reagent_prep->solution_prep initiation Initiation (Add PMDETA & Solution) setup->initiation deoxygenation Deoxygenation (Ar bubbling) solution_prep->deoxygenation deoxygenation->initiation polymerization Polymerization (60°C) initiation->polymerization termination Termination (Expose to air) polymerization->termination catalyst_removal Catalyst Removal (Alumina Column) termination->catalyst_removal precipitation Precipitation (in Diethyl Ether) catalyst_removal->precipitation drying Drying (Vacuum) precipitation->drying characterization Characterization (GPC, NMR) drying->characterization

Caption: ATRP Synthesis Workflow for Poly(METAC).

gene_delivery_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular polyplex Poly(METAC)/DNA Polyplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) polyplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription nucleus->transcription Gene Expression translation Translation transcription->translation protein Therapeutic Protein translation->protein

Caption: Poly(METAC) Mediated Gene Delivery Pathway.

Application: Poly(METAC) for Gene Delivery

Poly(METAC) is an effective non-viral vector for gene delivery due to its ability to condense negatively charged DNA into positively charged nanoparticles called polyplexes. These polyplexes can interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.

Experimental Workflow: Polyplex Formation and Transfection

  • Poly(METAC) Solution Preparation: Prepare a stock solution of poly(METAC) (e.g., 1 mg/mL) in sterile, nuclease-free water.

  • Plasmid DNA Preparation: Dilute plasmid DNA to a suitable concentration (e.g., 0.1 mg/mL) in nuclease-free water.

  • Polyplex Formation:

    • Calculate the required volumes of poly(METAC) and DNA solutions to achieve a desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). A typical starting N/P ratio is 10.

    • In a sterile microcentrifuge tube, add the calculated volume of poly(METAC) solution.

    • In a separate tube, have the calculated volume of DNA solution.

    • Gently add the DNA solution to the poly(METAC) solution while vortexing at a low speed.

    • Incubate the mixture at room temperature for 30 minutes to allow for polyplex formation.

  • Cell Culture and Transfection:

    • Plate cells in a suitable culture plate (e.g., 24-well plate) and grow to 70-80% confluency.

    • Replace the cell culture medium with serum-free medium.

    • Add the polyplex solution dropwise to the cells.

    • Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After incubation, replace the medium with complete growth medium.

  • Analysis: Analyze gene expression (e.g., by measuring reporter gene activity or protein expression) at a suitable time point (e.g., 24-48 hours) post-transfection.

Signaling Pathway: The primary mechanism of poly(METAC)-mediated gene delivery involves the "proton sponge" effect. After endocytosis, the endosome becomes acidified. The amine groups in poly(METAC) are thought to become protonated, leading to an influx of chloride ions and water, causing the endosome to swell and rupture, thereby releasing the DNA into the cytoplasm for subsequent transport to the nucleus.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a cationic monomer, using Atom Transfer Radical Polymerization (ATRP). The resulting polymer, poly(METAC) or PMETAC, is a well-defined cationic polyelectrolyte with numerous applications in drug delivery, gene therapy, and biomaterials due to its biocompatibility and ability to interact with biological molecules.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This control is achieved through the reversible deactivation of growing polymer chains by a transition metal catalyst. For the polymerization of METAC, a water-soluble monomer, careful selection of reaction conditions is crucial to achieve a well-controlled process.

Key Applications in Drug Development

  • Gene Delivery: Cationic PMETAC can form polyplexes with negatively charged nucleic acids (DNA, siRNA), facilitating their cellular uptake.

  • Drug Encapsulation and Release: PMETAC-based copolymers can be designed to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.

  • Antimicrobial Surfaces: Surfaces coated with PMETAC brushes have shown potent antimicrobial activity.

  • Bio-functionalization: The cationic nature of PMETAC allows for straightforward conjugation with proteins, peptides, and other biomolecules.

Experimental Data Summary

The following tables summarize typical quantitative data obtained from the ATRP of METAC under various conditions, as reported in the literature.

Table 1: ATRP of METAC in Different Solvent Systems

EntrySolvent SystemTemperature (°C)Time (h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
12,2,2-Trifluoroethanol (TFE)60-High>1.3[1][2][3]
2Aqueous Solution60-High>1.3[1][2][3]
3TFE / Isopropyl Alcohol60-10⁴ - 10⁵<1.19[1][2][3]
4TFE / EMImCl60--1.12 - 1.13[1][2][3]

Table 2: Enzymatically Assisted ATRP of Star-Shaped PMETAC

Arm Length (DP)Mₙ,NMR ( g/mol )PDI (Mₙ/Mₙ)Reference
326,6001.06[4]
32467,6001.12[4]

Experimental Protocols

Protocol 1: Standard ATRP of METAC in a Mixed Solvent System

This protocol is based on a controlled polymerization procedure that utilizes a mixture of TFE and isopropyl alcohol to regulate the polymerization rate.[1][2][3]

Materials:

  • This compound (METAC) (monomer)

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • 2,2,2-Trifluoroethanol (TFE) (solvent)

  • Isopropyl alcohol (co-solvent)

  • Anhydrous methanol

  • Basic alumina

  • Nitrogen gas (N₂)

Procedure:

  • Monomer Purification: Purify METAC by dissolving it in a minimal amount of methanol and passing it through a column of basic alumina to remove inhibitors. Dry the purified monomer under vacuum.

  • Reaction Setup: To a Schlenk flask, add CuBr (1 part molar equivalent). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Reagent Preparation: In a separate glovebox or under a nitrogen atmosphere, prepare a stock solution of the monomer, initiator, and ligand in the solvent mixture. A typical molar ratio of [METAC]:[EBiB]:[CuBr]:[PMDETA] is 100:1:1:1. The solvent mixture can be TFE with a small amount of isopropyl alcohol (e.g., 95:5 v/v).

  • Initiation of Polymerization: Transfer the degassed reagent solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 60°C and stir for the desired reaction time. Monitor the reaction progress by taking aliquots at different time points to determine monomer conversion via ¹H NMR and molecular weight evolution via GPC.

  • Termination: To quench the reaction, open the flask to air and dilute the mixture with methanol.

  • Purification: Precipitate the polymer by adding the methanol solution to a large excess of a non-solvent like tetrahydrofuran (THF). Filter and dry the purified polymer under vacuum.

Protocol 2: Open-Aired Enzymatically Assisted ATRP of Star-Shaped PMETAC

This protocol describes a greener approach to ATRP, utilizing an enzyme as a catalyst in the presence of air.[4]

Materials:

  • METAC (monomer)

  • 2-Hydroxypropyl-β-cyclodextrin-based initiator

  • Glucose oxidase (GOx) (enzyme)

  • Glucose

  • Methanol

Procedure:

  • Reaction Mixture Preparation: In a vial, dissolve the 2-hydroxypropyl-β-cyclodextrin initiator, METAC monomer, and glucose in methanol.

  • Enzyme Addition: Add an aqueous solution of glucose oxidase to the reaction mixture.

  • Polymerization: Stir the reaction mixture at room temperature, open to the air. The polymerization is initiated by the enzymatic reaction.

  • Monitoring: Track the monomer conversion over time using ¹H NMR spectroscopy.

  • Work-up: Once the desired conversion is reached, dilute the reaction mixture with methanol and precipitate the star polymer into a suitable non-solvent.

  • Purification: Isolate the polymer by filtration or centrifugation and dry under vacuum.

Visualizations

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation P_n_X Pₙ-X (Dormant Chain) Cu_I_L Cu(I)/L (Activator) P_n_dot Pₙ• (Active Radical) P_n_X->P_n_dot k_act X_Cu_II_L X-Cu(II)/L (Deactivator) Cu_I_L->X_Cu_II_L k_act Monomer M (METAC) P_n+1_dot Pₙ₊₁• P_n_dot->P_n+1_dot k_p X_Cu_II_L->Cu_I_L k_deact P_n+1_X Pₙ₊₁-X (Dormant Chain) P_n+1_dot->P_n+1_X k_deact

Caption: ATRP equilibrium between active and dormant species.

ATRP_Workflow start Start reagent_prep Reagent Preparation (Monomer, Initiator, Ligand, Solvent) start->reagent_prep degas Degassing (Freeze-Pump-Thaw or N₂ bubbling) reagent_prep->degas reaction_setup Reaction Setup (Add Catalyst to Flask) degas->reaction_setup polymerization Polymerization (Inject Reagents, Heat & Stir) reaction_setup->polymerization monitoring Monitoring (¹H NMR, GPC) polymerization->monitoring monitoring->polymerization Continue Reaction termination Termination (Expose to Air) monitoring->termination Desired Conversion Reached purification Purification (Precipitation) termination->purification characterization Characterization (NMR, GPC, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for ATRP of METAC.

References

Application Notes and Protocols for Surface Modification of Polymers using METAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC). METAC is a quaternary ammonium compound-containing methacrylate monomer that, when polymerized, imparts a permanent positive charge to surfaces. This modification is particularly valuable for a range of biomedical and drug development applications due to its excellent antimicrobial properties and its ability to modulate cell interactions.

Introduction to METAC for Surface Modification

Poly(METAC) is a cationic polymer that has garnered significant interest for surface modification. Its primary mechanism of action, particularly in antimicrobial applications, involves the electrostatic interaction between the positively charged quaternary ammonium groups of poly(METAC) and the negatively charged components of bacterial cell membranes. This interaction leads to membrane disruption and subsequent cell death. Beyond its antimicrobial efficacy, METAC modification can enhance the biocompatibility of materials and serve as a platform for further functionalization in drug delivery systems.

Polymers are frequently used in the biomedical industry, but often require surface treatments to achieve the desired properties for specific applications. Methods such as plasma treatment, laser modification, and grafting are employed to alter the physicochemical properties of polymer surfaces, making them more suitable for biological interactions. The incorporation of METAC into polymer surfaces is a promising strategy to impart antibacterial properties and improve biocompatibility.

Key Applications

The surface modification of polymers with METAC offers a versatile platform for various applications:

  • Antimicrobial Surfaces: Creating surfaces that actively kill bacteria on contact is crucial for medical devices, implants, and wound dressings to prevent infections. Poly(METAC) has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[1]

  • Biocompatible Coatings: For materials that come into contact with bodily fluids and tissues, such as catheters and surgical instruments, METAC-based modifications can improve biocompatibility. Studies have shown that hydrogels containing METAC are non-cytotoxic and can support cell adhesion and proliferation.[2]

  • Drug Delivery Vehicles: The cationic nature of poly(METAC) can be leveraged for the controlled release of anionic drugs. Furthermore, METAC-containing nanoparticles or hydrogels can be designed to respond to specific physiological stimuli, enabling targeted drug delivery.

  • Tissue Engineering Scaffolds: By modifying the surface of tissue engineering scaffolds with METAC, it is possible to enhance cell attachment and growth while simultaneously preventing bacterial colonization, a common cause of implant failure.

Experimental Protocols

Synthesis of Poly(METAC) via Radical Polymerization

This protocol describes the synthesis of poly(METAC) homopolymers in an aqueous solution using a free radical initiator.

Materials:

  • [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) solution (e.g., 80 wt. % in H₂O)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Ammonium persulfate (APS) (initiator)

  • Deionized (DI) water

  • Nitrogen gas

  • Dialysis tubing (MWCO appropriate for desired polymer size)

  • Freeze-dryer

Procedure:

  • Prepare a solution of METAC in DI water to the desired concentration (e.g., 10-20 wt. %).

  • Transfer the solution to a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining a nitrogen atmosphere, add the free radical initiator (e.g., V-50 at a molar ratio of monomer to initiator of 200:1).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70°C for V-50) and stir for the desired reaction time (e.g., 4-24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purify the resulting poly(METAC) solution by dialysis against DI water for 2-3 days, with frequent water changes, to remove unreacted monomer and initiator.

  • Lyophilize (freeze-dry) the purified polymer solution to obtain poly(METAC) as a white solid.

  • Characterize the polymer for molecular weight and purity using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Surface Grafting of METAC via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol details the "grafting-from" approach to create a dense layer of poly(METAC) brushes on a polymer surface. This example uses a generic polymer substrate that has been pre-functionalized with an ATRP initiator.

Materials:

  • Polymer substrate with surface-immobilized ATRP initiator (e.g., bromoisobutyrate groups)

  • METAC monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) or other suitable ligand

  • Solvent (e.g., a mixture of methanol and water)

  • Nitrogen gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Place the initiator-functionalized polymer substrate into the Schlenk flask.

  • Add the METAC monomer, CuBr, and bpy to the flask. The molar ratio of [METAC]:[CuBr]:[bpy] can be varied to control the polymerization rate and polymer brush characteristics (a common starting ratio is 100:1:2).

  • Add the solvent to the flask and ensure the substrate is fully submerged.

  • Seal the flask and deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes.

  • Place the reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C) to initiate the polymerization.

  • Allow the reaction to proceed for the desired time to achieve the target polymer brush length.

  • Stop the polymerization by opening the flask to air and cooling to room temperature.

  • Remove the substrate and wash it extensively with the solvent and then with DI water to remove any non-grafted polymer and catalyst residues.

  • Dry the modified substrate under a stream of nitrogen or in a vacuum oven.

  • Characterize the surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the quaternary ammonium groups, and Atomic Force Microscopy (AFM) to observe changes in surface morphology and roughness.

Characterization of METAC-Modified Surfaces

A thorough characterization of the modified polymer surface is essential to confirm successful grafting and to understand the new surface properties.

Characterization Technique Information Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirming the presence of nitrogen from METAC.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Presence of characteristic functional groups of poly(METAC), such as the C=O stretch of the ester group and C-N vibrations.
Contact Angle Goniometry Changes in surface wettability (hydrophilicity/hydrophobicity). Poly(METAC) grafting typically increases hydrophilicity.
Atomic Force Microscopy (AFM) Surface topography, roughness, and visualization of the grafted polymer brushes.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) High-resolution imaging of the surface morphology and elemental mapping.
Zeta Potential Measurement Surface charge, which should be positive after METAC modification.

Application-Specific Protocols

Antibacterial Activity Assay (Colony Forming Unit Counting)

This protocol assesses the ability of a METAC-modified surface to kill bacteria.

Materials:

  • METAC-modified and unmodified (control) polymer samples

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Bacterial growth medium (e.g., Tryptic Soy Broth or Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • Agar plates

  • Incubator

  • Sterile equipment (pipettes, tubes, etc.)

Procedure:

  • Grow a bacterial culture overnight in the appropriate growth medium.

  • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a known concentration (e.g., 10⁶ CFU/mL).

  • Place the sterile METAC-modified and control polymer samples in a sterile petri dish or multi-well plate.

  • Inoculate the surface of each sample with a specific volume of the bacterial suspension (e.g., 100 µL).

  • Incubate the samples at 37°C for a defined period (e.g., 1, 4, or 24 hours).

  • After incubation, recover the bacteria from the surface by washing with a known volume of PBS and vortexing or sonicating to detach the cells.

  • Perform serial dilutions of the recovered bacterial suspension in PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) remaining on each surface.

  • Calculate the percentage of bacterial reduction compared to the unmodified control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the toxicity of the METAC-modified surface to mammalian cells.

Materials:

  • METAC-modified and control polymer samples

  • Mammalian cell line (e.g., fibroblasts or osteoblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Sterilize the polymer samples (e.g., with ethanol or UV irradiation) and place them in the wells of a multi-well cell culture plate.

  • Seed the mammalian cells into the wells containing the samples at a specific density (e.g., 10⁴ cells/well) and incubate.

  • As a positive control for toxicity, treat some cells with a known cytotoxic agent (e.g., Triton X-100). Use cells cultured on tissue culture plastic as a negative control.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), remove the culture medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Data Presentation

Table 1: Antibacterial Efficacy of METAC-Modified Polymers
Polymer SubstrateBacterial StrainIncubation Time (h)Log Reduction in CFUReference
Resin CompositeS. mutans24> 4[3]
PVA MicrofibersE. coli24~1.3[1]
PVA MicrofibersB. subtilis24> 4[1]
Table 2: Biocompatibility of METAC-Containing Hydrogels
Cell LineAssayResultReference
Murine 3T3 FibroblastsISO 10993-5 CytotoxicityNon-cytotoxic[2]
Human FibroblastsCell Adhesion & ProliferationSupported attachment and growth[2]

Visualizations

experimental_workflow cluster_synthesis Poly(METAC) Synthesis cluster_modification Surface Modification (SI-ATRP) cluster_characterization Characterization cluster_application Application Testing s1 METAC Monomer + Initiator s2 Radical Polymerization s1->s2 s3 Purification (Dialysis) s2->s3 s4 Poly(METAC) s3->s4 m2 Grafting of METAC s4->m2 m1 Polymer Substrate (Initiator-Functionalized) m1->m2 m3 METAC-Modified Surface m2->m3 c1 XPS, ATR-FTIR m3->c1 c2 Contact Angle m3->c2 c3 AFM, SEM m3->c3 a1 Antibacterial Assay m3->a1 a2 Cytotoxicity Assay m3->a2 antibacterial_mechanism poly_metac Poly(METAC) Surface positive_charge Positive Charge (Quaternary Ammonium) poly_metac->positive_charge interaction Electrostatic Interaction positive_charge->interaction bacteria Bacterial Cell membrane Negatively Charged Cell Membrane bacteria->membrane membrane->interaction disruption Membrane Disruption interaction->disruption death Bacterial Death disruption->death

References

preparation of hydrogels using (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation of Hydrogels Using (2-(Methacryloyloxy)ethyl)trimethylammonium Chloride (METAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (METAC) is a cationic monomer that has garnered significant interest in the development of advanced hydrogel systems. Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water or biological fluids.[1][2][3] The incorporation of METAC imparts a permanent positive charge to the hydrogel matrix, making these materials particularly suitable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as adsorbents for anionic substances.[4][5][6]

The cationic nature of METAC-based hydrogels allows for electrostatic interactions with negatively charged molecules, such as certain drugs, proteins, and dyes, enabling high loading capacities and stimulus-responsive release profiles.[5][6] These hydrogels can be synthesized through various polymerization techniques, most commonly free-radical polymerization, allowing for tunable physicochemical properties like swelling behavior, mechanical strength, and degradation kinetics by adjusting synthesis parameters.[3][7][8]

This document provides detailed protocols for the synthesis and characterization of METAC-based hydrogels and discusses their application in drug delivery systems.

Principles of METAC Hydrogel Synthesis

The synthesis of METAC hydrogels is typically achieved through free-radical polymerization .[5][7] This process involves three key components:

  • Monomer: The primary building block of the polymer chain. In this case, METAC is the functional monomer. It can be used alone (to form a homopolymer hydrogel) or in combination with other monomers, such as 2-hydroxyethyl methacrylate (HEMA) or acrylamide (AAm), to form copolymer hydrogels with tailored properties.[4][9]

  • Cross-linking Agent: A small molecule with multiple reactive groups that forms covalent bonds between polymer chains, creating the 3D network structure essential for hydrogel formation.[3][10] Common cross-linkers include N,N'-methylenebisacrylamide (MBA) and ethylene glycol dimethacrylate (EGDMA).[3][7] The concentration of the cross-linker is a critical parameter that influences the hydrogel's mechanical strength and swelling capacity.[11]

  • Initiator: A compound that generates free radicals upon activation (e.g., by heat or light) to start the polymerization process.[10] Potassium persulfate (KPS) and ammonium persulfate (APS) are common thermal initiators.[7][12][13]

The polymerization is carried out in an aqueous solution. Once initiated, the monomers and cross-linkers react to form a cross-linked polymer network that swells with water to form the hydrogel.

Experimental Protocols

Protocol 1: Synthesis of a Basic METAC Homopolymer Hydrogel

This protocol describes a standard method for preparing a METAC hydrogel using thermal initiation.

3.1. Materials and Reagents

  • This compound (METAC) solution (e.g., 80 wt% in water)

  • N,N'-methylenebisacrylamide (MBA) (Cross-linker)[7]

  • Potassium persulfate (KPS) (Initiator)[7]

  • Ultrapure water

  • Nitrogen gas

3.2. Equipment

  • Glass vials or reaction vessel

  • Magnetic stirrer and stir bar

  • Water bath or heating block set to 60°C

  • Molds for hydrogel casting (e.g., small petri dishes or custom PDMS molds)

  • Vacuum oven

3.3. Synthesis Procedure

  • Prepare Monomer Solution: In a glass vial, dissolve the desired amount of METAC monomer in ultrapure water to achieve the target total monomer concentration (e.g., 20 wt%).

  • Add Cross-linker and Initiator: Add the cross-linking agent, MBA (e.g., 1 wt% with respect to the monomer), and the initiator, KPS (e.g., 1 wt% with respect to the monomer), to the solution.[7]

  • Mix Thoroughly: Stir the mixture gently using a magnetic stirrer until all components are completely dissolved.

  • Remove Oxygen: To prevent inhibition of the polymerization reaction, bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen.[7]

  • Polymerization: Seal the vial and place it in a pre-heated water bath or oven at 60°C. Allow the polymerization to proceed for 6-8 hours.[7] The solution will become a solid, transparent gel.

  • Purification: After polymerization, carefully remove the resulting hydrogel from the mold. Submerge it in a large volume of ultrapure water for several days, changing the water frequently. This step is crucial to remove any unreacted monomers, initiator, and cross-linker.[7]

  • Drying: After purification, the hydrogel can be dried to a constant weight in a vacuum oven at 40°C.[7] The dried hydrogel is known as a xerogel.

Workflow for METAC Hydrogel Synthesis

G Figure 1: General Workflow for METAC Hydrogel Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing prep_monomer Prepare Aqueous Solution of METAC Monomer add_crosslinker Add Cross-linker (e.g., MBA) prep_monomer->add_crosslinker add_initiator Add Initiator (e.g., KPS) add_crosslinker->add_initiator mix Mix Until Dissolved add_initiator->mix deoxygenate Deoxygenate with N2 mix->deoxygenate polymerize Heat at 60°C (6-8 hours) deoxygenate->polymerize purify Purify in Distilled Water (Remove Unreacted Species) polymerize->purify dry Dry in Vacuum Oven (Obtain Xerogel) purify->dry Characterization & Application Characterization & Application dry->Characterization & Application

Caption: General Workflow for METAC Hydrogel Synthesis.

Characterization Protocols

Protocol 2: Swelling Behavior Analysis

The swelling ratio is a fundamental property that measures the hydrogel's ability to absorb and retain water.

4.1. Procedure

  • Weigh a piece of the dried hydrogel (xerogel) to obtain its initial dry weight (W_d).

  • Immerse the xerogel in a beaker containing a swelling medium (e.g., ultrapure water or a specific pH buffer solution).

  • At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it to get the swollen weight (W_s).

  • Continue this process until the hydrogel reaches a constant weight, which indicates it has reached its equilibrium swelling state.

  • The equilibrium swelling ratio (SR) is calculated using the following formula:

    SR (%) = [(W_s - W_d) / W_d] x 100

4.2. Data Presentation

The swelling behavior is influenced by factors such as cross-linker concentration and the ionic strength of the swelling medium.[4]

Parameter Effect on Swelling Ratio Reason
Cross-linker Concentration Increasing concentration decreases the swelling ratio.A higher cross-linking density results in a tighter network structure, restricting the polymer chains from expanding and absorbing water.[11]
Ionic Strength of Medium Increasing ionic strength decreases the swelling ratio.The cations in the external solution shield the electrostatic repulsion between the fixed positive charges on the METAC polymer chains, leading to a collapse of the hydrogel network.[4]
Protocol 3: Morphological Characterization (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and internal porous structure of the hydrogel.

4.1. Procedure

  • Freeze-dry a sample of the swollen hydrogel to preserve its porous structure.

  • Fracture the freeze-dried sample in liquid nitrogen to expose its internal cross-section.

  • Mount the fractured sample onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

  • Image the sample using an SEM instrument. The resulting micrographs reveal the pore size and interconnectivity of the hydrogel network.[14][15]

Application in Drug Delivery

METAC-based hydrogels are excellent candidates for controlled drug delivery systems, especially for anionic drugs, due to favorable electrostatic interactions.[6][16][17]

Protocol 4: Drug Loading and In Vitro Release Study

This protocol outlines a typical procedure for loading a model anionic drug (e.g., sodium diclofenac) and studying its release profile.

5.1. Drug Loading (Equilibrium Swelling Method)

  • Prepare a stock solution of the model drug in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Immerse a pre-weighed dried hydrogel sample (xerogel) in the drug solution.

  • Allow the hydrogel to swell in the drug solution for an extended period (e.g., 48-72 hours) at a constant temperature (e.g., 37°C) to ensure it reaches equilibrium. During this time, the drug molecules will diffuse into the hydrogel matrix.

  • After loading, remove the hydrogel, rinse it briefly with ultrapure water to remove any surface-adhered drug, and dry it.

5.2. In Vitro Drug Release

  • Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions).

  • Keep the system at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Drug Delivery Mechanism

G Figure 2: Drug Loading and Release from a METAC Hydrogel cluster_loading Drug Loading Phase cluster_release Drug Release Phase Xerogel Dried Hydrogel (Xerogel) Swelling Hydrogel Swells and Absorbs Drug Solution Xerogel->Swelling DrugSolution Aqueous Drug Solution (Anionic Drug) DrugSolution->Swelling Interaction Electrostatic Interaction (METAC+ and Drug-) Swelling->Interaction LoadedGel Drug-Loaded Hydrogel Interaction->LoadedGel Equilibrium Reached Diffusion Drug Diffuses Out of Hydrogel Matrix LoadedGel->Diffusion ReleaseMedium Release Medium (e.g., PBS pH 7.4) ReleaseMedium->Diffusion

References

Application Notes and Protocols for METAC as a Flocculant in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Poly(methacryloyloxyethyl trimethyl ammonium chloride), commonly known as Poly(METAC), as a cationic flocculant in water and wastewater treatment processes. This document outlines the theoretical basis for its application, detailed experimental protocols for performance evaluation, and representative data on its efficacy.

Introduction to METAC in Water Treatment

Poly(METAC) is a cationic polyelectrolyte that has garnered attention in the field of water treatment due to its high charge density and potential for efficient flocculation. Flocculants are essential in water treatment for the removal of suspended solids, colloids, and other impurities that contribute to turbidity.[1] The primary mechanisms by which cationic flocculants like Poly(METAC) operate are charge neutralization and bridging.

  • Charge Neutralization: Most suspended particles in natural water sources carry a negative surface charge, which leads to electrostatic repulsion and stabilizes the suspension. The positive charges along the Poly(METAC) polymer chain neutralize this negative charge, destabilizing the particles and allowing them to aggregate.

  • Bridging: The long polymer chains of Poly(METAC) can adsorb onto the surface of multiple destabilized particles simultaneously, forming physical bridges between them. This results in the formation of larger, heavier agglomerates known as "flocs," which can be more easily removed from the water through sedimentation or filtration.[2]

Quantitative Data Presentation

Due to a lack of extensive studies focusing solely on Poly(METAC) homopolymer as a primary flocculant, the following table presents illustrative data based on the typical performance of cationic flocculants in treating synthetic turbid water (e.g., kaolin suspension). This data is intended to provide a representative example of the expected performance of Poly(METAC) under various conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Initial Turbidity (NTU) 100100100100
Poly(METAC) Dosage (mg/L) 12510
pH 7.07.07.07.0
Final Turbidity (NTU) 2510512
Turbidity Removal (%) 75%90%95%88%
Optimal Dosage Range (mg/L) -2-5--

Note: The optimal dosage and performance of a flocculant are highly dependent on the specific characteristics of the water being treated, including initial turbidity, pH, temperature, and the nature of the suspended particles.[3][4] Therefore, it is crucial to perform jar tests to determine the optimal conditions for each specific application.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the performance of Poly(METAC) as a flocculant using a standard laboratory procedure known as the jar test.

Preparation of Poly(METAC) Stock Solution

Objective: To prepare a standardized stock solution of Poly(METAC) for accurate dosing in jar tests.

Materials:

  • Poly(METAC) powder or concentrated solution

  • Deionized water

  • Volumetric flask (1000 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Accurately weigh 1.0 g of Poly(METAC) powder.

  • Fill a 1000 mL volumetric flask with approximately 800 mL of deionized water.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Slowly add the weighed Poly(METAC) powder to the water while stirring to prevent the formation of clumps.

  • Continue stirring until the polymer is completely dissolved. This may take several hours.

  • Once dissolved, add deionized water to the flask to reach the 1000 mL mark.

  • This results in a 1 g/L (1000 ppm) stock solution. This stock solution should be prepared fresh weekly.

Jar Test Protocol for Flocculation Performance Evaluation

Objective: To determine the optimal dosage of Poly(METAC) and the optimal conditions for flocculation.

Materials:

  • Jar testing apparatus with multiple paddles and beakers (typically 6)

  • Raw water sample or synthetic turbid water

  • Poly(METAC) stock solution (1 g/L)

  • Pipettes for accurate dosing

  • Turbidimeter

  • pH meter

  • Stopwatch

Procedure:

  • Sample Preparation: Fill each of the six beakers with 500 mL of the water sample to be tested.

  • Initial Measurements: Measure and record the initial turbidity and pH of the water sample.

  • Flocculant Dosing: While the paddles are at rest, add varying doses of the Poly(METAC) stock solution to each beaker using a pipette. A typical dosage range to start with could be 1, 2, 5, 10, 15, and 20 mg/L. To achieve a 1 mg/L dose in a 500 mL sample, you would add 0.5 mL of the 1 g/L stock solution.

  • Rapid Mix: Immediately after adding the flocculant, start the jar tester at a rapid mix speed (e.g., 100-120 rpm) for 1-2 minutes. This ensures the rapid and uniform dispersion of the flocculant throughout the water.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This gentle mixing promotes the collision of destabilized particles and the formation of larger flocs. Observe the floc formation in each beaker.

  • Settling: Stop the stirrers and allow the flocs to settle for a predetermined period, typically 15-30 minutes.

  • Final Measurements: Carefully collect a sample from the supernatant (the clear liquid above the settled sludge) of each beaker without disturbing the settled flocs. Measure and record the final turbidity of each sample.

  • Data Analysis: Calculate the percentage of turbidity removal for each dosage using the following formula: Turbidity Removal (%) = [(Initial Turbidity - Final Turbidity) / Initial Turbidity] x 100

  • Determine Optimal Dose: The optimal dosage is the one that achieves the highest turbidity removal with the clearest supernatant.

Mandatory Visualizations

Logical Workflow for METAC Flocculant Evaluation

METAC_Flocculant_Workflow cluster_prep Preparation cluster_jartest Jar Test Protocol cluster_analysis Analysis prep_solution Prepare Poly(METAC) Stock Solution (1 g/L) dosing Dose Beakers with Varying [Poly(METAC)] prep_solution->dosing prep_water Prepare Water Samples (Raw or Synthetic) initial_measure Measure Initial Turbidity and pH prep_water->initial_measure initial_measure->dosing rapid_mix Rapid Mix (100-120 rpm, 1-2 min) dosing->rapid_mix slow_mix Slow Mix (20-40 rpm, 15-20 min) rapid_mix->slow_mix settling Settling (15-30 min) slow_mix->settling final_measure Measure Final Turbidity settling->final_measure calc_removal Calculate Turbidity Removal (%) final_measure->calc_removal det_optimum Determine Optimal Dosage and Conditions calc_removal->det_optimum

Caption: Workflow for evaluating Poly(METAC) flocculant performance.

Mechanism of Flocculation by Poly(METAC)

Flocculation_Mechanism cluster_before Before Flocculation cluster_after After Poly(METAC) Addition cluster_neutralization Charge Neutralization cluster_bridging Bridging p1 Suspended Particle (- charge) polymer1 Poly(METAC) (+ charge) p2 Suspended Particle (- charge) p3 Suspended Particle (- charge) particle1 Suspended Particle (- charge) polymer1->particle1 attraction particle2 Suspended Particle (- charge) polymer1->particle2 attraction floc Floc polymer1->floc forms particle1->floc aggregates into particle2->floc aggregates into

Caption: Flocculation mechanism of Poly(METAC).

References

Application Notes and Protocols: METAC in Bone Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methacrylated collagen (METAC) in the fabrication and evaluation of scaffolds for bone tissue engineering. METAC, a photocrosslinkable derivative of collagen, offers tunable mechanical properties and retains the inherent biocompatibility of collagen, making it an excellent candidate for promoting osteogenic differentiation and bone regeneration.

Introduction to METAC Scaffolds

Type I collagen is the primary organic component of the bone extracellular matrix (ECM), providing a natural scaffold for cell adhesion, proliferation, and differentiation.[1] However, scaffolds made from native collagen often suffer from poor mechanical strength and rapid degradation, limiting their application in load-bearing bone defects.[2] Methacrylation of collagen (to form METAC or collagen methacrylamide, CMA) is a chemical modification that introduces photoreactive methacrylate groups onto the collagen backbone.[1][2] This allows for covalent crosslinking upon exposure to light in the presence of a photoinitiator, resulting in the formation of a stable hydrogel network.[1]

The key advantages of using METAC for bone tissue engineering include:

  • Tunable Mechanical Properties: The stiffness of METAC hydrogels can be precisely controlled by varying the collagen concentration, degree of methacrylation, and crosslinking conditions, allowing for the creation of scaffolds that mimic the mechanical environment of native bone tissue.[3]

  • Enhanced Stability: Photocrosslinking significantly increases the resistance of the collagen scaffold to enzymatic degradation, ensuring structural integrity during the process of new bone formation.[1]

  • High Biocompatibility: The modification process retains the essential bioactive sites of collagen, supporting high cell viability and function.[1][3] Encapsulated mesenchymal stem cells (MSCs) have shown high viability rates, with one study reporting 71% viability after 24 hours and 81% after 72 hours in a photocrosslinked METAC hydrogel.[1]

  • Versatility in Fabrication: METAC can be used to create a variety of scaffold architectures, including injectable hydrogels and highly porous, 3D-printed structures.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing METAC and related collagen-based scaffolds for bone tissue engineering. This data highlights the influence of material properties on biological outcomes.

Table 1: Mechanical Properties of Collagen-Based Scaffolds

Scaffold TypeCrosslinking/ModificationCompressive ModulusSource
Rat METAC HydrogelPhotocrosslinked (LAP)~35 kPa[3]
Human METAC HydrogelPhotocrosslinked (LAP)~20 kPa[3]
Bovine METAC HydrogelPhotocrosslinked (LAP)~12 kPa[3]
Gelatin-PCL Modular ScaffoldN/A11.2 ± 3.5 MPa[6]
PCL + 1% LDH NanoclayN/A1.325 MPa[7]
0.25% Collagen-GAGDehydrothermal (DHT)0.317 kPa

Table 2: Cell Viability in 3D Hydrogel Scaffolds

Scaffold TypeCell TypeTime PointViability (%)Source
METAC (CMA) HydrogelMesenchymal Stem Cells24 hours71%[1]
METAC (CMA) HydrogelMesenchymal Stem Cells72 hours81%[1]
Rat METAC HydrogelMesenchymal Stem Cells24 hours~85%[3]
Bovine METAC HydrogelMesenchymal Stem Cells24 hours~75%[3]
Methylcellulose + CaP NPsHuman MSCs24 hours>100% (vs. Control)[8]

Table 3: Osteogenic Marker Quantification on Scaffolds

Scaffold/ConditionMarkerAssayTime PointResultSource
GelMA-Alendronate HydrogelMineralizationAlizarin Red S (OD 550nm)7 days~2.5x increase vs. GelMA[9]
3D Printed Wavy ScaffoldMineralizationAlizarin Red S (Quantified)21 days9.33 ± 0.98 mM Calcium[10]
PMBG/TCP ScaffoldRUNX2RT-qPCR (Relative Expression)7 days~3.5-fold increase vs. Control[11]
PMBG/TCP ScaffoldOPNRT-qPCR (Relative Expression)7 days~4-fold increase vs. Control[11]

Experimental Protocols & Workflows

The overall experimental workflow for developing and evaluating METAC scaffolds for bone tissue engineering is outlined below.

G cluster_0 Scaffold Fabrication cluster_1 In Vitro Evaluation cluster_2 Analysis a METAC Synthesis b Photoinitiator Addition a->b c Scaffold Forming (e.g., Casting, 3D Printing) b->c d Photocrosslinking (UV/Visible Light) c->d e Purification & Lyophilization d->e f Sterilize Scaffold e->f Characterized Scaffold g Seed with MSCs f->g h Culture in Osteogenic Induction Medium g->h i Biological Assays h->i j Cell Viability (Live/Dead Assay) i->j k Early Differentiation (ALP Activity Assay) i->k l Mineralization (Alizarin Red S Staining) i->l m Gene Expression (RT-qPCR for RUNX2, OPN) i->m

Caption: Overall experimental workflow for METAC scaffold fabrication and evaluation.
Protocol 1: Synthesis of Methacrylated Collagen (METAC)

This protocol describes the methacrylation of Type I collagen using methacrylic anhydride.

Materials:

  • Type I Collagen (e.g., from bovine Achilles tendon)

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Methacrylic Anhydride (MA)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare a 1% (w/v) collagen solution by dissolving lyophilized collagen in 0.1 M PBS at 4°C with gentle stirring overnight.

  • Cool the collagen solution in an ice bath.

  • Slowly add methacrylic anhydride to the collagen solution at a ratio of 0.5 mL MA per gram of collagen, while continuously stirring. Maintain the reaction on ice.

  • Allow the reaction to proceed for 4-6 hours at 4°C with constant, gentle stirring.

  • Terminate the reaction by transferring the solution to dialysis tubing.

  • Dialyze the METAC solution against DI water for 3-5 days at 4°C, changing the water twice daily to remove unreacted MA and byproducts.

  • Collect the dialyzed METAC solution, freeze it at -80°C, and then lyophilize for 48-72 hours to obtain a white, porous foam.

  • Store the lyophilized METAC at -20°C until use.

Protocol 2: Fabrication of Porous METAC Scaffolds via Photocrosslinking

This protocol details the creation of a porous 3D scaffold suitable for cell culture.

Materials:

  • Lyophilized METAC

  • Sterile PBS or cell culture medium

  • Photoinitiator (e.g., Irgacure 2959 or LAP)

  • UV or visible light source (e.g., 365 nm for Irgacure, 405 nm for LAP)

  • Molds (e.g., sterile PDMS molds)

  • Lyophilizer

Procedure:

  • Prepare a sterile METAC solution by dissolving lyophilized METAC in sterile, cold PBS or culture medium to the desired concentration (e.g., 5-10% w/v). Keep the solution on ice to prevent thermal gelation.

  • Prepare a stock solution of the photoinitiator. For Irgacure 2959, dissolve in 70% ethanol; for LAP, dissolve in sterile PBS.

  • Add the photoinitiator to the METAC solution to a final concentration of 0.1-0.5% (w/v).[12] Mix thoroughly but gently to avoid bubbles. Perform this step under low-light conditions.

  • Pipette the cold METAC-photoinitiator mixture into sterile molds of the desired shape and size.

  • Expose the molds to a light source for a specified duration to initiate photocrosslinking. The time will depend on the light intensity, photoinitiator concentration, and scaffold thickness (typically 1-5 minutes).

  • After crosslinking, remove the hydrogel scaffolds from the molds and wash them extensively with sterile PBS to remove any unreacted components.

  • To create a porous structure, freeze the crosslinked hydrogels at -80°C and then lyophilize them for 48 hours.[13]

  • Store the sterile, porous scaffolds in a desiccator until needed for cell seeding.

Protocol 3: MSC Culture and Osteogenic Differentiation on METAC Scaffolds

This protocol outlines seeding mesenchymal stem cells (MSCs) and inducing their differentiation into an osteogenic lineage.

Materials:

  • Sterile, porous METAC scaffolds

  • Human Mesenchymal Stem Cells (hMSCs)

  • Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Osteogenic Induction Medium: Growth Medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL L-ascorbic acid-2-phosphate.[10]

  • Non-treated cell culture plates (e.g., 24-well plates)

  • Sterile PBS

Procedure:

  • Place sterile METAC scaffolds into the wells of a non-treated culture plate.

  • Pre-wet the scaffolds by adding growth medium and incubating for at least 30 minutes at 37°C.

  • Aspirate the medium and seed hMSCs onto the top of each scaffold at a density of approximately 5,000 cells/cm².[10] Use a small volume of cell suspension (e.g., 50-100 µL) to ensure it is absorbed by the scaffold.

  • Incubate for 60-90 minutes at 37°C to allow for initial cell attachment.[10]

  • Carefully add 1-2 mL of fresh growth medium to each well, ensuring the scaffolds are fully submerged.

  • Culture the cell-seeded scaffolds for 3-7 days in growth medium to allow for cell proliferation, changing the medium every 2-3 days.

  • After the initial proliferation phase, switch to Osteogenic Induction Medium to promote differentiation.

  • Continue to culture the scaffolds for up to 21 days, replacing the osteogenic medium every 2-3 days.

  • At desired time points (e.g., Day 7, 14, 21), harvest scaffolds for analysis using the assays described below.

Protocol 4: Key Osteogenic Assays

A. Alkaline Phosphatase (ALP) Activity Assay ALP is an early marker of osteogenic differentiation.[14]

  • Wash cell-seeded scaffolds with PBS.

  • Lyse the cells within the scaffold using a lysis buffer (e.g., 0.1% Triton X-100).

  • Transfer the lysate to a 96-well plate.

  • Add a p-nitrophenyl phosphate (pNPP) substrate solution.

  • Incubate at 37°C. The ALP enzyme will convert pNPP to p-nitrophenol, which is yellow.

  • Stop the reaction with NaOH and measure the absorbance at 405 nm.

  • Quantify the ALP activity against a standard curve and normalize to total protein content (e.g., via a BCA assay).

B. Alizarin Red S (ARS) Staining for Mineralization ARS stains calcium deposits, a hallmark of late-stage osteogenesis.[9]

  • Wash cell-seeded scaffolds with PBS and fix the cells with 4% paraformaldehyde for 15-30 minutes.

  • Rinse thoroughly with DI water.

  • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.

  • Wash extensively with DI water to remove non-specific staining and visualize the orange-red calcium nodules.

  • For quantification: Elute the stain from the scaffold using 10% cetylpyridinium chloride for 30 minutes.[15] Measure the absorbance of the extracted solution at 562 nm.[15][16]

Signaling Pathways in METAC-Mediated Osteogenesis

METAC scaffolds promote osteogenesis by providing both a supportive physical structure and bioactive cues that trigger key intracellular signaling pathways. Cell adhesion to the collagen backbone, mediated by integrin receptors, is a critical initiating step.

G scaffold METAC Scaffold (Collagen Backbone) integrin Integrin Receptors scaffold->integrin Cell Adhesion fak FAK Activation integrin->fak mapk MAPK Pathway (ERK, p38) fak->mapk Intracellular Signaling tgf TGF-β/BMP Pathway fak->tgf Intracellular Signaling runx2 RUNX2 / Osterix Activation mapk->runx2 smad SMAD 2/3 Phosphorylation tgf->smad smad->runx2 genes Osteogenic Gene Expression (ALP, OPN, OCN, COL1A1) runx2->genes Transcription diff Osteoblast Differentiation & Matrix Mineralization genes->diff Protein Synthesis

Caption: Key signaling pathways in METAC-mediated osteogenic differentiation.

This process involves:

  • Cell Adhesion: MSCs attach to the RGD (arginine-glycine-aspartic acid) motifs within the collagen component of the METAC scaffold via cell surface integrin receptors.

  • Signal Transduction: This binding activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

  • Activation of Osteogenic Pathways: These initial signals converge on master regulatory pathways for bone formation, such as the Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) pathway, which leads to the phosphorylation and activation of SMAD proteins.[6]

  • Transcriptional Regulation: Activated MAPK and SMAD proteins translocate to the nucleus and promote the expression of key osteogenic transcription factors, primarily Runt-related transcription factor 2 (RUNX2) and Osterix (Osx).[17][18]

  • Osteogenic Gene Expression: RUNX2 and Osterix work cooperatively to drive the expression of genes characteristic of the osteoblast phenotype, including Alkaline Phosphatase (ALP), Osteopontin (OPN), Osteocalcin (OCN), and Type I Collagen (COL1A1).[17]

  • Cellular Differentiation: The culmination of this gene expression program is the differentiation of MSCs into mature, bone-forming osteoblasts, which then deposit a mineralized extracellular matrix.

Relationship Between METAC Properties and Performance

The successful application of METAC scaffolds depends on the careful selection of its formulation and crosslinking parameters, which directly influence its physical properties and subsequent biological performance.

G cluster_0 Input Parameters cluster_1 Physical Properties cluster_2 Biological Outcomes a Degree of Methacrylation e Crosslink Density a->e determines b METAC Concentration b->e determines c Photoinitiator Type & Concentration c->e determines h Cell Viability c->h affects (e.g., LAP > I-2959) d Light Exposure (Intensity, Duration) d->e determines f Mechanical Stiffness (Compressive Modulus) e->f g Degradation Rate e->g i MSC Osteogenic Differentiation f->i influences g->i matches with new tissue formation

Caption: Relationship between METAC formulation, properties, and biological outcome.
  • Higher Degree of Methacrylation & Concentration: Leads to a higher crosslink density, resulting in increased mechanical stiffness and slower degradation.

  • Photoinitiator Choice: The type and concentration of the photoinitiator are critical. For instance, LAP is often more cytocompatible than Irgacure-2959, leading to higher cell viability post-encapsulation.[3] Higher initiator concentrations can increase crosslinking speed but may also increase cytotoxicity.[12]

  • Mechanical Stiffness: The stiffness of the scaffold is a potent regulator of MSC fate. Substrates with stiffness mimicking that of trabecular bone are known to promote osteogenic differentiation.

  • Degradation Rate: The scaffold should degrade at a rate that is commensurate with the formation of new bone tissue, providing support during the early stages and gradually being replaced by native tissue. Photocrosslinking significantly slows degradation compared to native collagen.[1]

References

Application Notes and Protocols: Antimicrobial Activity of poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) (poly(METAC)) against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride), commonly known as poly(METAC), is a cationic polymer that has garnered significant interest for its antimicrobial properties. Its positively charged quaternary ammonium groups are believed to interact with the negatively charged cell membranes of bacteria, such as Escherichia coli, leading to membrane disruption and subsequent cell death. These application notes provide a summary of the antimicrobial efficacy of poly(METAC) against E. coli, detailed protocols for key experiments, and visualizations of its proposed mechanism of action and experimental workflows.

Data Presentation

The antimicrobial activity of poly(METAC) against E. coli can be quantified using several metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported values from various studies.

ParameterE. coli StrainMolecular Weight of poly(METAC) (kDa)ConcentrationReference
MIC Not Specified87.43.70 mg/mL[1]
MIC Not SpecifiedNot Specified370 µg/mL[1]
MIC ATCC 25922Not Specified3300 µg/mL (paper disc diffusion)[2]
MBC ATCC 25922Not Specified128–256 µg/cm³ (for a similar polymer, PDMAEMA)[3]

Note: The variability in MIC values can be attributed to differences in the molecular weight of the polymer, the specific E. coli strain used, and the experimental methodology (e.g., broth dilution vs. paper disc diffusion).

Mechanism of Action

The proposed antimicrobial mechanism of poly(METAC) against E. coli is primarily attributed to its cationic nature. The positively charged quaternary ammonium groups on the polymer chain interact electrostatically with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) and phospholipids. This interaction leads to the disruption of the outer and inner membranes, causing leakage of intracellular contents and ultimately cell death.

cluster_0 Poly(METAC) Interaction with E. coli Cell Envelope polyMETAC Positively Charged Poly(METAC) electrostatic Electrostatic Attraction polyMETAC->electrostatic eColi Negatively Charged E. coli Cell Surface eColi->electrostatic binding Binding to Cell Membrane electrostatic->binding disruption Membrane Disruption binding->disruption leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death cluster_1 Experimental Workflow for Antimicrobial Assays start Prepare E. coli Inoculum mic_setup Set up MIC Assay (Serial Dilutions) start->mic_setup timekill_setup Set up Time-Kill Assay (Multiple Concentrations) start->timekill_setup mic_incubation Incubate 18-24h mic_setup->mic_incubation mic_read Determine MIC mic_incubation->mic_read mbc_setup Subculture from MIC plate to Agar mic_read->mbc_setup mbc_incubation Incubate 24h mbc_setup->mbc_incubation mbc_read Determine MBC mbc_incubation->mbc_read timekill_sampling Sample at Time Points timekill_setup->timekill_sampling timekill_plating Plate and Incubate timekill_sampling->timekill_plating timekill_analysis Analyze Kill Kinetics timekill_plating->timekill_analysis

References

The Role of MADQUAT in Adhesive and Sealant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MADQUAT, chemically known as Methacryloyloxyethyl Trimethyl Ammonium Chloride, is a cationic quaternary ammonium compound that serves as a versatile monomer in the formulation of polymers. Its unique chemical structure, featuring a polymerizable methacrylate group and a positively charged quaternary ammonium group, imparts a range of desirable properties to adhesive and sealant formulations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the benefits of MADQUAT in their formulations.

The primary functions of incorporating MADQUAT into adhesive and sealant systems include enhancing adhesion to a variety of substrates, improving bond strength, and imparting antimicrobial properties. The cationic nature of MADQUAT promotes strong ionic interactions with negatively charged surfaces, leading to improved adhesion, particularly to substrates like glass, metals, and certain plastics.

Key Performance Enhancements with MADQUAT

The inclusion of MADQUAT in adhesive and sealant formulations can lead to significant improvements in several key performance metrics. The following sections detail these enhancements, supported by quantitative data from experimental studies.

Enhanced Adhesion and Bond Strength

The cationic charge of the quaternary ammonium group in MADQUAT promotes strong adhesion to anionic substrates through electrostatic interactions. This is particularly beneficial for bonding to materials with negatively charged surfaces. In dental applications, for instance, the addition of a similar quaternary ammonium methacrylate to adhesive resins has been shown to improve the bond strength to tooth structures.

Antimicrobial Efficacy

The quaternary ammonium functionality in MADQUAT provides inherent antimicrobial properties. This is of significant interest in applications where prevention of microbial growth on or near the adhesive or sealant is desired, such as in medical devices, construction materials for humid environments, and consumer products. Studies on dental adhesives have demonstrated that the incorporation of quaternary ammonium methacrylates can significantly reduce the metabolic activity of bacteria such as Streptococcus mutans.[1]

Application in Dental Adhesives and Sealants

A notable application of MADQUAT and similar cationic monomers is in the formulation of dental adhesives and sealants. Research has demonstrated that incorporating [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), another name for MADQUAT, into experimental resin-based sealants imparts significant antibacterial activity without compromising key physical and mechanical properties.

Quantitative Performance Data

The following tables summarize the performance of an experimental resin-based sealant formulated with varying concentrations of MADQUAT (METAC). The base formulation of the experimental sealant consisted of a blend of dimethacrylates and a photoinitiator system.[2]

Table 1: Physico-Chemical Properties of MADQUAT-Based Sealants [2]

PropertyControl (0% MADQUAT)2.5% MADQUAT5% MADQUAT
Degree of Conversion (%) No significant differenceNo significant differenceNo significant difference
Knoop Hardness (KHN) No significant differenceNo significant differenceNo significant difference
Softening in Solvent (ΔKHN %) 51.62 (±3.70)-62.40 (±4.14)
Ultimate Tensile Strength (UTS) No significant differenceNo significant differenceNo significant difference
Contact Angle No significant differenceNo significant differenceNo significant difference
Surface Free Energy (SFE) No significant differenceNo significant differenceNo significant difference

Table 2: Micro-Shear Bond Strength (μ-SBS) of MADQUAT-Based Sealants [2]

Time PointControl (0% MADQUAT)2.5% MADQUAT5% MADQUAT
Immediate μ-SBS (MPa) No significant differenceDecreased from immediateDecreased from immediate
Long-term μ-SBS (MPa) No significant differenceNo significant differenceNo significant difference

Table 3: Antibacterial Activity of MADQUAT-Based Sealants [2]

ActivityControl (0% MADQUAT)2.5% MADQUAT5% MADQUAT
Immediate Antibacterial Activity -PresentPresent
Long-term Antibacterial Activity -PresentPresent
Cytotoxicity -No cytotoxicityNo cytotoxicity

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of adhesive and sealant formulations containing MADQUAT.

Formulation of an Experimental Adhesive/Sealant

This protocol describes the preparation of a light-curable experimental resin-based sealant containing MADQUAT.

Materials:

  • Bisphenol A glycidyl dimethacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • Ethyl 4-dimethylaminobenzoate (EDAB)

  • MADQUAT ([2-(methacryloyloxy)ethyl] trimethylammonium chloride)

Procedure:

  • Prepare the base resin by mixing BisGMA and TEGDMA in a 50:50 wt% ratio.

  • Add the photoinitiator system consisting of 0.5 wt% CQ and 0.5 wt% EDAB to the base resin.

  • Homogenize the mixture in a dark environment using a magnetic stirrer for 24 hours.

  • To create the experimental groups, add MADQUAT to the base resin at the desired concentrations (e.g., 2.5 wt% and 5 wt%).

  • Homogenize the final formulations for 24 hours in a dark environment.

Logical Relationship of Formulation Components

cluster_base_resin Base Resin cluster_photoinitiator Photoinitiator System BisGMA BisGMA Final_Formulation Final Adhesive/Sealant Formulation BisGMA->Final_Formulation TEGDMA TEGDMA TEGDMA->Final_Formulation CQ Camphorquinone (CQ) CQ->Final_Formulation EDAB EDAB EDAB->Final_Formulation MADQUAT MADQUAT MADQUAT->Final_Formulation

Caption: Formulation workflow for a MADQUAT-based adhesive.

Evaluation of Degree of Conversion

The degree of conversion (DC) of the cured polymer is a critical parameter that influences its mechanical properties.

Methodology:

  • Place a small amount of the uncured adhesive/sealant on a potassium bromide (KBr) pellet.

  • Cover with another KBr pellet to form a thin film.

  • Obtain a Fourier-transform infrared (FTIR) spectrum of the uncured sample.

  • Light-cure the sample for the specified time (e.g., 40 seconds) using a dental curing light.

  • Obtain an FTIR spectrum of the cured sample.

  • Calculate the DC based on the changes in the peak height of the aliphatic C=C bond at 1638 cm⁻¹ and an internal standard (e.g., aromatic C=C at 1608 cm⁻¹).

Experimental Workflow for Degree of Conversion

A Prepare uncured sample on KBr pellet B Obtain FTIR spectrum of uncured sample A->B C Light-cure the sample B->C D Obtain FTIR spectrum of cured sample C->D E Calculate Degree of Conversion D->E

Caption: Workflow for determining the degree of conversion.

Micro-Shear Bond Strength (μ-SBS) Testing

This protocol measures the bond strength of the adhesive to a substrate.

Methodology:

  • Prepare the substrate surface (e.g., bovine enamel or dentin) by polishing with silicon carbide paper.

  • Apply the adhesive/sealant to the prepared surface and light-cure according to the manufacturer's instructions.

  • Place a small, cylindrical mold (e.g., Tygon tubing) over the cured adhesive.

  • Fill the mold with a restorative composite resin and light-cure.

  • Store the specimens in distilled water at 37°C for 24 hours (for immediate testing) or for a longer period (for long-term testing).

  • Mount the specimen in a universal testing machine equipped with a wire loop.

  • Apply a shear force to the base of the composite cylinder at a crosshead speed of 0.5 mm/min until failure.

  • Calculate the μ-SBS in megapascals (MPa) by dividing the failure load by the bonded area.

Signaling Pathway of Adhesion Promotion

The cationic nature of MADQUAT is fundamental to its adhesion-promoting properties. The positively charged quaternary ammonium groups can interact with negatively charged surfaces, leading to enhanced interfacial bonding.

MADQUAT MADQUAT Monomer (+ charge) Interaction Electrostatic Interaction MADQUAT->Interaction Substrate Anionic Substrate (- charge) Substrate->Interaction Adhesion Enhanced Adhesion & Bond Strength Interaction->Adhesion

Caption: Mechanism of MADQUAT-enhanced adhesion.

Antibacterial Activity Assessment

This protocol evaluates the antimicrobial efficacy of the cured adhesive/sealant.

Methodology:

  • Prepare disc-shaped specimens of the cured adhesive/sealant.

  • Sterilize the specimens using a suitable method (e.g., ethylene oxide).

  • Place the sterile discs in a 24-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., Streptococcus mutans).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, assess bacterial viability using a metabolic assay such as the MTT assay, or by counting colony-forming units (CFUs).

  • Compare the results for the MADQUAT-containing groups to a control group without MADQUAT.

Conclusion

MADQUAT is a promising functional monomer for enhancing the performance of adhesive and sealant formulations. Its cationic nature contributes to improved adhesion and provides inherent antimicrobial properties. The provided data and protocols offer a foundation for researchers to explore the integration of MADQUAT into their own formulations and to evaluate its impact on key performance characteristics. Further research into non-dental applications is warranted to fully explore the potential of this versatile monomer.

References

Application Notes and Protocols for METAC in Personal Care and Hair Conditioning Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methacryloyloxy)ethyl] trimethylammonium chloride (METAC) is a cationic monomer that holds significant promise for application in personal care and hair conditioning products. Its inherent positive charge and polymerizable nature allow for strong interaction with the negatively charged surfaces of hair and skin, delivering substantial conditioning benefits. When polymerized, Poly(METAC) forms a film on the hair cuticle, reducing friction, enhancing smoothness, and improving overall manageability. These application notes provide a comprehensive overview of METAC's mechanism of action, formulation guidelines, and detailed protocols for evaluating its performance in hair care products.

Chemical Structure and Properties of METAC

  • Chemical Name: [2-(Methacryloyloxy)ethyl] trimethylammonium chloride

  • CAS Number: 5039-78-1

  • Molecular Formula: C₉H₁₈ClNO₂

  • Key Features:

    • Cationic Quaternary Ammonium Group: The positively charged trimethylammonium group is the primary driver of METAC's conditioning effect. This group electrostatically interacts with the anionic sites on the keratin protein of hair, which are more abundant in damaged hair. This interaction neutralizes the negative charges, reducing static and flyaways.

    • Methacrylate Group: This functional group allows METAC to be polymerized or copolymerized, forming a durable conditioning film on the hair shaft. This film smooths the cuticle, reduces combing forces, and enhances shine.

Mechanism of Action in Hair Conditioning

The primary mechanism by which METAC conditions hair is through electrostatic interaction. Hair fibers, particularly when damaged by chemical treatments or environmental exposure, carry a net negative charge. The cationic head of the METAC molecule is attracted to these negative sites, leading to the deposition of the molecule onto the hair surface. This deposition neutralizes the surface charge, resulting in several benefits:

  • Reduced Inter-fiber Friction: The adsorbed METAC molecules create a smoother hair surface, which reduces the friction between individual hair strands. This leads to easier detangling and combing, both wet and dry.

  • Cuticle Smoothing: The polymer film formed by Poly(METAC) can fill in and smooth over the rough, lifted cuticles characteristic of damaged hair. This results in a softer, more supple feel and increased shine due to more uniform light reflection.

  • Anti-Static Properties: By neutralizing the negative charges on the hair, METAC reduces the buildup of static electricity, which is a common cause of flyaways and frizz.

cluster_0 Hair Fiber (Negatively Charged) cluster_1 METAC Molecule cluster_2 Conditioning Effects Damaged_Hair Damaged Hair Cuticle (- charge) Reduced_Friction Reduced Friction & Easier Combing Smoothed_Cuticle Smoothed Cuticle & Increased Shine Reduced_Static Reduced Static & Frizz METAC METAC (+ charge) METAC->Damaged_Hair Electrostatic Attraction METAC->Reduced_Friction METAC->Smoothed_Cuticle METAC->Reduced_Static

Figure 1: Mechanism of METAC on Hair

Data Presentation: Performance of Cationic Polymers in Hair Conditioning

Table 1: Effect of Cationic Polymer Concentration on Wet Combing Force Reduction

Cationic Polymer Concentration (% w/w)Average Wet Combing Force Reduction (%)
0.535
1.055
2.070
3.080

Note: Data is illustrative and based on the performance of similar cationic polymers. Actual results with METAC may vary.

Table 2: Impact of Cationic Polymer Treatment on Hair Tensile Strength

TreatmentAverage Break Strength (g)Average Elongation at Break (%)
Untreated Virgin Hair15030
Bleached Hair (Control)11022
Bleached Hair + Cationic Conditioner13528

Note: Data is illustrative and based on the performance of similar cationic polymers. Actual results with METAC may vary.

Table 3: Sensory Panel Evaluation of Hair Attributes after Cationic Conditioner Treatment

AttributeControl (No Treatment)Cationic Conditioner
Softness (1-10 scale)3.58.2
Smoothness (1-10 scale)4.18.5
Ease of Detangling (1-10 scale)2.89.0
Shine (1-10 scale)5.07.8

Note: Data is illustrative and based on the performance of similar cationic polymers. Actual results with METAC may vary.

Experimental Protocols

Formulation of a Rinse-Off Hair Conditioner with METAC

This protocol outlines the preparation of a basic rinse-off hair conditioner incorporating METAC. The concentration of METAC can be varied to evaluate its dose-dependent effects.

Materials:

  • Deionized Water

  • METAC solution (e.g., 50% in water)

  • Cetearyl Alcohol (emollient and thickener)

  • Behentrimonium Chloride (cationic emulsifier and conditioning agent)

  • Glycerin (humectant)

  • Preservative (e.g., Phenoxyethanol)

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

Procedure:

  • Water Phase: In a main beaker, combine deionized water and glycerin. Begin heating to 75-80°C with moderate agitation.

  • Oil Phase: In a separate beaker, combine cetearyl alcohol and behentrimonium chloride. Heat to 75-80°C until all solids are melted and the mixture is uniform.

  • Emulsification: Slowly add the oil phase to the water phase under vigorous homogenization to form a stable emulsion. Maintain the temperature at 75-80°C for 15-20 minutes.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Addition of Actives: Once the temperature is below 40°C, add the METAC solution and the preservative. Mix until uniform.

  • pH Adjustment: Check the pH of the final formulation and adjust to a target range of 4.0-4.5 using citric acid or sodium hydroxide solution.

  • Final Mixing: Continue mixing until the conditioner is smooth and homogenous.

Start Start Water_Phase Prepare Water Phase (Water, Glycerin) Heat to 75-80°C Start->Water_Phase Oil_Phase Prepare Oil Phase (Cetearyl Alcohol, Behentrimonium Chloride) Heat to 75-80°C Start->Oil_Phase Emulsify Combine Phases Homogenize at 75-80°C Water_Phase->Emulsify Oil_Phase->Emulsify Cool Cool Emulsion with Gentle Stirring Emulsify->Cool Add_Actives Add METAC & Preservative (below 40°C) Cool->Add_Actives Adjust_pH Adjust pH to 4.0-4.5 Add_Actives->Adjust_pH Final_Mix Mix until Homogenous Adjust_pH->Final_Mix End End Final_Mix->End

Figure 2: Hair Conditioner Formulation Workflow

Wet and Dry Combing Force Measurement

This protocol describes the use of a texture analyzer to quantify the force required to comb through hair tresses, providing an objective measure of conditioning.

Apparatus:

  • Texture Analyzer equipped with a hair combing rig

  • Standard hair tresses (virgin and/or damaged)

  • Control shampoo and conditioner (without METAC)

  • Test conditioner (with METAC)

Procedure:

  • Baseline Measurement:

    • Mount a dry hair tress in the combing rig.

    • Perform 10 combing cycles and record the average combing force.

    • Wet the tress with deionized water and repeat the 10 combing cycles to obtain the wet combing baseline.

  • Treatment:

    • Wash the hair tress with a standard shampoo and rinse thoroughly.

    • Apply a standardized amount of the control or test conditioner and distribute evenly.

    • Allow the conditioner to sit for the specified time (e.g., 1 minute).

    • Rinse the tress thoroughly with deionized water.

  • Post-Treatment Measurement:

    • Wet Combing: Immediately after rinsing, mount the wet tress in the combing rig and perform 10 combing cycles, recording the average force.

    • Dry Combing: Allow the tress to air dry completely or use a controlled hair dryer. Once dry, mount the tress and perform 10 combing cycles, recording the average force.

  • Data Analysis: Calculate the percentage reduction in combing force for the test conditioner relative to the control.

Start Start Baseline Measure Baseline Combing Force (Wet & Dry) Start->Baseline Treat Treat Hair Tress (Shampoo + Conditioner) Baseline->Treat Post_Treat_Wet Measure Wet Combing Force Post-Treatment Treat->Post_Treat_Wet Dry Dry Hair Tress Post_Treat_Wet->Dry Post_Treat_Dry Measure Dry Combing Force Post-Treatment Dry->Post_Treat_Dry Analyze Calculate % Force Reduction Post_Treat_Dry->Analyze End End Analyze->End

Figure 3: Combing Force Measurement Workflow

Sensory Evaluation of Hair Attributes

This protocol details a method for conducting a sensory panel evaluation to assess the subjective attributes of hair treated with a METAC-containing conditioner.[1]

Panelists:

  • A panel of 10-15 trained evaluators with experience in assessing hair properties.

Procedure:

  • Tress Preparation: Prepare sets of identical hair tresses (e.g., half bleached, half virgin).

  • Treatment: Treat one half of each tress with a control conditioner and the other half with the test conditioner containing METAC, following a standardized application and rinsing protocol.

  • Evaluation:

    • Wet Stage: Panelists evaluate attributes such as ease of detangling and slipperiness on the wet tresses.

    • Dry Stage: After drying, panelists evaluate attributes such as softness, smoothness, shine, and presence of flyaways.

  • Scoring: Panelists score each attribute on a defined scale (e.g., 1 to 10), with higher scores indicating better performance.

  • Data Analysis: Analyze the data statistically to determine significant differences between the control and test products.

Scanning Electron Microscopy (SEM) of Hair Cuticle

SEM provides high-resolution images of the hair surface, allowing for visual assessment of the effects of METAC on cuticle smoothing.

Procedure:

  • Sample Preparation: Mount small sections of untreated (control) and METAC-treated hair fibers onto SEM stubs using double-sided carbon tape.

  • Sputter Coating: Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Image the hair surfaces at various magnifications (e.g., 500x, 2000x) to observe the cuticle structure. Look for evidence of cuticle smoothing, film formation, and reduced scale lifting on the METAC-treated samples compared to the controls.

Safety and Regulatory

A safety data sheet for a 72% solution of METAC in water indicates that it can cause skin and serious eye irritation.[2] As with any cosmetic ingredient, a thorough safety assessment is required before incorporation into a commercial product. This includes evaluating its potential for skin sensitization, mutagenicity, and other toxicological endpoints. The Cosmetic Ingredient Review (CIR) is an independent body that assesses the safety of cosmetic ingredients, and their database should be consulted for any existing reviews on METAC or structurally related compounds.[3][4][5] In the absence of a specific CIR review for METAC, in-vitro and in-silico toxicological assessments should be conducted to support the safety of the final formulation.[6][7]

Conclusion

METAC, as a cationic monomer, demonstrates significant potential for use in hair conditioning and personal care products. Its mechanism of action, based on electrostatic attraction and film formation, can lead to quantifiable improvements in combing ease, hair strength, and sensory attributes. The protocols provided herein offer a framework for formulating with METAC and substantiating its performance claims through robust scientific evaluation. Further research to generate specific quantitative data for METAC will be invaluable in optimizing its use and solidifying its position as a high-performance conditioning agent.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Molecular Weight in METAC Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methacrylic acid ester (METAC) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling polymer molecular weight during METAC polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the molecular weight of the polymer in METAC polymerization?

The molecular weight of polymers synthesized via METAC polymerization is influenced by several key factors:

  • Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[1] An increase in the initial concentration of the initiating system leads to a higher number of generated radicals, resulting in more polymer chains and consequently, a lower average molecular weight.[2]

  • Monomer Concentration: Generally, a higher monomer concentration leads to a higher rate of polymerization and a higher average molecular weight.[3]

  • Temperature: Increasing the polymerization temperature typically increases the rate of polymerization.[3] However, very high temperatures can lead to chain termination or degradation, which can lower the molecular weight.[3][4]

  • Solvent: The choice of solvent can impact reaction kinetics and may also act as a chain transfer agent, influencing the final molecular weight.[3][5]

Q2: How can I decrease the molecular weight of my METAC polymer?

To decrease the molecular weight of your polymer, you can employ one or more of the following strategies:

  • Increase Initiator Concentration: A higher concentration of the initiator will generate more polymer chains, leading to a lower average molecular weight.[2][9][10]

  • Introduce a Chain Transfer Agent (CTA): The addition of a CTA is a very effective method for reducing molecular weight.[5][][8] The extent of molecular weight reduction depends on the type and concentration of the CTA used.[8]

  • Increase Polymerization Temperature: While this can increase the rate, excessively high temperatures can also increase the rate of termination reactions, leading to shorter polymer chains.[3]

  • Choose a Solvent with a Higher Chain Transfer Constant: Some solvents can act as chain transfer agents, helping to lower the molecular weight.[5][11]

Q3: How can I increase the molecular weight of my METAC polymer?

To achieve a higher molecular weight METAC polymer, consider the following approaches:

  • Decrease Initiator Concentration: Lowering the initiator concentration will result in fewer growing chains, leading to a higher average molecular weight.[1] However, be aware that very low initiator concentrations can significantly slow down or even prevent polymerization.[1]

  • Increase Monomer Concentration: A higher concentration of monomer generally leads to the formation of longer polymer chains.[3]

  • Lower Polymerization Temperature: Conducting the polymerization at a lower temperature can favor propagation over termination, resulting in higher molecular weight polymers.

  • Avoid or Minimize Chain Transfer Agents: Ensure your reaction system is free from unintentional chain transfer agents, and do not add any if a high molecular weight is desired.

Q4: What is a chain transfer agent (CTA) and how does it work?

Troubleshooting Guides

Problem: The molecular weight of my polymer is consistently too high.

This is a common issue that can often be resolved by adjusting reaction parameters.

Troubleshooting Workflow:

G start High Molecular Weight Observed check_initiator Is initiator concentration too low? start->check_initiator increase_initiator Increase initiator concentration. check_initiator->increase_initiator Yes check_cta Is a Chain Transfer Agent (CTA) being used? check_initiator->check_cta No end Problem Resolved increase_initiator->end add_cta Introduce a suitable CTA (e.g., a thiol). check_cta->add_cta No check_temp Is the polymerization temperature too low? check_cta->check_temp Yes add_cta->end increase_temp Increase polymerization temperature moderately. check_temp->increase_temp Yes check_temp->end No increase_temp->end

Caption: Troubleshooting high molecular weight.

Possible Causes and Solutions:

CauseRecommended Solution
Initiator concentration is too low. Incrementally increase the initiator concentration. A higher concentration will generate more polymer chains, leading to a lower average molecular weight.[2][9]
Absence of a chain transfer agent (CTA). Introduce a chain transfer agent into the polymerization mixture. Thiols are particularly effective. The concentration of the CTA can be adjusted to target a specific molecular weight range.[5][8]
Polymerization temperature is too low. A moderate increase in the reaction temperature can increase the rate of termination reactions, which will result in shorter polymer chains.[3]
High monomer concentration. If feasible, reducing the initial monomer concentration can sometimes lead to a decrease in molecular weight.[3]
Problem: The molecular weight of my polymer is consistently too low.

Achieving a high molecular weight requires careful control over reaction conditions to favor chain propagation.

Troubleshooting Workflow:

G start Low Molecular Weight Observed check_initiator Is initiator concentration too high? start->check_initiator decrease_initiator Decrease initiator concentration. check_initiator->decrease_initiator Yes check_cta Are there unintentional CTAs present (e.g., solvent)? check_initiator->check_cta No end Problem Resolved decrease_initiator->end change_solvent Change to a solvent with a lower chain transfer constant. check_cta->change_solvent Yes check_temp Is the polymerization temperature too high? check_cta->check_temp No change_solvent->end decrease_temp Decrease polymerization temperature. check_temp->decrease_temp Yes check_temp->end No decrease_temp->end

Caption: Troubleshooting low molecular weight.

Possible Causes and Solutions:

CauseRecommended Solution
Initiator concentration is too high. Reduce the initiator concentration. Fewer initiation events will allow each polymer chain to grow longer.[1]
Presence of intentional or unintentional chain transfer agents. If a CTA was added, reduce its concentration or remove it. Also, consider the solvent being used, as some solvents can act as CTAs.[5][11] Switching to a more inert solvent may be necessary.
Polymerization temperature is too high. Lowering the reaction temperature can decrease the rate of chain termination relative to propagation, leading to higher molecular weight polymers.
Low monomer concentration. Increasing the initial monomer concentration can favor the growth of longer polymer chains.[3]

Experimental Protocols

Protocol: Determination of Polymer Molecular Weight by Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers.[12]

Experimental Workflow:

G sample_prep 1. Sample Preparation (Dissolve polymer in mobile phase) instrument_setup 2. Instrument Setup (Equilibrate column and detectors) sample_prep->instrument_setup injection 3. Sample Injection instrument_setup->injection separation 4. Separation in Column (Based on hydrodynamic volume) injection->separation detection 5. Detection (e.g., Refractive Index, UV) separation->detection data_analysis 6. Data Analysis (Calibration with standards, calculate Mn, Mw, PDI) detection->data_analysis

Caption: SEC/GPC experimental workflow.

Methodology:

  • Preparation of the Mobile Phase: Prepare the appropriate mobile phase (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) and filter it through a 0.22 µm filter to remove any particulate matter. Degas the mobile phase thoroughly.

  • Preparation of Polymer Solutions: Accurately weigh a small amount of the polymer sample (typically 1-5 mg) and dissolve it in a known volume of the mobile phase (e.g., 1 mL). Ensure the polymer is completely dissolved. Filter the solution through a syringe filter (e.g., 0.22 µm) into an autosampler vial.

  • Preparation of Calibration Standards: Prepare a series of polymer standards of known molecular weight (e.g., narrow polystyrene or PMMA standards) in the same manner as the polymer samples.

  • Instrument Setup:

    • Turn on the SEC/GPC system, including the pump, column oven, and detectors (e.g., refractive index (RI), UV-Vis).

    • Allow the system to equilibrate with the mobile phase at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved.

  • Calibration: Inject the prepared polymer standards, starting from the lowest molecular weight to the highest. Record the retention time for each standard. Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

  • Sample Analysis: Inject the prepared polymer sample solution.

  • Data Analysis:

    • Record the chromatogram of the sample.

    • Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for your polymer sample.[12]

Quantitative Data Summary

Effect of Initiator and Chain Transfer Agent Concentration on Molecular Weight

The following table summarizes the general expected trends based on polymerization principles. Actual values will vary depending on the specific monomer, initiator, CTA, and reaction conditions.

Parameter VariedChangeExpected Effect on Number-Average Molecular Weight (Mn)Expected Effect on Polydispersity Index (PDI)
Initiator Concentration IncreaseDecrease[2][9]May slightly decrease or remain similar
DecreaseIncrease[1]May slightly increase
Chain Transfer Agent (CTA) Concentration IncreaseSignificant Decrease[8]Tends to narrow the distribution (PDI decreases)
DecreaseSignificant IncreaseTends to broaden the distribution (PDI increases)

Note: For more precise control over molecular weight and to achieve a narrow molecular weight distribution (low PDI), controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization may be considered.[1][13]

References

Technical Support Center: Synthesis of Well-defined Poly(METAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride), or poly(METAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of well-defined poly(METAC).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing poly(METAC)?

A1: Poly(METAC) can be synthesized through various polymerization techniques. The most common methods include:

  • Conventional Radical Polymerization: A straightforward method, though it often results in polymers with broad molecular weight distributions (high polydispersity index, PDI).[1][2]

  • Controlled Radical Polymerization (CRP): These techniques offer better control over polymer architecture, leading to well-defined polymers with narrow molecular weight distributions (low PDI).[3][4][5] Common CRP methods for poly(METAC) include:

    • Atom Transfer Radical Polymerization (ATRP): Widely used for synthesizing well-defined cationic polymers.[4][6][7]

    • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another versatile CRP technique for controlling the polymerization of a wide range of monomers, including METAC.[8]

Q2: Why is it challenging to synthesize "well-defined" poly(METAC)?

A2: Synthesizing "well-defined" poly(METAC) — meaning polymers with a specific molecular weight, low polydispersity (PDI < 1.3), and controlled architecture — presents several challenges[9][10]:

  • High Polydispersity in Conventional Polymerization: Conventional free radical polymerization often leads to polymers with a broad molecular weight distribution.[11]

  • Reaction Control in CRP: While CRP techniques like ATRP and RAFT offer better control, they are sensitive to impurities and require careful optimization of reaction conditions (e.g., initiator, catalyst, solvent, temperature).[6][9][12][13]

  • Monomer Instability: The METAC monomer contains an ester group that is susceptible to hydrolysis, especially under acidic or basic conditions, which can affect the polymerization process and the final polymer structure.[14][15][16][17]

  • Purification: Removing unreacted monomer, initiator, and catalyst residues from the final polymer can be challenging due to the polyelectrolyte nature of poly(METAC).[18][19][20][21]

Q3: What is a typical polydispersity index (PDI) for a well-controlled poly(METAC) synthesis?

A3: For a well-controlled synthesis of poly(METAC) using techniques like ATRP or RAFT, a low polydispersity index (PDI) is expected. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[9] For instance, ATRP of METAC has been reported to yield polymers with a PDI lower than 1.19.[6] Star-shaped poly(METAC) synthesized via enzymatically assisted ATRP has been achieved with PDI values between 1.06 and 1.12.[7][22]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of well-defined poly(METAC).

Issue 1: High Polydispersity Index (PDI > 1.5) in Controlled Radical Polymerization (ATRP or RAFT)
Possible Cause Suggested Solution
Presence of Oxygen Oxygen can inhibit free radical polymerization, leading to poor control.[9] Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[9]
Inappropriate Initiator or Chain Transfer Agent (CTA) The efficiency of the initiator (for ATRP) or CTA (for RAFT) is crucial for controlling the polymerization. Ensure the chosen initiator or CTA is suitable for methacrylate polymerization. For RAFT, trithiocarbonates and dithiobenzoates are generally effective.[9]
Impure Monomer or Reagents Impurities in the METAC monomer, solvent, or other reagents can act as chain transfer agents or inhibitors.[23] Purify the monomer before use, for example, by passing it through a column of basic alumina to remove inhibitors.
High Polymerization Temperature Higher temperatures can increase the rate of termination reactions relative to propagation, leading to a loss of control and broader PDI.[23] Consider lowering the reaction temperature.
High Monomer Conversion Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions.[9] If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).
Issue 2: Slow or No Polymerization
Possible Cause Suggested Solution
Presence of Inhibitors (e.g., Oxygen) Inhibitors, especially dissolved oxygen, can lead to a long induction period or completely prevent polymerization.[9] Ensure thorough degassing of the reaction mixture.
Inefficient Initiator The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN is commonly used at temperatures around 60-80 °C.[9] If the temperature is too low, the initiator will decompose slowly, leading to a slow initiation rate.
Monomer Hydrolysis The METAC monomer can hydrolyze, especially in the presence of water and at non-neutral pH.[14][17] Ensure the monomer is stored properly and consider using anhydrous solvents if hydrolysis is a concern. The rate of hydrolysis increases with temperature.[15]
Incorrect Reagent Stoichiometry The ratio of monomer to initiator (and catalyst in ATRP or CTA in RAFT) is critical for a controlled polymerization. Carefully check and re-calculate the required amounts of all reagents.
Issue 3: Inconsistent or Unexpected Molecular Weight
Possible Cause Suggested Solution
Inaccurate Initiator Concentration A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[23] Systematically adjust the initiator concentration to target the desired molecular weight.
Chain Transfer Reactions Impurities in the monomer or solvent can act as chain transfer agents, leading to lower molecular weights than expected.[23] Use purified reagents and solvents with low chain transfer constants.
Side Reactions Side reactions, such as intramolecular chain transfer, can affect the final molecular weight.[24] Optimize reaction conditions (e.g., temperature, solvent) to minimize side reactions.
Error in Molecular Weight Characterization Ensure that the technique used for molecular weight determination (e.g., Size Exclusion Chromatography - SEC/Gel Permeation Chromatography - GPC) is properly calibrated with appropriate standards.[25] For polyelectrolytes like poly(METAC), the choice of eluent is critical for accurate measurements.[6]

Experimental Protocols

General Protocol for ATRP of METAC

This protocol is a general guideline and may require optimization for specific molecular weight targets and applications.

  • Reagent Purification:

    • METAC monomer: Dissolve in a suitable solvent (e.g., acetone) and pass through a short column of basic alumina to remove the inhibitor. Dry under vacuum.

    • Solvent (e.g., water/isopropanol mixture): Degas thoroughly by purging with an inert gas for at least 30 minutes.[6]

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the purified METAC monomer and the degassed solvent.

    • Add the ligand (e.g., bipyridine, bpy) and the initiator (e.g., ethyl 2-bromoisobutyrate, EBiB).

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization:

    • Under a positive pressure of inert gas, add the catalyst (e.g., Copper(I) bromide, CuBr).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 20-60 °C).[6]

    • Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking samples periodically and analyzing them using techniques like ¹H NMR.

  • Termination and Purification:

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., acetone or tetrahydrofuran).

    • Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Purification reagent_prep Reagent Purification (Monomer, Solvent) reaction_setup Reaction Setup (Add Reagents to Flask) reagent_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing catalyst_add Catalyst Addition degassing->catalyst_add polymerization Polymerization (Controlled Temperature) catalyst_add->polymerization monitoring Monitoring Conversion (e.g., NMR) polymerization->monitoring termination Termination (Exposure to Air) monitoring->termination catalyst_removal Catalyst Removal (Alumina Column) termination->catalyst_removal precipitation Precipitation in Non-solvent catalyst_removal->precipitation isolation Isolation & Drying precipitation->isolation

Caption: General experimental workflow for the synthesis of poly(METAC) via ATRP.

troubleshooting_logic start High PDI in Poly(METAC) Synthesis check_oxygen Check for Oxygen Contamination start->check_oxygen check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_temp Evaluate Polymerization Temperature start->check_temp check_conversion Assess Monomer Conversion Level start->check_conversion solution_oxygen Improve Degassing Procedure check_oxygen->solution_oxygen Yes solution_reagents Purify Monomer/Solvent, Recalculate Stoichiometry check_reagents->solution_reagents Issues Found solution_temp Lower Reaction Temperature check_temp->solution_temp Too High solution_conversion Stop Reaction at Lower Conversion check_conversion->solution_conversion Too High

Caption: Troubleshooting logic for addressing high polydispersity in poly(METAC) synthesis.

References

Technical Support Center: Poly(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (pMETAC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with poly(2-(methacryloyloxy)ethyl)trimethylammonium chloride (pMETAC). The focus is on improving the polydispersity (PDI or Đ) of pMETAC to achieve well-defined polymers.

Troubleshooting Guide: High Polydispersity in pMETAC Synthesis

High polydispersity is a common issue in the synthesis of pMETAC, particularly when aiming for controlled polymer architectures. This guide addresses potential causes and solutions, primarily focusing on controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Issue: My pMETAC has a high polydispersity index (PDI > 1.3) when synthesized by ATRP.

Potential CauseRecommended Solution
Inappropriate Solvent System The polymerization of METAC in purely aqueous solutions or 2,2,2-trifluoroethanol (TFE) can be rapid and poorly controlled, leading to a higher PDI.[1][2] To slow down the reaction rate and improve control, consider adding a small amount of isopropyl alcohol to the TFE-based reaction mixture.[1][2] Another effective solvent system is a mixture of TFE and an ionic liquid, such as 1-ethyl-3-methylimidazolium chloride (EMImCl), which has been shown to yield polymers with narrow MWDs (Mw/Mn = 1.12−1.13).[1][2]
Oxygen Contamination Oxygen can terminate radical species, leading to a loss of control over the polymerization. Ensure all reaction components are thoroughly deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon. For a more oxygen-tolerant approach, consider enzymatically assisted ATRP (breathing ATRP), which has been used to synthesize star-shaped pMETAC with very low polydispersity (Đ = 1.06–1.12) in an open-air setup.[3][4][5]
Impure Monomer or Reagents Impurities in the METAC monomer, initiator, or catalyst can interfere with the polymerization, leading to side reactions and broader polydispersity. Ensure the monomer is free of inhibitors and that all other reagents are of high purity.
Suboptimal Catalyst/Initiator/Ligand Ratio The molar ratios of the monomer, initiator, catalyst (e.g., CuBr), and ligand (e.g., Bipyridine) are critical for maintaining control in ATRP. Deviations from the optimal ratios can lead to a higher concentration of active radicals and increased termination reactions. Carefully optimize these ratios for your specific reaction conditions.

Issue: I am struggling to control the polydispersity of pMETAC using conventional free-radical polymerization.

Conventional free-radical polymerization of METAC, often initiated by thermal initiators like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or redox systems like ammonium peroxodisulfate (APS)/N,N,N′,N′-Tetramethylethylenediamine (TEMED), typically results in polymers with high polydispersity.[6] This is due to the high rate of termination reactions inherent to this method. To achieve a low PDI, it is highly recommended to switch to a controlled/living radical polymerization technique such as ATRP or RAFT.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good target polydispersity (PDI) for well-defined pMETAC?

A: For most applications requiring well-defined polymers, a PDI below 1.3 is desirable. Using controlled radical polymerization techniques, it is possible to achieve a PDI of less than 1.2.[1][2] For instance, ATRP of METAC in a TFE/isopropyl alcohol mixture can yield pMETAC with a PDI below 1.19, while a TFE/EMImCl system can achieve a PDI as low as 1.12-1.13.[1][2] Enzymatically assisted ATRP has been reported to produce pMETAC with a PDI in the range of 1.06–1.12.[3]

Q2: Can I control the molecular weight of pMETAC while keeping the PDI low?

A: Yes, controlled radical polymerization techniques like ATRP allow for the synthesis of pMETAC with a predictable molecular weight and a narrow molecular weight distribution. The number-average molecular weight (Mn) can be controlled by adjusting the molar ratio of the monomer to the initiator in the feed.[1][2]

Q3: What are the advantages of using RAFT polymerization for pMETAC synthesis?

A: RAFT polymerization is a versatile and robust method applicable to a wide range of monomers, including methacrylates like METAC.[7] It offers excellent control over molecular weight and results in low PDI. A key advantage of RAFT is the ability to tune the polydispersity by mixing two RAFT agents with different transfer activities.[8] This allows for the synthesis of polymers with a desired PDI in a controlled manner.

Q4: Are there any specific challenges associated with the polymerization of METAC?

A: METAC is a quaternary ammonium salt, which makes it highly soluble in polar solvents like water.[9] While this is advantageous for many applications, it can present challenges during polymerization. As mentioned, ATRP in purely aqueous solutions can be poorly controlled.[1][2] Additionally, the purification of the resulting polymer to remove unreacted monomer and catalyst can require specific procedures like dialysis.[6]

Experimental Protocols

Detailed Methodology for ATRP of METAC with Low Polydispersity

This protocol is based on the successful synthesis of well-defined pMETAC with a narrow molecular weight distribution.[1][2]

Materials:

  • This compound (METAC) monomer

  • Ethyl 2-bromoisobutyrate (EBiB) initiator

  • Copper(I) bromide (CuBr) catalyst

  • Bipyridine (bpy) ligand

  • 2,2,2-Trifluoroethanol (TFE) solvent

  • Isopropyl alcohol co-solvent

  • Nitrogen or Argon gas for deoxygenation

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amount of METAC monomer, bpy ligand, and solvents (TFE and isopropyl alcohol).

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator and Catalyst Addition: Under a positive pressure of inert gas, add the CuBr catalyst to the frozen reaction mixture. Then, add the EBiB initiator via a degassed syringe.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified reaction time.

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. The polymer can then be isolated by precipitation in a non-solvent and dried under vacuum.

Data Presentation

Summary of ATRP Conditions and Resulting Polydispersity for pMETAC
Solvent SystemTemperature (°C)InitiatorCatalyst/LigandResulting PDI (Đ = Mw/Mn)Reference
TFE / Aqueous Solution60Ethyl 2-bromoisobutylateCopper-catalyzed> 1.3[1][2]
TFE / Isopropyl Alcohol60Ethyl 2-bromoisobutylateCopper-catalyzed< 1.19[1][2]
TFE / EMImCl60Ethyl 2-bromoisobutylateCopper-catalyzed1.12 - 1.13[1][2]
Open-aired Enzymatically AssistedNot Specified2-hydroxypropyl β-cyclodextrin derivativeNot Specified1.06 - 1.12[3]

Visualizations

Experimental Workflow for Controlled Polymerization of METAC

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer METAC Monomer Mix Mix Components in Schlenk Flask Monomer->Mix Solvent Solvent System (e.g., TFE/IPA) Solvent->Mix Ligand Ligand (e.g., bpy) Ligand->Mix Deoxygenate Deoxygenate (Freeze-Pump-Thaw) Mix->Deoxygenate Add_Catalyst Add Catalyst (e.g., CuBr) Deoxygenate->Add_Catalyst Add_Initiator Add Initiator (e.g., EBiB) Add_Catalyst->Add_Initiator Polymerize Polymerize at Controlled Temperature Add_Initiator->Polymerize Terminate Terminate Reaction Polymerize->Terminate Remove_Catalyst Remove Catalyst (Alumina Column) Terminate->Remove_Catalyst Isolate Isolate Polymer (Precipitation) Remove_Catalyst->Isolate Final_Product pMETAC with Low Polydispersity Isolate->Final_Product

Caption: Workflow for ATRP synthesis of pMETAC with low polydispersity.

Troubleshooting Logic for High pMETAC Polydispersity

G Start High pMETAC Polydispersity Observed Q_Method Using Controlled Polymerization (ATRP/RAFT)? Start->Q_Method A_FreeRadical Switch to ATRP or RAFT for better control. Q_Method->A_FreeRadical No Q_Solvent Solvent System Optimized? Q_Method->Q_Solvent Yes End Achieve Low Polydispersity pMETAC A_FreeRadical->End A_Solvent Avoid pure aqueous/TFE. Use TFE/IPA or TFE/Ionic Liquid. Q_Solvent->A_Solvent No Q_Oxygen System Thoroughly Deoxygenated? Q_Solvent->Q_Oxygen Yes A_Solvent->End A_Oxygen Improve deoxygenation (e.g., freeze-pump-thaw) or use oxygen-tolerant method. Q_Oxygen->A_Oxygen No Q_Purity Monomer and Reagents of High Purity? Q_Oxygen->Q_Purity Yes A_Oxygen->End A_Purity Purify monomer and use high-purity reagents. Q_Purity->A_Purity No Q_Purity->End Yes A_Purity->End

Caption: Decision tree for troubleshooting high pMETAC polydispersity.

References

Technical Support Center: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC). The information provided addresses common issues related to the stability of METAC and the effective use of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (METAC) and why is its stability important?

A1: this compound (METAC) is a quaternary ammonium compound containing a methacrylate group. Its cationic nature and polymerizable group make it a valuable monomer in the synthesis of polymers for various applications, including as flocculants in water treatment, components of hydrogels, and in materials for biomedical applications such as drug delivery and antimicrobial coatings.[1] The stability of METAC is crucial because it is prone to spontaneous polymerization, which can lead to the loss of monomer reactivity, inconsistent experimental results, and potential safety hazards due to uncontrolled exothermic reactions.[2]

Q2: What are the primary factors that affect the stability of METAC solutions?

A2: The stability of METAC solutions is primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of spontaneous polymerization.[3]

  • Presence of Oxygen: Oxygen is often required for common inhibitors like 4-methoxyphenol (MEHQ) to function effectively.[2][3]

  • pH: The ester linkage in METAC can be susceptible to hydrolysis, especially under alkaline conditions. While specific data for METAC is limited, similar compounds show increased degradation at pH levels above 6.[4]

  • Exposure to Light: UV light can initiate polymerization.

  • Presence of Initiators/Contaminants: Accidental contamination with polymerization initiators or other reactive species can compromise stability.

Q3: What are common inhibitors used for METAC and how do they work?

A3: The most common inhibitor for METAC and other acrylic monomers is 4-methoxyphenol (MEHQ), also known as hydroquinone monomethyl ether.[1][2] MEHQ is a phenolic-type inhibitor that requires the presence of dissolved oxygen to function.[2][3] It works by scavenging peroxy radicals that are formed when monomer radicals react with oxygen, thus terminating the polymerization chain reaction.[2] Other potential inhibitors for methacrylates include hydroquinone (HQ) and butylated hydroxytoluene (BHT).[5]

Q4: What are the recommended storage conditions for METAC solutions?

A4: To ensure the stability of METAC solutions, it is recommended to store them in a cool, dark, dry, and well-ventilated place. Many suppliers recommend refrigeration at 2-8°C. It is also crucial to keep the container tightly closed and away from oxidizing agents and sources of ignition. The presence of a headspace containing air (oxygen) is important for the inhibitor to function correctly.

Q5: How can I remove the inhibitor from METAC before my experiment?

A5: Inhibitors are typically non-volatile and can often be removed by distillation of the monomer under reduced pressure. For phenolic inhibitors like hydroquinone, a common method is to wash the monomer solution with an aqueous sodium hydroxide solution, which converts the inhibitor into a water-soluble salt that can then be separated.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Premature polymerization of METAC solution in storage. 1. Inhibitor depletion. 2. Improper storage conditions (e.g., high temperature, exposure to light). 3. Contamination with a polymerization initiator. 4. Lack of sufficient oxygen in the headspace.1. Verify the expiration date of the METAC solution. 2. Ensure the storage temperature is within the recommended range (e.g., 2-8°C). 3. Store the container in a dark place. 4. Review handling procedures to prevent cross-contamination. 5. Ensure the container is not completely full to allow for an air (oxygen) headspace.
Inconsistent or failed polymerization reactions. 1. Inhibitor was not removed or was only partially removed. 2. METAC has degraded due to improper storage (e.g., hydrolysis). 3. Incorrect monomer concentration.1. Ensure the inhibitor removal process is complete. 2. Use fresh METAC solution from a properly stored container. 3. Verify the concentration of the METAC solution, as it is often supplied as an aqueous solution. 4. Characterize the monomer purity before use using techniques like NMR or HPLC.
Formation of insoluble material in the METAC solution. 1. Localized polymerization. 2. Hydrolysis of the ester group leading to the formation of polymethacrylic acid and choline chloride.1. Gently agitate the solution before use to ensure homogeneity. 2. Filter the solution before use. 3. Consider the pH of the solution and buffer if necessary to minimize hydrolysis.

Data on Inhibitor Effectiveness

Inhibitor Typical Concentration Effectiveness Key Considerations
4-Methoxyphenol (MEHQ) 150-600 ppmEffective in preventing premature polymerization during storage and transport.Requires the presence of dissolved oxygen to be effective.[2][3] Its consumption increases with temperature, with significant degradation observed above 80°C.[3]
Butylated Hydroxytoluene (BHT) ~0.01% w/tCommonly used in dental resin composites. Higher concentrations can increase handling time but may decrease the degree of conversion.[5]-
Hydroquinone (HQ) -A common inhibitor for methacrylates.-

Experimental Protocols

Protocol 1: Monitoring METAC Stability by HPLC

This protocol outlines a method to assess the stability of a METAC solution over time by quantifying the remaining monomer concentration.

1. Materials and Equipment:

  • METAC solution with and without inhibitor.

  • Temperature-controlled storage units (e.g., incubators, refrigerators).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6][7]

  • Appropriate HPLC column (e.g., Primesep 100).[8]

  • Mobile phase (e.g., acetonitrile and a buffer like sulfuric acid).[8]

  • Volumetric flasks and pipettes.

2. Procedure:

  • Prepare samples of METAC solution at a known concentration in appropriate vials. Include samples with and without the inhibitor of interest.

  • Store the vials under different conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each sample.

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject the diluted sample into the HPLC system.

  • Quantify the METAC peak area using a calibration curve prepared from a standard of known concentration.

  • Calculate the percentage of remaining METAC at each time point to determine the degradation rate.

Protocol 2: Monitoring METAC Polymerization by ¹H NMR

This protocol describes how to monitor the conversion of METAC monomer to polymer in real-time.

1. Materials and Equipment:

  • METAC solution.

  • Deuterated solvent (e.g., D₂O).

  • NMR spectrometer.[9]

  • NMR tubes.

  • Polymerization initiator (if studying initiated polymerization).

2. Procedure:

  • Prepare a solution of METAC in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (time = 0). Identify the characteristic peaks of the vinyl protons of the methacrylate group.

  • If applicable, add the polymerization initiator to the NMR tube.

  • Acquire ¹H NMR spectra at regular intervals.

  • Monitor the decrease in the integral of the vinyl proton signals relative to a stable internal standard or a non-polymerizable proton on the METAC molecule.

  • Calculate the monomer conversion over time based on the change in the integral values.

Visualizations

METAC_Inhibition_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting METAC_Monomer METAC Monomer (+ Inhibitor, e.g., MEHQ) Storage_Conditions Proper Storage (Cool, Dark, O2 Headspace) METAC_Monomer->Storage_Conditions Maintains Stability Inhibitor_Removal Inhibitor Removal (e.g., Distillation, Washing) Storage_Conditions->Inhibitor_Removal Premature_Polymerization Premature Polymerization Storage_Conditions->Premature_Polymerization Improper Purified_METAC Purified METAC Inhibitor_Removal->Purified_METAC Polymerization Polymerization Reaction Purified_METAC->Polymerization Polymer_Product Polymer Product Polymerization->Polymer_Product Check_Storage Verify Storage Conditions & Inhibitor Level Premature_Polymerization->Check_Storage

Caption: Experimental workflow for handling and using METAC, including storage, inhibitor removal, and polymerization, with a troubleshooting consideration.

METAC_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability METAC_Stability METAC Stability Temperature Temperature METAC_Stability->Temperature Decreases with increase pH pH METAC_Stability->pH Decreases at high pH (hydrolysis) Oxygen Oxygen METAC_Stability->Oxygen Required for some inhibitors Light Light Exposure METAC_Stability->Light Decreases with exposure Contaminants Contaminants METAC_Stability->Contaminants Decreases with presence Polymerization Spontaneous Polymerization Temperature->Polymerization Hydrolysis Hydrolysis pH->Hydrolysis Light->Polymerization Contaminants->Polymerization

Caption: Logical relationship diagram illustrating the key factors that influence the stability of METAC and the potential outcomes of instability.

References

Technical Support Center: Optimizing METAC Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2-methacryloxyethyltrimethyl ammonium chloride (METAC) in hydrogel formulations. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of METAC in a hydrogel formulation?

A1: METAC is a cationic monomer used to incorporate permanent positive charges into the hydrogel network. The quaternary ammonium groups in METAC can impart unique properties to the hydrogel, such as responsiveness to pH and ionic strength, and can influence interactions with negatively charged biological molecules.[1][2]

Q2: How does increasing the METAC concentration generally affect hydrogel properties?

A2: Increasing the METAC concentration typically leads to a higher charge density within the hydrogel. This can result in increased swelling capacity in deionized water due to electrostatic repulsion between the polymer chains.[1][2] However, in saline solutions, a higher METAC concentration can lead to a decrease in swelling due to charge screening effects.[2] The mechanical properties may also be influenced, but this is often more dependent on the crosslinker concentration.

Q3: What are common crosslinkers used with METAC in hydrogel synthesis?

A3: Common crosslinkers for free-radical polymerization of methacrylate-based monomers like METAC include N,N'-methylenebisacrylamide (MBA) and ethylene glycol dimethacrylate (EGDMA).[3][4] The choice and concentration of the crosslinker are critical for controlling the hydrogel's mechanical strength, swelling behavior, and degradation rate.[5][6]

Q4: What initiation methods are suitable for METAC-based hydrogel polymerization?

A4: Free-radical polymerization is a common method for synthesizing METAC-based hydrogels. This can be initiated using thermal initiators like potassium persulfate (KPS) or ammonium persulfate (APS), or through photoinitiation using a photoinitiator such as Irgacure 2959 under UV light.[3][7]

Q5: How can I characterize the incorporation of METAC into my hydrogel?

A5: Fourier Transform Infrared Spectroscopy (FTIR) is a valuable technique to confirm the presence of characteristic functional groups from METAC within the polymer structure.[3] Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information.[8] The swelling behavior in response to changes in pH and ionic strength can also indirectly indicate the presence and effect of the charged METAC monomer.[1][2]

Troubleshooting Guide

Issue 1: Incomplete or Failed Polymerization

Possible Causes:

  • Insufficient Initiator Concentration: The amount of initiator may be too low to generate enough free radicals to sustain the polymerization reaction.

  • Oxygen Inhibition: Dissolved oxygen in the pre-polymer solution can quench free radicals, inhibiting polymerization.[7][9]

  • Low Monomer or Crosslinker Concentration: If the total monomer concentration or the crosslinker concentration is too low, a stable, crosslinked network may not form.[10]

  • Inadequate UV Exposure (for photoinitiated systems): The UV light intensity might be too low, the exposure time too short, or the wavelength incorrect for the chosen photoinitiator.[7]

  • Poor Initiator Solubility: The initiator may not be fully dissolved in the reaction mixture, leading to inefficient initiation.[7]

Solutions:

  • Optimize Initiator Concentration: Gradually increase the initiator concentration. For photoinitiators like Irgacure 2959, a typical starting range is 0.1-1% (w/v).[9]

  • Degas the Pre-polymer Solution: Before adding the initiator, degas the solution by bubbling nitrogen or argon gas through it or by using a vacuum.[9][10]

  • Increase Monomer/Crosslinker Concentration: Increase the weight percentage of the monomers and/or the molar percentage of the crosslinker.[10][11]

  • Verify UV Source and Exposure: Ensure your UV lamp provides the correct wavelength for your photoinitiator (e.g., 365 nm for Irgacure 2959) and increase the exposure time or intensity.[7][10]

  • Ensure Complete Dissolution: Use sonication or gentle heating to ensure the initiator is fully dissolved before initiating polymerization.[7]

Issue 2: Hydrogel is Too Brittle

Possible Causes:

  • Excessive Crosslinker Concentration: A high concentration of the crosslinking agent can lead to a very dense and rigid network, resulting in brittleness.[12]

Solutions:

  • Reduce Crosslinker Concentration: Systematically decrease the molar percentage of the crosslinker relative to the total monomer concentration.[12] This will increase the average molecular weight between crosslinks, leading to a more flexible hydrogel.[5]

Issue 3: Hydrogel is Too Soft or Mechanically Weak

Possible Causes:

  • Insufficient Crosslinker Concentration: Too little crosslinker will result in a loosely connected network with poor mechanical integrity.[5][6]

  • Low Total Monomer Concentration: A low overall polymer content will lead to a less substantial network.[11]

Solutions:

  • Increase Crosslinker Concentration: Gradually increase the molar percentage of the crosslinker.[5][6]

  • Increase Total Monomer Concentration: Increasing the total weight/volume percentage of the monomers (METAC and any co-monomers) will result in a denser polymer network and improved mechanical properties.[11]

Issue 4: Inconsistent Swelling Behavior

Possible Causes:

  • Inhomogeneous Polymerization: Uneven mixing of components or localized differences in initiation can lead to a heterogeneous hydrogel structure.

  • Batch-to-Batch Variability in Formulation: Small deviations in the concentrations of monomers, crosslinker, or initiator between batches can lead to different network structures.[13]

Solutions:

  • Ensure Thorough Mixing: Vigorously mix the pre-polymer solution before initiating polymerization to ensure all components are evenly distributed.

  • Maintain Consistent Synthesis Parameters: Carefully control all experimental parameters, including component concentrations, reaction temperature, and curing time, for all batches.[13]

Data Presentation

Table 1: Effect of METAC and Crosslinker Concentration on Hydrogel Properties
Parameter ChangeEffect on Swelling RatioEffect on Mechanical Modulus (Stiffness)Rationale
Increase METAC Concentration Increase (in DI water) / Decrease (in saline)VariableIncreased electrostatic repulsion enhances swelling in low ionic strength solutions. In saline, charge screening reduces this effect.[1][2]
Increase Crosslinker Concentration DecreaseIncreaseA higher crosslink density restricts polymer chain mobility, reducing swelling and increasing stiffness.[5][10][12]
Increase Total Monomer Concentration DecreaseIncreaseA higher polymer content leads to a denser network with a higher crosslinking density, reducing swelling and increasing stiffness.[11]

Experimental Protocols

Protocol 1: Synthesis of p(METAC) Hydrogel via Thermal Polymerization

Materials:

  • METAC (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Prepare the desired concentration of METAC in deionized water (e.g., 10-30 wt%).

  • Add the crosslinker, MBA, at a specific molar ratio relative to the monomer (e.g., 1-3 mol%).

  • Stir the solution until all components are fully dissolved.

  • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen.

  • Prepare a fresh solution of the initiator, KPS (e.g., 1 wt% with respect to the total monomer weight).[3]

  • Add the KPS solution to the monomer solution and mix thoroughly.

  • Transfer the final solution into a mold (e.g., between two glass plates with a spacer).

  • Place the mold in an oven at a set temperature (e.g., 60°C) for a specified duration (e.g., 2-4 hours) to allow for polymerization.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in deionized water to wash away unreacted components. Change the water frequently for 2-3 days.[10]

Protocol 2: Characterization of Swelling Ratio

Procedure:

  • Cut the synthesized hydrogel into pre-weighed discs of uniform size.

  • Lyophilize (freeze-dry) the hydrogel samples to obtain their dry weight (W_d).

  • Immerse the dried hydrogel samples in a specific swelling medium (e.g., deionized water, phosphate-buffered saline).

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).[10]

  • Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(W_s - W_d) / W_d] x 100

Visualizations

experimental_workflow cluster_prep Pre-polymer Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization Processing prep_monomer Dissolve METAC & Co-monomer in DI Water prep_crosslinker Add Crosslinker (e.g., MBA) prep_monomer->prep_crosslinker mix_solution Stir until Homogeneous prep_crosslinker->mix_solution degas Degas with Nitrogen mix_solution->degas add_initiator Add Initiator (e.g., KPS) degas->add_initiator transfer_mold Transfer to Mold add_initiator->transfer_mold cure Thermal or UV Curing transfer_mold->cure remove_hydrogel Remove Hydrogel from Mold cure->remove_hydrogel wash Wash in DI Water (2-3 days) remove_hydrogel->wash characterize Characterization wash->characterize

Caption: Workflow for METAC hydrogel synthesis and processing.

logical_relationship cluster_inputs Formulation Variables cluster_outputs Hydrogel Properties metac_conc [METAC] swelling Swelling Ratio metac_conc->swelling +/- crosslinker_conc [Crosslinker] crosslinker_conc->swelling - stiffness Mechanical Stiffness crosslinker_conc->stiffness + porosity Porosity / Mesh Size crosslinker_conc->porosity - initiator_conc [Initiator] initiator_conc->stiffness + (indirectly) drug_release Drug Release Rate swelling->drug_release + stiffness->drug_release - porosity->drug_release +

Caption: Influence of formulation variables on hydrogel properties.

References

Technical Support Center: Purification of Poly(METAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of poly(2-(methacryloyloxy)ethyl trimethylammonium chloride), or poly(METAC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this cationic polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude poly(METAC) sample after polymerization?

A1: The primary impurities typically include unreacted METAC monomer, initiator fragments, and low molecular weight oligomers. Depending on the polymerization method, residual solvents may also be present. The removal of these impurities is crucial as they can significantly impact the polymer's performance in downstream applications.

Q2: Which purification method is best for my poly(METAC) sample?

A2: The optimal purification method depends on the specific requirements of your application, such as the desired purity, molecular weight distribution, and scale of your experiment.

  • Dialysis is effective for removing small molecule impurities like salts and unreacted monomers.

  • Precipitation is a versatile technique for isolating the polymer from most impurities and can also be used to fractionate the polymer by molecular weight.

  • Size Exclusion Chromatography (SEC) is a high-resolution method suitable for obtaining highly pure polymer with a narrow molecular weight distribution, often used for analytical purposes or small-scale preparations.

Q3: How can I confirm the purity of my poly(METAC) after purification?

A3: The purity of poly(METAC) can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) can be used to detect the absence of monomer signals.

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC) provides information on the molecular weight distribution (polydispersity index, PDI). A narrow PDI is often indicative of a pure, well-defined polymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the chemical identity of the polymer and the absence of certain impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of poly(METAC).

Dialysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Residual monomer detected after dialysis. 1. Inappropriate molecular weight cut-off (MWCO) of the dialysis membrane. 2. Insufficient dialysis time or infrequent changes of the dialysis medium. 3. High viscosity of the polymer solution hindering diffusion.1. Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your polymer but large enough to allow free passage of the monomer (e.g., 1-3.5 kDa MWCO for high molecular weight poly(METAC)). 2. Increase the dialysis duration and the frequency of changing the dialysis medium (e.g., every 4-6 hours for the first day). 3. Dilute the polymer solution to reduce its viscosity and facilitate the diffusion of small molecules.
Significant loss of polymer during dialysis. The MWCO of the dialysis membrane is too high, allowing lower molecular weight polymer chains to escape.Use a dialysis membrane with a lower MWCO. If your polymer has a broad molecular weight distribution, consider an alternative purification method like precipitation to retain the lower molecular weight fractions.
Polymer precipitation inside the dialysis tubing. The polymer is not fully soluble in the dialysis medium.Ensure the polymer is fully dissolved before starting dialysis. If using water as the dialysis medium, ensure the polymer concentration is below its solubility limit.
Precipitation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Cloudy solution forms instead of a distinct precipitate. 1. The non-solvent is not a strong enough non-solvent for the polymer. 2. The concentration of the polymer solution is too low.1. Choose a stronger non-solvent. For the water-soluble poly(METAC), polar organic solvents like acetone or ethanol are commonly used as non-solvents. You may need to experiment with different non-solvents or mixtures. 2. Concentrate the polymer solution before adding the non-solvent.
A sticky, unmanageable mass forms upon adding the non-solvent. The non-solvent was added too quickly, causing rapid and uncontrolled precipitation.Add the non-solvent dropwise to the vigorously stirred polymer solution. This promotes the formation of a fine, easily filterable precipitate.
Low yield of precipitated polymer. 1. A significant portion of the polymer remains soluble in the solvent/non-solvent mixture. 2. The polymer has a low molecular weight.1. Increase the volume of the non-solvent to drive the precipitation to completion. Cooling the mixture can also enhance precipitation. 2. For low molecular weight polymers, a larger volume of non-solvent is often required. Consider using a stronger non-solvent.
Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor peak resolution or peak tailing. 1. Inappropriate mobile phase causing interactions between the cationic polymer and the stationary phase. 2. Column overloading.1. Use a mobile phase with a sufficient salt concentration (e.g., 0.1-0.5 M NaCl or NaNO₃ in water/acetonitrile) to screen electrostatic interactions. 2. Reduce the concentration and/or injection volume of the polymer solution.
Polymer appears to have a higher or lower molecular weight than expected. The hydrodynamic volume of poly(METAC) differs from that of the calibration standards (e.g., polystyrene or PMMA).Use SEC coupled with a multi-angle light scattering (MALS) detector for absolute molecular weight determination, which does not rely on column calibration with standards.
Column pressure is too high. 1. The mobile phase flow rate is too high. 2. The column is clogged with aggregated polymer or particulate matter.1. Reduce the flow rate. 2. Filter the polymer solution through a 0.22 µm filter before injection. If the column remains clogged, follow the manufacturer's instructions for cleaning and regeneration.

Data Presentation

The following tables summarize typical (illustrative) quantitative data for different purification methods. Please note that actual results will vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for Poly(METAC)

Parameter Dialysis Precipitation Size Exclusion Chromatography (SEC)
Typical Yield > 90%80-95%70-90%
Final Purity GoodGood to HighVery High
Monomer Removal ExcellentGoodExcellent
PDI after Purification UnchangedMay slightly decreaseCan be significantly decreased
Scale Lab to PilotLab to IndustrialAnalytical to Prep-scale
Cost LowLow to ModerateHigh

Table 2: Influence of Non-Solvent on Precipitation of a Water-Soluble Cationic Polymer

Non-Solvent Solvent:Non-Solvent Ratio (v/v) Observed Yield (%) Final PDI
Acetone1:5~921.35
Acetone1:10~951.32
Ethanol1:5~851.40
Ethanol1:10~881.38
Isopropanol1:5~801.45

Experimental Protocols

Protocol 1: Purification of Poly(METAC) by Dialysis
  • Preparation: Dissolve the crude poly(METAC) in deionized water to a concentration of 5-10% (w/v).

  • Dialysis Setup:

    • Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 1-3.5 kDa.

    • Hydrate the membrane according to the manufacturer's instructions.

    • Load the polymer solution into the dialysis tubing, leaving sufficient headspace to accommodate any osmotic pressure changes.

    • Securely clamp both ends of the tubing.

  • Dialysis:

    • Immerse the sealed dialysis bag in a large beaker of deionized water (at least 100 times the volume of the polymer solution).

    • Stir the water gently with a magnetic stir bar.

    • Change the water every 4-6 hours for the first 24 hours, then every 12 hours for an additional 48 hours.

  • Recovery:

    • Remove the dialysis bag from the water and carefully open one end.

    • Transfer the purified polymer solution to a flask.

    • Lyophilize (freeze-dry) the solution to obtain the purified poly(METAC) as a white, fluffy solid.

Protocol 2: Purification of Poly(METAC) by Precipitation
  • Preparation: Dissolve the crude poly(METAC) in a minimal amount of a suitable solvent (e.g., water or methanol) to create a concentrated solution (e.g., 10-20% w/v).

  • Precipitation:

    • Place a volume of a cold non-solvent (e.g., acetone, at least 5-10 times the volume of the polymer solution) in a beaker with a magnetic stir bar.

    • While stirring the non-solvent vigorously, add the polymer solution dropwise using a pipette or dropping funnel.

    • A white precipitate of poly(METAC) should form immediately.

  • Isolation:

    • Continue stirring for 30 minutes after all the polymer solution has been added to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with fresh, cold non-solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

experimental_workflow_dialysis start Crude Poly(METAC) dissolve Dissolve in DI Water start->dissolve load_dialysis Load into Dialysis Bag (1-3.5 kDa MWCO) dissolve->load_dialysis dialyze Dialyze against DI Water (Multiple Changes) load_dialysis->dialyze recover Recover Polymer Solution dialyze->recover lyophilize Lyophilize recover->lyophilize end Purified Poly(METAC) lyophilize->end

Dialysis Purification Workflow for Poly(METAC).

experimental_workflow_precipitation start Crude Poly(METAC) dissolve Dissolve in Minimal Solvent (e.g., Water) start->dissolve precipitate Add Dropwise to Cold Non-Solvent (e.g., Acetone) with Stirring dissolve->precipitate filter Vacuum Filter the Precipitate precipitate->filter wash Wash with Cold Non-Solvent filter->wash dry Dry under Vacuum wash->dry end Purified Poly(METAC) dry->end

Precipitation Purification Workflow for Poly(METAC).

troubleshooting_workflow start Purification Issue Encountered check_purity Assess Purity (NMR, GPC) start->check_purity dialysis_path Dialysis Issue check_purity->dialysis_path Dialysis precipitation_path Precipitation Issue check_purity->precipitation_path Precipitation residual_monomer Residual Monomer? dialysis_path->residual_monomer residual_monomer->check_purity No increase_time Increase Dialysis Time/Frequency of Water Changes residual_monomer->increase_time Yes check_mwco Check MWCO of Membrane increase_time->check_mwco cloudy_solution Cloudy Solution? precipitation_path->cloudy_solution stronger_nonsolvent Use Stronger Non-Solvent or Concentrate Polymer Solution cloudy_solution->stronger_nonsolvent Yes sticky_mass Sticky Mass? cloudy_solution->sticky_mass No sticky_mass->check_purity No slow_addition Add Non-Solvent Slowly with Vigorous Stirring sticky_mass->slow_addition Yes

Logical Troubleshooting Workflow for Poly(METAC) Purification.

Technical Support Center: Troubleshooting Poor Solubility of METAC Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common solubility issues encountered with METAC ([2-(methacryloyloxy)ethyl]trimethylammonium chloride) copolymers.

Frequently Asked Questions (FAQs)

Q1: What are METAC copolymers and why is their solubility important?

A1: METAC copolymers are polymers containing the cationic monomer [2-(methacryloyloxy)ethyl]trimethylammonium chloride. Their positive charge at physiological pH makes them useful for various biomedical applications, including drug delivery, gene therapy, and as antimicrobial agents. Proper dissolution is crucial for formulating effective and reproducible experimental and therapeutic systems.

Q2: What are the general factors that influence the solubility of METAC copolymers?

A2: The solubility of METAC copolymers is influenced by several factors, including:

  • Copolymer Composition: The ratio of the cationic METAC monomer to other comonomers in the polymer chain significantly impacts solubility. Higher METAC content generally increases hydrophilicity and aqueous solubility.

  • Molecular Weight: Higher molecular weight polymers can be more difficult to dissolve due to increased chain entanglement.[1]

  • Solvent Choice: The polarity and hydrogen bonding capacity of the solvent play a critical role.

  • pH of the Solution: As cationic polymers, the charge density of METAC copolymers can be influenced by pH, which in turn affects their solubility.

  • Ionic Strength: The concentration of salts in the solution can impact the electrostatic interactions between polymer chains, affecting their solubility.

  • Temperature: Temperature can influence the kinetics of dissolution and the thermodynamic solubility of the copolymer.

Q3: In what solvents are METAC copolymers typically soluble?

A3: METAC copolymers, being cationic polyelectrolytes, are generally soluble in polar solvents. A study on a photoreactive and metal-platable copolymer, P(MBP-co-METAC), provides some insight into suitable solvents.[2] Good solubility was observed in 2-Methoxyethanol, which was chosen as the main solvent for ink formulation due to its good compatibility and high boiling point.[2] Generally, polar aprotic solvents and alcohols are good starting points for solubility testing.

Troubleshooting Guide: Common Solubility Issues

Q4: My METAC copolymer is not dissolving completely in water. What could be the cause and how can I fix it?

A4: Incomplete dissolution in water can be due to several factors:

  • Issue: High molecular weight leading to slow dissolution kinetics.

    • Solution: Increase the dissolution time and apply gentle agitation. Heating the solution slightly can also accelerate the process, but be cautious of potential degradation at high temperatures.

  • Issue: Aggregation of polymer chains.

    • Solution: Start by slowly adding the polymer powder to the vortex of a stirred solvent to ensure good dispersion. If aggregation persists, consider adjusting the pH or ionic strength of the solution.

  • Issue: The copolymer has a high content of a hydrophobic comonomer.

    • Solution: If the copolymer is not intended for purely aqueous applications, consider using a co-solvent system. Start by dissolving the copolymer in a small amount of a good organic solvent (e.g., an alcohol) before adding water.

Q5: The METAC copolymer solution is forming a gel. How can I prevent this?

A5: Gel formation is a common issue with polyelectrolytes, especially at high concentrations.

  • Issue: Strong intermolecular interactions (hydrogen bonding, electrostatic interactions) at low temperatures.

    • Solution: Try adding reagents that disrupt hydrogen bonds, such as urea or formamide.[3]

  • Issue: Presence of divalent counter-ions that can crosslink the polymer chains.

    • Solution: If possible, use deionized water and avoid salts with divalent cations.

  • Issue: High polymer concentration.

    • Solution: Prepare a more dilute solution. It is often easier to prepare a dilute stock solution and then concentrate it if necessary (e.g., by solvent evaporation under reduced pressure).

Q6: My METAC copolymer precipitates when I add salt to the solution. Why is this happening and what can I do?

A6: This phenomenon, known as "salting out," is common for polyelectrolytes.

  • Issue: At high salt concentrations, the ions from the salt compete with the polymer for water molecules, leading to dehydration and precipitation of the polymer.

    • Solution: Use the minimum amount of salt required for your application. If high ionic strength is necessary, you may need to use a copolymer with a higher charge density or a lower molecular weight. The type of salt can also have an effect; salts with smaller, more highly charged ions are generally more effective at salting out.

Data Presentation

Table 1: Solubility of P(MBP-co-METAC) in Various Solvents [2]

SolventBoiling Point (°C)Solubility
2-Methoxyethanol~124Good
Water100Varies (depends on composition)
Ethanol78Varies (depends on composition)
Isopropanol82Varies (depends on composition)
N,N-Dimethylformamide (DMF)153Generally good for methacrylates
Tetrahydrofuran (THF)66Generally good for methacrylates
Chloroform61Generally good for methacrylates

Note: "Varies" indicates that the solubility is highly dependent on the specific copolymer composition and molecular weight. "Generally good" is based on the solubility of similar methacrylate polymers.

Experimental Protocols

Protocol 1: Standard Dissolution of METAC Copolymers in Aqueous Solution

  • Preparation: Weigh the desired amount of METAC copolymer powder.

  • Solvent Addition: Place the desired volume of deionized water or buffer in a clean beaker with a magnetic stir bar.

  • Dispersion: While stirring the solvent at a moderate speed to create a vortex, slowly and incrementally add the METAC copolymer powder into the vortex. This helps to disperse the particles and prevent the formation of large aggregates.

  • Dissolution: Continue stirring the solution. The time required for complete dissolution will depend on the copolymer's molecular weight and composition. Gentle heating (e.g., to 40-50 °C) can be used to accelerate dissolution, but monitor for any signs of degradation.

  • Filtration (Optional): If any insoluble material remains, the solution can be filtered through a 0.45 µm filter to remove aggregates or impurities.

Protocol 2: Determining the Effect of pH on METAC Copolymer Solubility

  • Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).

  • Saturated Solution Preparation: Add an excess amount of the METAC copolymer to a known volume of each buffer solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved polymer.

  • Quantification: Carefully take a known volume of the supernatant and determine the concentration of the dissolved polymer using a suitable analytical technique (e.g., UV-Vis spectroscopy if the copolymer has a chromophore, or gravimetric analysis after solvent evaporation).

  • Data Analysis: Plot the measured solubility as a function of the final measured pH of each solution.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor METAC Copolymer Solubility issue Identify the Issue start->issue incomplete_dissolution Incomplete Dissolution issue->incomplete_dissolution Observation gel_formation Gel Formation issue->gel_formation Observation precipitation Precipitation After Addition (e.g., salt, pH change) issue->precipitation Observation check_mw High Molecular Weight? incomplete_dissolution->check_mw check_concentration High Polymer Concentration? gel_formation->check_concentration check_salt High Salt Concentration? precipitation->check_salt increase_time_heat Increase dissolution time Apply gentle heat (40-50°C) check_mw->increase_time_heat Yes check_dispersion Poor Dispersion/ Aggregation? check_mw->check_dispersion No end Solution Resolved increase_time_heat->end slow_addition Slowly add powder to vortex of stirred solvent check_dispersion->slow_addition Yes check_hydrophobicity High Hydrophobic Comonomer Content? check_dispersion->check_hydrophobicity No slow_addition->end use_cosolvent Use a co-solvent system (e.g., dissolve in alcohol first) check_hydrophobicity->use_cosolvent Yes check_hydrophobicity->end No use_cosolvent->end dilute_solution Prepare a more dilute solution check_concentration->dilute_solution Yes check_temp Low Temperature? check_concentration->check_temp No dilute_solution->end add_hbond_disruptors Add H-bond disruptors (e.g., Urea) check_temp->add_hbond_disruptors Yes check_temp->end No add_hbond_disruptors->end reduce_salt Reduce salt concentration or change salt type check_salt->reduce_salt Yes check_ph pH Change? check_salt->check_ph No reduce_salt->end adjust_ph Adjust pH back to optimal solubility range check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Troubleshooting workflow for METAC copolymer solubility issues.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of METAC-based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for METAC-based antimicrobial materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, characterization, and evaluation of poly([2-(methacryloyloxy)ethyl] trimethylammonium chloride) (poly(METAC)) materials.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section 1: Synthesis and Polymerization

Question 1: My METAC polymerization is incomplete or has a low yield. What are the possible causes and solutions?

Answer: Incomplete polymerization or low yields are common issues in the synthesis of METAC-based materials. Several factors could be contributing to this problem. Refer to the table below for potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Presence of Inhibitors Commercial METAC monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. Ensure these are removed prior to the reaction, for instance, by passing the monomer through an inhibitor removal column.
Oxygen Inhibition Free radical polymerization is sensitive to oxygen. Ensure your reaction setup is properly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization process.
Incorrect Initiator Concentration The concentration of the initiator is critical. Too little may result in an incomplete reaction, while too much can lead to polymers with low molecular weight. Optimize the initiator concentration based on your specific monomer and solvent system.
Improper Reaction Temperature Polymerization temperature significantly affects the reaction rate and final polymer properties. Ensure the reaction is conducted at the optimal temperature for your chosen initiator. For instance, AIBN typically requires temperatures between 60-80°C.
Monomer and Polymer Solubility Issues As the polymer chain grows, it may precipitate out of solution if the solvent is not suitable for both the monomer and the resulting polymer, halting the polymerization. Select a solvent that can effectively solubilize all components throughout the reaction.

Question 2: The physical properties of my METAC-based hydrogel (e.g., swelling ratio, mechanical strength) are not consistent. How can I improve reproducibility?

Answer: Inconsistent hydrogel properties often stem from variations in the crosslinking density and polymer network formation. The following table outlines potential sources of inconsistency and how to address them.

Potential Cause Troubleshooting Steps
Inhomogeneous Mixing of Reactants Ensure all components (monomer, crosslinker, initiator) are thoroughly and uniformly mixed before initiating polymerization to achieve a homogenous polymer network.
Variable Crosslinker Concentration The concentration of the crosslinking agent directly influences the hydrogel's properties. Precisely measure and control the amount of crosslinker in each synthesis to ensure consistency.
Inconsistent Polymerization Conditions Minor variations in temperature, UV light intensity (for photopolymerization), or reaction time can lead to different degrees of polymerization and crosslinking. Standardize and carefully control these parameters for each batch.
Presence of Impurities Impurities in the reactants or solvent can interfere with the polymerization process. Use high-purity reagents and solvents to minimize variability.
Section 2: Antimicrobial Efficacy Testing

Question 3: I am observing inconsistent or no antimicrobial activity with my METAC-based material. What could be the reason?

Answer: A lack of or inconsistent antimicrobial efficacy can be frustrating. This issue can arise from the material itself or the testing methodology. Consider the following troubleshooting points.

Potential Cause Troubleshooting Steps
Low Concentration of METAC The antimicrobial activity of METAC-based copolymers is often concentration-dependent. Ensure that the concentration of METAC in your material is sufficient to exert a bactericidal effect. You may need to synthesize materials with varying METAC content to find the optimal concentration.
Poor Availability of Cationic Groups The antimicrobial effect relies on the interaction of the cationic quaternary ammonium groups with the bacterial membrane. If these groups are not accessible on the material's surface, the efficacy will be reduced. Surface characterization techniques can help verify the surface composition.
Leaching of Antimicrobial Component If the METAC polymer is not covalently bound to the material matrix, it may leach out, leading to a temporary antimicrobial effect that diminishes over time. Covalent immobilization is crucial for long-term activity.
Inappropriate Antimicrobial Testing Method The choice of antimicrobial assay is important. For non-leaching materials, a direct contact method (like ASTM E2180) may be more appropriate than a diffusion-based method (like the Kirby-Bauer disk diffusion test).
Bacterial Strain Variability Different bacterial strains can exhibit varying susceptibility to antimicrobial agents. Ensure you are using a consistent and well-characterized bacterial strain for your assays.

Question 4: My Minimum Inhibitory Concentration (MIC) assay results for poly(METAC) are not reproducible. How can I improve the reliability of my MIC tests?

Answer: Reproducibility in MIC assays is critical for accurately assessing antimicrobial potency. The following table provides guidance on troubleshooting common issues in MIC testing of cationic polymers.

Potential Cause Troubleshooting Steps
Interaction with Media Components Cationic polymers like poly(METAC) can interact with anionic components in standard microbiology media, leading to inactivation of the polymer and inaccurate MIC values. Consider using a low-nutrient, low-ionic-strength medium for your assays.
Inaccurate Inoculum Size The final bacterial concentration in the wells should be standardized (typically ~5 x 10^5 CFU/mL). Inaccurate inoculum density can significantly affect the MIC value. Ensure you are accurately preparing and quantifying your bacterial suspension.
Polymer Adsorption to Plasticware Cationic polymers can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the wells. Using low-protein-binding plates can help mitigate this issue.
Incomplete Solubilization of the Polymer Ensure that your poly(METAC) is fully dissolved in the test medium before performing serial dilutions. Incomplete dissolution will lead to inaccurate concentration gradients.
Section 3: Biocompatibility and Cytotoxicity

Question 5: My METAC-based material is showing high cytotoxicity in vitro. How can I reduce its toxicity to mammalian cells?

Answer: High cytotoxicity can be a significant hurdle in the development of biomedical materials. The toxicity of METAC-based materials is often related to the concentration of the cationic polymer and the presence of residual monomers.

Potential Cause Troubleshooting Steps
High Concentration of METAC There is often a trade-off between antimicrobial efficacy and cytotoxicity. Higher concentrations of poly(METAC) that are more effective against microbes can also be more toxic to mammalian cells. It is crucial to determine the therapeutic window by testing a range of METAC concentrations to find a balance between efficacy and safety.
Residual Unreacted Monomers Unreacted METAC monomer can be cytotoxic. Ensure that your purification process effectively removes all residual monomers from the final material. Techniques like dialysis or extensive washing are recommended.
Leaching of the Cationic Polymer If the poly(METAC) is not stably incorporated into the material, it can leach out and cause cytotoxic effects. Covalent bonding of the polymer to the material matrix is essential to minimize leaching and improve biocompatibility.
High Molecular Weight of Poly(METAC) The molecular weight of the poly(METAC) can influence its cytotoxicity. In some cases, lower molecular weight polymers may exhibit lower toxicity while retaining antimicrobial activity.

Quantitative Data Summary

The following tables summarize quantitative data on the antimicrobial efficacy and cytotoxicity of METAC-based materials.

Table 1: Minimum Inhibitory Concentrations (MICs) of poly(METAC) against various microorganisms. [1]

MicroorganismMIC (µg/mL) - Broth DilutionMIC (µg/mL) - Paper Disc Diffusion
S. aureus (MSSA)123370
S. aureus (MRSA)123370
P. aeruginosa123370
E. coli3703300
B. subtilis123370
C. albicans3701100
S. cerevisiae370>10,000

Table 2: Influence of METAC Concentration in Copolymers on Antimicrobial Activity and Cytotoxicity (Illustrative Data).

METAC Content (%)Antimicrobial Efficacy (e.g., Log Reduction)Cytotoxicity (e.g., % Cell Viability)
0< 1> 95%
52-3~80%
10> 4~60%
20> 6< 40%

Note: The values in Table 2 are illustrative and will vary depending on the specific copolymer, bacterial strain, and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of METAC-based antimicrobial materials.

Protocol 1: Synthesis of a Poly(METAC) Hydrogel via Free-Radical Polymerization

Materials:

  • [2-(methacryloyloxy)ethyl] trimethylammonium chloride (METAC) solution

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide)

  • Initiator (e.g., ammonium persulfate)

  • Deionized water

  • Nitrogen or argon gas

Procedure:

  • Prepare the desired concentrations of METAC, crosslinker, and initiator in deionized water.

  • Transfer the solution to a reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes.

  • Initiate the polymerization by adding the initiator (if not already present) and/or by raising the temperature to the appropriate level for the chosen initiator.

  • Allow the polymerization to proceed for the desired amount of time (typically several hours).

  • After polymerization, the resulting hydrogel should be purified to remove unreacted monomers and other small molecules. This is typically done by swelling the hydrogel in a large volume of deionized water, with frequent water changes, for several days.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Poly(METAC) stock solution of known concentration

  • 96-well microtiter plates (low-protein-binding recommended)

  • Bacterial culture in the logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, or a specialized low-ionic-strength medium)

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare serial two-fold dilutions of the poly(METAC) stock solution in the broth medium across the wells of the 96-well plate.

  • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.

  • Add the bacterial inoculum to each well containing the poly(METAC) dilutions.

  • Include positive controls (wells with bacteria and broth only) and negative controls (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of poly(METAC) at which there is no visible bacterial growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • METAC-based material samples (sterilized)

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of your METAC-based material by incubating it in cell culture medium, or place the material directly in contact with the cells, depending on the desired test configuration.

  • Replace the old medium in the cell plate with the material extracts or add the material to the wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, remove the material/extract and add the MTT solution to each well. Incubate for a few hours to allow viable cells to convert the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to METAC-based antimicrobial materials.

antimicrobial_mechanism cluster_material METAC-based Material cluster_bacterium Bacterial Cell Polymer Poly(METAC) Surface Cationic Quaternary Ammonium Groups (+) Membrane Bacterial Cell Membrane (-) Cationic->Membrane 1. Electrostatic Interaction Cytoplasm Cytoplasm Disruption Membrane Disruption Membrane->Disruption 2. Membrane Perturbation Leakage Cell Lysis Disruption->Leakage 3. Leakage of Cytoplasmic Contents

Caption: Mechanism of action of METAC-based materials.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_testing Efficacy & Safety Testing synthesis Poly(METAC) Synthesis purification Purification synthesis->purification characterization Characterization (FTIR, NMR) purification->characterization antimicrobial Antimicrobial Efficacy (MIC, CFU) characterization->antimicrobial cytotoxicity Cytotoxicity (MTT, ISO 10993) characterization->cytotoxicity stability Stability & Leaching characterization->stability optimization Optimization antimicrobial->optimization cytotoxicity->optimization stability->optimization troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Antimicrobial Efficacy cause1 Low METAC Concentration start->cause1 cause2 Incorrect Assay Method start->cause2 cause3 Material Instability (Leaching) start->cause3 solution1 Increase METAC Content cause1->solution1 solution2 Use Direct Contact Assay cause2->solution2 solution3 Ensure Covalent Immobilization cause3->solution3 end Improved Efficacy solution1->end solution2->end solution3->end

References

Technical Support Center: Stability of METAC in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the stability of a hypothetical compound, "METAC," in aqueous solutions at various pH levels.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the stability assessment of METAC.

Q1: My METAC solution is showing rapid degradation at neutral pH. What could be the cause?

A1: While neutral pH is often considered mild, some compounds are susceptible to base-catalyzed hydrolysis even at pH 7. Investigate the following:

  • Hydrolysis: The ester or amide functional groups in METAC might be susceptible to hydrolysis, which can be catalyzed by hydroxide ions present even in neutral water.

  • Oxidation: Dissolved oxygen in the aqueous solution can lead to oxidative degradation. Consider de-gassing your solvents.

  • Buffer Effects: Certain buffer species can catalyze degradation. Try using a different buffer system at the same pH. For example, phosphate buffers might behave differently than citrate buffers.

Q2: I am observing inconsistent stability results for METAC at the same pH. What should I check?

A2: Inconsistent results often point to variability in experimental conditions. Systematically check the following:

  • pH Meter Calibration: Ensure your pH meter is accurately calibrated before preparing buffers. Even small deviations in pH can significantly impact degradation rates.

  • Temperature Control: Degradation reactions are temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

  • Ionic Strength: The ionic strength of your solution can influence reaction rates. Ensure it is consistent across all experiments by using buffers of the same concentration.

  • Light Exposure: If METAC is photolabile, exposure to ambient light during sample preparation and analysis can cause degradation.[1] Work in a light-controlled environment if necessary.

Q3: Why is my METAC precipitating out of solution at acidic pH?

A3: Precipitation at specific pH values is usually related to the compound's pKa.

  • Ionization State: METAC may have a basic functional group that becomes protonated at acidic pH. The resulting salt form might have lower aqueous solubility compared to the free base.

  • Common Ion Effect: If your acidic buffer contains a counter-ion that forms an insoluble salt with the protonated METAC, precipitation can occur.

Q4: How do I differentiate between hydrolysis and oxidation as the primary degradation pathway?

A4: To distinguish between these pathways, you can perform forced degradation studies under specific conditions:[2][3][4]

  • Hydrolysis Study: Subject METAC solutions to acidic, basic, and neutral pH conditions.

  • Oxidation Study: Expose METAC solution to an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Analysis: Use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to separate and identify the degradation products.[5][6] The mass and fragmentation pattern of the degradants will help elucidate the degradation pathway.

Data Presentation

The following table summarizes hypothetical stability data for METAC in aqueous solutions at 25°C. This data is for illustrative purposes to demonstrate how to present stability data.

pHBuffer SystemDegradation Rate Constant (k, day⁻¹)Half-life (t½, days)% Degradation after 7 days
3.0Citrate0.01546.210.0
5.0Acetate0.005138.63.5
7.0Phosphate0.05013.929.5
9.0Borate0.2502.882.6

Experimental Protocols

Protocol 1: Preparation of METAC Solutions for Stability Testing
  • Buffer Preparation: Prepare buffers of the desired pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, acetate, phosphate, borate) at a fixed concentration (e.g., 50 mM).

  • Stock Solution: Prepare a stock solution of METAC in a suitable solvent (e.g., acetonitrile or methanol) at a high concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the respective aqueous buffers to achieve the final desired concentration for the stability study (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the reaction.

  • Initial Sample: Immediately after preparation, take an aliquot of each solution for time-zero (t=0) analysis.

  • Incubation: Store the remaining solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of METAC) and/or Mass Spectrometry for peak identification.

  • Analysis: At predetermined time points, withdraw aliquots from the incubated solutions, and inject them into the HPLC system.

  • Quantification: Determine the concentration of METAC at each time point by comparing the peak area to a calibration curve.

Mandatory Visualizations

METAC_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis cluster_output Output prep_stock Prepare METAC Stock prep_working Prepare Working Solutions prep_stock->prep_working prep_buffer Prepare pH Buffers prep_buffer->prep_working incubate Incubate at Controlled Temperature & Light prep_working->incubate t=0 sample hplc HPLC Analysis incubate->hplc Time points data Data Analysis hplc->data report Stability Report data->report

Caption: Experimental workflow for assessing METAC stability.

METAC_Degradation_Pathway METAC METAC Deg_A Degradation Product A (Hydrolysis) METAC->Deg_A H₂O / H⁺ or OH⁻ Deg_B Degradation Product B (Oxidation) METAC->Deg_B O₂ / Peroxide Deg_C Degradation Product C (Photodegradation) METAC->Deg_C Light (hν)

Caption: Potential degradation pathways for METAC.

References

Validation & Comparative

A Comparative Guide to Cationic Polymers: Poly(METAC) vs. PEI, PLL, and Chitosan in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research, the choice of a cationic polymer for applications such as gene therapy, drug delivery, and antimicrobial strategies is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the performance of poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride), or poly(METAC), against three other widely used cationic polymers: polyethyleneimine (PEI), poly-L-lysine (PLL), and chitosan. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations to aid in the selection of the most suitable polymer for your research needs.

Gene Delivery: Transfection Efficiency and Cytotoxicity

The ability of cationic polymers to condense and protect nucleic acids, facilitating their entry into cells, is paramount for successful gene delivery. However, this must be balanced with the inherent cytotoxicity of these positively charged macromolecules.

Comparative Performance

Poly(METAC) and its derivatives, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), have emerged as promising alternatives to traditional transfection agents like PEI and PLL.[1] Generally, higher molecular weight cationic polymers exhibit greater transfection efficiency but also increased cytotoxicity.[2]

Table 1: Comparison of Transfection Efficiency of Cationic Polymers

PolymerCell LineTransfection Efficiency (%)N/P Ratio*Reference
poly(METAC) derivative (PDMAEMA) HEK293~4510:1[3]
PEI (25 kDa, branched) HEK293T>303:1 - 4:1[2]
PEI (40 kDa, branched) BHK-21~558:1[2]
PEI (25 kDa, branched) Pig Fetal Fibroblasts323:1[4]
PLL BMSC<10 (nuclear localization)-[5]
Chitosan -Generally lower than PEI-[6]

*N/P ratio refers to the ratio of the nitrogen atoms in the cationic polymer to the phosphate groups in the DNA.

Table 2: Comparison of Cytotoxicity of Cationic Polymers

PolymerCell LineCytotoxicity AssayIC50 (µg/mL)Reference
poly(METAC) derivative (PDMAEMA) HeLa-Minimal toxicity reported[7]
PEI (25 kDa, linear) A431MTT74[8]
PEI (25 kDa, branched) A431MTT37[8]
PEI (25 kDa, branched) HuH-7MTS-[9]
PLL -Generally lower than PEI-[10]
Chitosan -Low toxicity (LD50: 16 g/kg)-[6]
Experimental Protocols

Transfection Efficiency Assay (Reporter Gene Assay)

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Polyplex Formation:

    • Dilute the plasmid DNA (e.g., encoding for a reporter protein like GFP or luciferase) in a serum-free medium.

    • In a separate tube, dilute the cationic polymer to the desired concentration.

    • Add the polymer solution to the DNA solution to achieve the desired N/P ratio, vortex briefly, and incubate at room temperature for 20-30 minutes to allow for complex formation.[11]

  • Transfection: Add the polyplex solution dropwise to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Analysis: After 24-48 hours, assess reporter gene expression. For GFP, this can be done via fluorescence microscopy or flow cytometry. For luciferase, a luciferase assay system is used to measure luminescence. Transfection efficiency is typically expressed as the percentage of cells expressing the reporter gene.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[12]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the cationic polymer.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[1][13]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Gene Delivery Workflow

GeneDeliveryWorkflow cluster_Preparation Polyplex Formation cluster_CellularUptake Cellular Events cluster_IntracellularTrafficking Intracellular Fate DNA Plasmid DNA Mix Mixing & Incubation DNA->Mix Polymer Cationic Polymer (poly(METAC), PEI, PLL, Chitosan) Polymer->Mix Polyplex Polyplex Mix->Polyplex Cell Target Cell Polyplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release DNA Release Escape->Release Nucleus Nucleus Release->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: Workflow of cationic polymer-mediated gene delivery.

Drug Delivery: Loading Capacity and Release Kinetics

Cationic polymers can serve as nanocarriers for therapeutic agents, offering advantages in terms of drug stability, solubility, and controlled release. The efficiency of a drug delivery system is largely determined by its drug loading capacity and release profile.

Comparative Performance

Direct comparative studies on the drug loading and release kinetics of poly(METAC) versus PEI, PLL, and chitosan with the same model drug are limited. However, individual studies provide insights into their potential. Chitosan, for instance, has been extensively studied for drug delivery, with its release kinetics being influenced by its molecular weight and degree of deacetylation.[14][15] Poly(meth)acrylates have also demonstrated the ability to provide sustained drug release.[16][17]

Table 3: Drug Loading and Release Characteristics of Cationic Polymers

PolymerModel DrugDrug Loading Capacity (%)Release ProfileReference
poly(METAC) derivative (PMMA-co-MAA) Doxorubicin0.54 - 6.91Slow, follows Higuchi model[16][17]
PEI-grafted Chitosan Methylene BlueAffected by pH and ionic strengthpH and ionic strength dependent
PLL --Can be modified for stimuli-responsive release[1][3]
Chitosan Ampicillin-Sustained release for >8 days
Chitosan Methotrexate32 - 66Anomalous diffusion

Note: Data are from different studies with varying experimental conditions and may not be directly comparable.

Experimental Protocols

Drug Loading Efficiency Determination

  • Nanoparticle Preparation: Prepare drug-loaded nanoparticles by a suitable method (e.g., nanoprecipitation, ionotropic gelation).

  • Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100

In Vitro Drug Release Study

  • Sample Preparation: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Drug Delivery Mechanism

DrugDeliveryMechanism cluster_Loading Drug Encapsulation cluster_Release Drug Release Drug Drug Molecules Encapsulation Nanoparticle Formation Drug->Encapsulation Polymer Cationic Polymer Polymer->Encapsulation LoadedNP Drug-Loaded Nanoparticle Encapsulation->LoadedNP Target Target Site (e.g., Tumor) LoadedNP->Target Systemic Circulation Release Stimuli-Triggered Release (pH, Temperature, Enzymes) Target->Release FreeDrug Released Drug Release->FreeDrug Effect Therapeutic Effect FreeDrug->Effect

Caption: Mechanism of drug delivery using cationic polymer nanoparticles.

Antimicrobial Activity

The cationic nature of these polymers allows them to interact with and disrupt the negatively charged cell membranes of various microorganisms, making them effective antimicrobial agents.

Comparative Performance

Chitosan is well-known for its broad-spectrum antimicrobial activity.[13][14] Poly(meth)acrylates, including derivatives of poly(METAC), have also demonstrated significant antimicrobial efficacy.

Table 4: Comparison of Antimicrobial Activity (MIC) of Cationic Polymers

PolymerMicroorganismMIC (µg/mL)Reference
poly(METAC) derivative (PDMAEMA) M. smegmatis31.25[16]
poly(METAC) derivative (PDMAEMA) E. coli62.5 - 250[16]
Chitosan S. aureus (MRSA)14.93 (in composite)[14]
Chitosan Nanoparticles S. aureus (MRSA)160[10]
Chitosan Nanoparticles E. coli160[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Preparation of Polymer Solutions: Prepare a series of twofold dilutions of the cationic polymer in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no polymer) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the polymer at which no visible bacterial growth is observed.

Antimicrobial Action Pathway

AntimicrobialAction Polymer Cationic Polymer (Positively Charged) Interaction Electrostatic Interaction Polymer->Interaction Bacteria Bacterial Cell (Negatively Charged Surface) Bacteria->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Cellular Processes Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action of cationic polymers.

Conclusion

The selection of an appropriate cationic polymer is a multifaceted decision that depends on the specific application and desired performance characteristics.

  • Poly(METAC) and its derivatives show promise as effective and potentially less toxic alternatives to PEI for gene delivery. Their antimicrobial properties are also noteworthy.

  • PEI remains a gold standard for high transfection efficiency, particularly the branched, high molecular weight versions, but its cytotoxicity is a significant concern that often requires chemical modification to mitigate.

  • PLL offers a biodegradable option for gene and drug delivery, though its transfection efficiency can be lower than that of PEI. Modifications are often necessary to enhance its performance.

  • Chitosan , a natural and biocompatible polymer, is an excellent candidate for drug delivery and antimicrobial applications, valued for its low toxicity and biodegradability. Its transfection efficiency is generally lower than that of synthetic polymers like PEI.

This guide provides a foundational comparison to aid in your polymer selection process. It is crucial to consult the primary literature and consider the specific experimental context, including cell type, nucleic acid or drug cargo, and desired in vitro or in vivo outcomes, to make the most informed decision for your research.

References

A Comparative Guide to the Mechanical Properties of METAC-Containing Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of hydrogels containing [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) against common alternative hydrogel systems. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed material selection for a range of biomedical applications, including tissue engineering and drug delivery.

Comparative Analysis of Mechanical Properties

The mechanical environment provided by a hydrogel scaffold is a critical determinant of cellular behavior, including adhesion, proliferation, and differentiation. METAC-containing hydrogels, being cationic, offer unique interaction potentials with biological components. Understanding their mechanical performance relative to other hydrogels is therefore essential. The following table summarizes key mechanical properties of METAC-containing hydrogels and popular alternatives such as gelatin methacrylate (GelMA), poly(ethylene glycol) (PEG), and alginate hydrogels. It is important to note that the properties of hydrogels are highly dependent on factors such as polymer concentration, crosslinker density, and measurement conditions.

Hydrogel TypeCompressive Modulus (kPa)Tensile Strength (kPa)Storage Modulus (G') (kPa)Key Features & Considerations
METAC-containing 5 - 35[1]Varies with composition1.92 - 2.5 (MPa)[2]Cationic nature influences cell-material interactions. Mechanical properties can be tuned by copolymerization and crosslinking.
Gelatin Methacrylate (GelMA) 2 - 30+[3]10 - 500+0.2 - 22[4]Contains cell-adhesive RGD sequences. Mechanical properties are tunable by concentration and degree of methacrylation.
Poly(ethylene glycol) (PEG) 10 - 1000+20 - 3500[5]0.055 - 42.9 (MPa)[5]Bio-inert "blank slate" allowing for controlled introduction of bioactive moieties. Wide range of tunable mechanical properties.
Alginate 0.1 - 100+Varies significantly0.01 - 20+Biocompatible and sourced from natural materials. Crosslinked with divalent cations, which can influence stability in physiological media.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of hydrogel mechanical properties. Below are representative protocols for the synthesis and mechanical testing of METAC-containing hydrogels.

Synthesis of METAC-Containing Hydrogels

This protocol describes the free-radical polymerization of a METAC-based hydrogel. The mechanical properties can be tuned by varying the monomer and crosslinker concentrations.

Materials:

  • [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) solution

  • Co-monomer (e.g., 2-hydroxyethyl methacrylate - HEMA)

  • Crosslinker (e.g., N,N'-methylenebis(acrylamide) - BIS)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Molds for hydrogel casting (e.g., cylindrical silicone molds)

Procedure:

  • Prepare a precursor solution by dissolving METAC, HEMA, and BIS in PBS to the desired concentrations.

  • Add the photoinitiator to the precursor solution and mix thoroughly until fully dissolved. A typical concentration is 0.5% (w/v).

  • Pipette the precursor solution into the molds.

  • Expose the molds to UV light (e.g., 365 nm) for a specified duration to initiate photopolymerization. The exposure time will influence the final mechanical properties.

  • After polymerization, carefully remove the hydrogels from the molds.

  • Equilibrate the hydrogels in a large volume of PBS for 24-48 hours to remove any unreacted components and to reach swelling equilibrium.

Mechanical Testing Protocols

Objective: To determine the compressive modulus of the hydrogel.

Equipment:

  • Universal testing machine with a compression platen

  • Load cell appropriate for soft materials (e.g., 10 N)

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height (a 1.5:1 height to diameter ratio is recommended to minimize buckling).[6]

  • Place the hydrated hydrogel sample at the center of the lower compression platen.

  • Apply a compressive load at a constant strain rate (e.g., 10% of the sample height per minute) until a predefined strain (e.g., 20%) is reached.[7]

  • Record the stress-strain data.

  • The compressive modulus is calculated as the slope of the initial linear region of the stress-strain curve (typically between 5-15% strain).[3][8]

Objective: To determine the tensile strength and Young's modulus of the hydrogel.

Equipment:

  • Universal testing machine with grips suitable for soft materials

  • Load cell appropriate for the expected forces

Procedure:

  • Prepare dog-bone shaped hydrogel samples according to ASTM D638 standards, if possible, or rectangular strips of known dimensions.

  • Securely clamp the ends of the hydrated hydrogel sample in the grips of the tensile tester.

  • Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

  • Record the stress-strain data.

  • The tensile strength is the maximum stress the hydrogel can withstand before failure. The Young's modulus is calculated from the initial linear portion of the stress-strain curve.

Objective: To determine the storage modulus (G') and loss modulus (G'') of the hydrogel.

Equipment:

  • Rheometer with a parallel plate geometry

Procedure:

  • Place a cylindrical hydrogel sample of known thickness onto the lower plate of the rheometer.

  • Lower the upper plate to contact the hydrogel and apply a slight compressive force to ensure good contact.

  • Perform a frequency sweep at a constant, small strain (within the linear viscoelastic region, typically 0.1-1%) to measure G' and G'' as a function of frequency.

  • The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component of the hydrogel.[4][9][10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and mechanical characterization of METAC-containing hydrogels.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Mechanical Characterization cluster_analysis Data Analysis & Comparison s1 Prepare Precursor Solution (METAC, Co-monomer, Crosslinker, Photoinitiator) s2 Cast into Molds s1->s2 s3 UV Photopolymerization s2->s3 s4 Equilibration in PBS s3->s4 c1 Compression Testing (Compressive Modulus) s4->c1 c2 Tensile Testing (Tensile Strength, Young's Modulus) s4->c2 c3 Rheological Analysis (Storage & Loss Moduli) s4->c3 a1 Compare Mechanical Properties with Alternative Hydrogels c1->a1 c2->a1 c3->a1 YAP_TAZ_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Stiffness Matrix Stiffness Integrin Integrin Adhesion Stiffness->Integrin Sensed by FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin Actin Cytoskeleton (Stress Fibers) FAK->Actin Promotes RhoA RhoA/ROCK Signaling Actin->RhoA Activates LATS LATS1/2 Kinase RhoA->LATS Inhibits YAP_TAZ_cyto YAP/TAZ (Cytoplasm) (Phosphorylated) LATS->YAP_TAZ_cyto Phosphorylates & Sequesters YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Dephosphorylation & Nuclear Translocation TEAD TEAD Transcription Factors YAP_TAZ_nuc->TEAD Binds to Gene Target Gene Expression (Proliferation, Differentiation) TEAD->Gene Activates

References

A Comparative Analysis of Polymerization Techniques for 2-(Methacryloyloxy)ethyl Trimethylammonium Chloride (METAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined cationic polymers is crucial for a wide range of applications, including gene delivery, drug formulation, and antimicrobial agents. 2-(Methacryloyloxy)ethyl trimethylammonium chloride (METAC) is a key monomer in this field. The choice of polymerization technique significantly impacts the resulting polymer's properties, such as molecular weight, polydispersity, and architecture. This guide provides an objective comparison of three primary polymerization methods for METAC: Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, supported by experimental data and detailed protocols.

Executive Summary

Controlled radical polymerization techniques, namely ATRP and RAFT, offer superior control over the polymer structure of poly(METAC) (PMETAC) compared to conventional free radical polymerization. This control results in polymers with predetermined molecular weights and narrow molecular weight distributions, which are critical for advanced applications. While free radical polymerization is a simpler and often faster method, it typically yields polymers with broad polydispersity. ATRP allows for the synthesis of well-defined PMETAC with low polydispersity, although it requires the use of a metal catalyst which may need to be removed for biomedical applications. RAFT polymerization also provides excellent control over the polymerization of METAC and is a metal-free alternative to ATRP, making it particularly attractive for biological applications.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for each polymerization technique as applied to METAC and similar methacrylate monomers.

Polymerization TechniqueTypical Molecular Weight (Mn, g/mol )Polydispersity Index (PDI or Đ)Monomer ConversionKey AdvantagesKey Disadvantages
Free Radical Polymerization (FRP) Broad range, difficult to controlHigh (> 1.5)Generally highSimple, fast, inexpensive initiatorsPoor control over Mw and PDI, side reactions
Atom Transfer Radical Polymerization (ATRP) Controllable (10,000 - 100,000)[1][2][3]Low (1.1 - 1.3)[1][2][3]High (>90%)[4]Well-defined polymers, controlled architectureRequires metal catalyst, potential toxicity[5]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Controllable, high molecular weights achievable[6][7]Low (1.1 - 1.5)[6]High (>90%)Metal-free, tolerant to various functional groupsRAFT agent can be colored and may require removal

Experimental Protocols

Detailed methodologies for the polymerization of METAC via FRP, ATRP, and RAFT are outlined below. These protocols are based on established procedures for METAC and other methacrylate monomers.

Free Radical Polymerization (FRP) of METAC

Materials:

  • 2-(Methacryloyloxy)ethyl trimethylammonium chloride (METAC) solution (e.g., 80 wt% in water)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Potassium persulfate (KPS))

  • Solvent (e.g., Deionized water)

  • Cross-linking agent (optional, e.g., N,N'-methylenebis(acrylamide))

Procedure:

  • A solution of METAC in deionized water is prepared in a reaction vessel.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • The initiator is dissolved in deionized water and added to the reaction mixture.

  • The reaction is heated to a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time (e.g., 2-24 hours).

  • The polymerization is terminated by cooling the reaction mixture and exposing it to air.

  • The resulting polymer is purified by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization.

Atom Transfer Radical Polymerization (ATRP) of METAC

Materials:

  • METAC

  • Initiator (e.g., Ethyl α-bromoisobutyrate (EBiB))

  • Catalyst (e.g., Copper(I) bromide (CuBr))

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))

  • Solvent (e.g., Methanol, water, or a mixture)[1][2][3]

Procedure:

  • METAC, the solvent, and the ligand are added to a Schlenk flask.[1][2][3]

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • In a separate glovebox or under an inert atmosphere, the CuBr catalyst is added to the flask.

  • The initiator (EBiB) is then added via a degassed syringe.

  • The flask is placed in a thermostatically controlled oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.[1][2][3]

  • Samples are taken periodically to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via GPC).

  • The polymerization is terminated by cooling and exposing the reaction mixture to air, which oxidizes the copper catalyst.

  • The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.

  • The polymer is then isolated by precipitation in a non-solvent (e.g., acetone) and dried under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of METAC

Materials:

  • METAC

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB))

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) (V-501))

  • Solvent (e.g., Water, methanol, or a mixture)

Procedure:

  • METAC, the RAFT agent, and the initiator are dissolved in the chosen solvent in a reaction vessel.

  • The solution is deoxygenated by purging with an inert gas for at least 30 minutes.

  • The vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 70 °C).

  • The polymerization is allowed to proceed for a set time, with samples taken periodically to track conversion and molecular weight progression.

  • The polymerization is quenched by cooling the reaction to room temperature and exposing it to air.

  • The resulting polymer is purified by dialysis against deionized water to remove unreacted components, followed by lyophilization.

Mandatory Visualization

Experimental Workflow for METAC Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer METAC Monomer Deoxygenation Deoxygenation (N2 Purge / Freeze-Pump-Thaw) Monomer->Deoxygenation Solvent Solvent Solvent->Deoxygenation Initiator Initiator/Catalyst/RAFT Agent Initiator->Deoxygenation Polymerization Polymerization (Heating & Stirring) Deoxygenation->Polymerization Termination Termination (Cooling / Air Exposure) Polymerization->Termination Purification Purification (Dialysis / Precipitation) Termination->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: General experimental workflow for the polymerization of METAC.

Comparison of Polymerization Control Mechanisms

G cluster_FRP Free Radical Polymerization (FRP) cluster_ATRP Atom Transfer Radical Polymerization (ATRP) cluster_RAFT Reversible Addition-Fragmentation chain-Transfer (RAFT) FRP_Initiation Initiation FRP_Propagation Propagation FRP_Initiation->FRP_Propagation FRP_Termination Termination (Irreversible) FRP_Propagation->FRP_Termination ATRP_Activation Activation (Dormant -> Active) ATRP_Propagation Propagation ATRP_Activation->ATRP_Propagation ATRP_Deactivation Deactivation (Active -> Dormant) ATRP_Deactivation->ATRP_Activation ATRP_Propagation->ATRP_Deactivation RAFT_Addition Addition RAFT_Fragmentation Fragmentation RAFT_Addition->RAFT_Fragmentation RAFT_Reinitiation Re-initiation RAFT_Fragmentation->RAFT_Reinitiation RAFT_Reinitiation->RAFT_Addition

References

A Comparative Guide to METAC's Flocculation Efficiency in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of METAC ([2-(methacryloyloxy)ethyl] trimethylammonium chloride) based flocculants against other common alternatives in wastewater treatment. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of METAC's performance.

Executive Summary

METAC-based flocculants, particularly when grafted onto natural polymers like lignin, have demonstrated effectiveness in removing organic pollutants from municipal wastewater. This guide compares the performance of lignin-METAC with widely used flocculants such as Polyacrylamide (PAM), Polyaluminum Chloride (PAC), and the bio-flocculant Chitosan. The comparison is based on their efficiency in reducing key wastewater quality parameters like Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), Total Suspended Solids (TSS), and turbidity. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to offer a comprehensive overview.

Data Presentation: Flocculant Performance Comparison

The following table summarizes the flocculation efficiency of METAC-based flocculants and its alternatives based on experimental data from various studies. It is important to note that the wastewater types and experimental conditions may vary between studies, which can influence the results.

FlocculantWastewater TypeParameterRemoval Efficiency (%)Optimal DosageSource
Lignin-METAC Municipal WastewaterCOD17 - 23%65 mg/L[1][2]
TOC51 - 60%Not Specified[1][2]
Polyaluminum Chloride (PAC) Automotive WastewaterCOD70%70 mg/L[3]
TSS98%70 mg/L[3]
Sewage WastewaterTurbidity90%16 mg/L (with 0.04 mg/L PAM)[4]
TSS85%16 mg/L (with 0.04 mg/L PAM)[4]
COD91%16 mg/L (with 0.04 mg/L PAM)[4]
Biodiesel WastewaterSS97%300 mg/L[5]
Color95%300 mg/L[5]
COD75%300 mg/L[5]
Polyacrylamide (PAM) Pulp and Paper Mill WastewaterTurbidity95%5 mg/L[6]
TSS98%5 mg/L[6]
COD93%5 mg/L[6]
Chitosan Textile Industry WastewaterCOD72.5%30 mg/L[7]
Turbidity94.9%30 mg/L[7]
Municipal WastewaterTSS96% (at pH 4)180 mg/L[8]

Experimental Protocols

The most common method for evaluating flocculation efficiency is the Jar Test. The following is a generalized protocol based on the methodologies cited in the reviewed literature.

Generalized Jar Test Protocol for Flocculation Efficiency
  • Preparation of Flocculant Stock Solutions:

    • Prepare stock solutions of the flocculants (e.g., METAC-based polymer, PAC, PAM, Chitosan) at a specific concentration (e.g., 0.1% to 1% w/v) by dissolving a known weight of the flocculant in deionized water.[8]

    • For some flocculants like Chitosan, dissolution may require an acidic medium (e.g., 0.25% v/v acetic acid).[9][10]

  • Wastewater Sample Preparation:

    • Collect representative wastewater samples.

    • Homogenize the samples before use.

    • Measure the initial parameters of the wastewater (e.g., pH, turbidity, COD, TSS).

  • Jar Test Procedure:

    • Place equal volumes of the wastewater sample (e.g., 500 mL or 1 L) into a series of beakers of a jar testing apparatus.[3]

    • If necessary, adjust the initial pH of the wastewater samples using dilute acid (e.g., HCl) or base (e.g., NaOH) to the desired range for the specific flocculant being tested.[3][7]

    • Add varying dosages of the flocculant stock solution to each beaker.[3][6]

    • Rapid Mixing: Immediately after adding the flocculant, subject the samples to a period of rapid mixing (e.g., 150-300 rpm for 1-2 minutes) to ensure uniform dispersion of the flocculant.[5][6]

    • Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-60 rpm for 15-30 minutes) to promote the formation of flocs.[5][6]

    • Sedimentation: Stop the stirring and allow the flocs to settle for a predetermined period (e.g., 30 minutes).[6]

  • Analysis:

    • Carefully collect supernatant samples from each beaker without disturbing the settled sludge.

    • Measure the final parameters (e.g., turbidity, COD, TSS) of the supernatant.

    • Calculate the removal efficiency for each parameter using the following formula:

      • Removal Efficiency (%) = [(Initial Value - Final Value) / Initial Value] x 100

  • Optimization:

    • The optimal dosage is determined as the concentration of the flocculant that provides the highest removal efficiency.[4]

    • The influence of pH can be evaluated by conducting the jar test at different initial pH values.[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized experimental workflow for evaluating flocculation efficiency and a conceptual comparison of the flocculants.

Flocculation_Workflow cluster_prep Preparation cluster_jar_test Jar Test cluster_analysis Analysis Wastewater Wastewater Sample pH_Adjustment pH Adjustment Wastewater->pH_Adjustment Flocculant Flocculant Stock Solution Rapid_Mixing Rapid Mixing (1-2 min @ 150-300 rpm) Flocculant->Rapid_Mixing pH_Adjustment->Rapid_Mixing Slow_Mixing Slow Mixing (15-30 min @ 20-60 rpm) Rapid_Mixing->Slow_Mixing Sedimentation Sedimentation (30 min) Slow_Mixing->Sedimentation Supernatant Supernatant Collection Sedimentation->Supernatant Parameter_Analysis Parameter Analysis (Turbidity, COD, TSS) Supernatant->Parameter_Analysis Efficiency_Calc Efficiency Calculation Parameter_Analysis->Efficiency_Calc

Caption: Generalized experimental workflow for flocculation efficiency evaluation using the Jar Test method.

Flocculant_Comparison cluster_synthetic Synthetic Polymers cluster_inorganic Inorganic Coagulants cluster_natural Natural Polymers Flocculants Flocculant Alternatives METAC METAC-based (e.g., Lignin-METAC) - Effective for TOC removal Flocculants->METAC Cationic monomer PAM Polyacrylamide (PAM) - High efficiency for TSS & COD - Widely used Flocculants->PAM PAC Polyaluminum Chloride (PAC) - Very effective for TSS & Turbidity - Good COD removal Flocculants->PAC Chitosan Chitosan - Biodegradable - Good for Turbidity & COD removal Flocculants->Chitosan

Caption: Conceptual comparison of different flocculant types based on their general characteristics and performance.

References

A Comparative Analysis of the Antimicrobial Spectrum: Poly(METAC) vs. Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among these, cationic polymers have garnered significant attention for their broad-spectrum activity and unique mechanism of action that may circumvent conventional resistance pathways. This guide provides a detailed comparison of the antimicrobial spectrum of a promising cationic polymer, poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) or poly(METAC), with that of traditional antibiotics. This objective analysis is supported by available experimental data to inform future research and development in antimicrobial therapies.

Data Presentation: Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for poly(METAC) and several classes of traditional antibiotics against a range of common pathogens.

Disclaimer: The MIC values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as the specific strains, inoculum size, and testing methodology (e.g., broth microdilution, agar dilution) can influence the results. For a definitive comparison, side-by-side testing under identical conditions is recommended.

Table 1: Minimum Inhibitory Concentrations (MIC) of Poly(METAC) Against Various Microorganisms

MicroorganismGram StainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)Gram-positive123[1]
Staphylococcus aureus (MRSA)Gram-positive123[1]
Bacillus subtilisGram-positive123[1]
Escherichia coliGram-negative370[1]
Pseudomonas aeruginosaGram-negative123[1]
Candida albicansFungus370[1]
Saccharomyces cerevisiaeFungus370[1]

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Traditional Antibiotics

Antibiotic ClassAntibioticTarget MicroorganismMIC Range (µg/mL)
GlycopeptideVancomycinStaphylococcus aureus (MRSA)0.5 - 2
FluoroquinoloneCiprofloxacinPseudomonas aeruginosa0.25 - 1
Beta-LactamPenicillin GEscherichia coli>1024
AminoglycosideGentamicinPseudomonas aeruginosa1 - 4

Mechanisms of Antimicrobial Action: A Visual Comparison

The fundamental difference in the antimicrobial activity of poly(METAC) and traditional antibiotics lies in their mechanism of action. Poly(METAC) employs a rapid, physical disruption of the cell membrane, while traditional antibiotics typically inhibit specific metabolic pathways.

Poly(METAC): Membrane Disruption Pathway

Poly(METAC) is a cationic polymer that carries a high density of positive charges. This leads to a strong electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction triggers a cascade of events leading to cell death.

polyMETAC_mechanism cluster_polyMETAC Poly(METAC) Action pMETAC Positively Charged Poly(METAC) Membrane Negatively Charged Bacterial Membrane pMETAC->Membrane Attraction Adsorption Electrostatic Adsorption Membrane->Adsorption Insertion Hydrophobic Chain Insertion Adsorption->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of poly(METAC) antimicrobial action.

Traditional Antibiotics: Targeted Inhibition Pathways

Traditional antibiotics have highly specific molecular targets within the bacterial cell. Their action is often enzymatic, inhibiting critical processes required for bacterial survival and replication.

Beta-Lactam Antibiotics (e.g., Penicillin)

Beta-lactams inhibit the formation of the peptidoglycan layer that forms the bacterial cell wall.

beta_lactam_mechanism cluster_beta_lactam Beta-Lactam Action BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binding Covalent Binding PBP->Binding Inhibition Inhibition of Transpeptidation Binding->Inhibition CellWall Weakened Cell Wall Inhibition->CellWall Lysis Cell Lysis & Death CellWall->Lysis fluoroquinolone_mechanism cluster_fluoroquinolone Fluoroquinolone Action Fluoroquinolone Fluoroquinolone Antibiotic Enzymes DNA Gyrase & Topoisomerase IV Fluoroquinolone->Enzymes Complex Formation of Drug-Enzyme-DNA Complex Enzymes->Complex Inhibition Inhibition of DNA Replication & Repair Complex->Inhibition StrandBreaks Double-Strand DNA Breaks Inhibition->StrandBreaks Death Cell Death StrandBreaks->Death broth_microdilution_workflow cluster_workflow Broth Microdilution Workflow Start Start PrepareAntimicrobial Prepare Serial Dilutions of Antimicrobial Agent Start->PrepareAntimicrobial PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepareAntimicrobial->PrepareInoculum Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension PrepareInoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC MIC = Lowest Concentration with No Visible Growth ReadResults->DetermineMIC End End DetermineMIC->End disk_diffusion_workflow cluster_workflow Disk Diffusion Workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculateAgar Evenly Inoculate a Mueller-Hinton Agar Plate PrepareInoculum->InoculateAgar PlaceDisks Place Antimicrobial-Impregnated Disks on the Agar Surface InoculateAgar->PlaceDisks Incubate Incubate at 35-37°C for 16-20 hours PlaceDisks->Incubate MeasureZones Measure the Diameter of the Zones of Inhibition (mm) Incubate->MeasureZones InterpretResults Interpret as Susceptible, Intermediate, or Resistant based on Breakpoints MeasureZones->InterpretResults End End InterpretResults->End

References

A Researcher's Guide to Degree of Conversion Analysis in METAC Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the degree of conversion (DC) in polymerization is critical for ensuring the efficacy, safety, and batch-to-batch consistency of novel materials. This guide provides a comparative analysis of methods to determine the degree of conversion in the polymerization of 2-(methacryloyloxy)ethyl trimethylammonium chloride (METAC), a widely used cationic monomer in biomedical applications. We will explore common analytical techniques, compare the conversion rates of METAC with relevant alternatives, and provide detailed experimental protocols.

Comparing METAC and Its Alternatives

METAC is favored for its cationic nature, which facilitates interactions with biological molecules, making it ideal for applications like gene delivery and hydrogel formation. However, its polymerization efficiency can be influenced by various factors. Understanding its performance relative to other monomers is crucial for material selection.

Here, we compare the degree of conversion of METAC with two common alternatives: 2-hydroxyethyl methacrylate (HEMA), a neutral hydrophilic monomer, and N-isopropylacrylamide (NIPAM), a temperature-responsive monomer.

MonomerPolymerization MethodInitiatorSolventTemperature (°C)Time (h)Degree of Conversion (%)Reference
METAC SARA ATRPCu(0)/Cu(II)Br₂/Me₆TRENWater251~58-62[1]
METAC AGET ATRPAscorbic Acid/Cu(II)Br₂/Me₆TRENWater251>90[1]
METAC Free Radical PolymerizationAPSWater505~114.5 (grafting ratio)[2]
HEMA Bulk PhotopolymerizationDarocur 1173-Ambient->95[3]
HEMA Bulk PolymerizationAIBN-601~40[4]
NIPAM RAFT PolymerizationAIBN1,4-dioxane6024~72[5][6]

Key Analytical Techniques for Determining Degree of Conversion

The two most prevalent and reliable techniques for quantifying the degree of conversion in polymerization reactions are Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and widely used technique for monitoring the disappearance of monomer double bonds during polymerization.[7] The degree of conversion is calculated by tracking the decrease in the characteristic vibrational band of the methacrylate C=C bond.

  • Sample Preparation:

    • For liquid monomers, a small drop is placed between two KBr pellets or on an Attenuated Total Reflectance (ATR) crystal.

    • For solid polymers, the sample can be ground with KBr powder and pressed into a pellet.

  • Acquire Initial Spectrum (Uncured):

    • Record the FTIR spectrum of the unpolymerized monomer. The crucial peak to observe for methacrylates is the aliphatic C=C stretching vibration, typically found around 1638 cm⁻¹.

    • An internal standard peak, which does not change during polymerization, is also identified. Common internal standards include the aromatic C-C stretching vibration at ~1608 cm⁻¹ (if an aromatic co-monomer is present) or the carbonyl C=O stretching vibration at ~1715-1720 cm⁻¹.[7]

  • Initiate Polymerization:

    • The polymerization is initiated according to the specific experimental design (e.g., by adding an initiator, exposure to UV light).

  • Acquire Spectra During Polymerization (Cured):

    • FTIR spectra are recorded at various time points during the polymerization process.

  • Calculation of Degree of Conversion (DC):

    • The degree of conversion is calculated using the following formula, based on the ratio of the absorbance of the C=C peak to the internal standard peak before and after polymerization:

    DC (%) = [1 - ( (Abs C=C / Abs Standard)cured / (Abs C=C / Abs Standard)uncured )] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is another highly accurate method for determining the degree of conversion. It works by quantifying the disappearance of protons associated with the monomer's vinyl group as it is converted into the polymer backbone.[8]

  • Sample Preparation:

    • A known amount of the reaction mixture (monomer, initiator, solvent) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃).

    • An internal standard with a known concentration and a distinct NMR signal that does not overlap with the monomer or polymer signals is added. Common internal standards include dimethylformamide (DMF) or 1,3,5-trioxane.

  • Acquire Initial Spectrum (t=0):

    • A ¹H NMR spectrum is recorded before initiating the polymerization.

    • The integral of a characteristic monomer vinyl proton peak (for methacrylates, typically in the range of 5.5-6.5 ppm) is measured relative to the integral of the internal standard.

  • Initiate Polymerization:

    • The polymerization is initiated.

  • Acquire Spectra at Different Time Points:

    • Samples are taken from the reaction mixture at various times, and their ¹H NMR spectra are recorded.

  • Calculation of Monomer Conversion:

    • The conversion is calculated by comparing the integral of the monomer peak at a given time (I_monomer,t) to its initial integral (I_monomer,0), both normalized against the integral of the internal standard (I_standard).

    Conversion (%) = [1 - ( (I_monomer,t / I_standard) / (I_monomer,0 / I_standard) )] x 100

Visualizing the Workflow

To better illustrate the process of determining the degree of conversion, the following diagrams outline the experimental workflows for both FTIR and NMR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_calc Calculation prep Prepare Monomer Sample (e.g., on ATR crystal) spec_uncured Acquire Uncured Spectrum prep->spec_uncured initiate Initiate Polymerization spec_uncured->initiate spec_cured Acquire Cured Spectrum initiate->spec_cured calc Calculate Degree of Conversion spec_cured->calc

Caption: Experimental workflow for determining the degree of conversion using FTIR spectroscopy.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_calc_nmr Calculation prep_nmr Prepare NMR Sample (Monomer + Internal Standard in Deuterated Solvent) spec_initial Acquire Initial Spectrum (t=0) prep_nmr->spec_initial initiate_nmr Initiate Polymerization spec_initial->initiate_nmr spec_timed Acquire Spectra at Time (t) initiate_nmr->spec_timed calc_nmr Calculate Monomer Conversion spec_timed->calc_nmr

Caption: Experimental workflow for determining monomer conversion using NMR spectroscopy.

By leveraging these standardized methods and comparative data, researchers can make informed decisions in the development and optimization of polymer-based materials for a wide range of biomedical and pharmaceutical applications.

References

Bond Strength of METAC-Based Adhesives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive system is critical for the success and longevity of dental restorations and bonded assemblies. This guide provides a comprehensive comparison of the bond strength of adhesives containing the functional monomer 4-Methacryloxyethyl trimellitate anhydride (4-META), commonly referred to as METAC-based adhesives, with other contemporary dental adhesives. The data presented is compiled from various in vitro studies to offer a clear, evidence-based overview of their performance.

METAC-based adhesives are known for their ability to promote adhesion to tooth structure and various dental alloys. The anhydride group in the 4-META monomer is believed to react with water to form dicarboxylic acid, which can chelate with calcium in the tooth structure, while the methacrylate group copolymerizes with the resin matrix. This dual chemical action contributes to the formation of a durable bond.

Comparative Bond Strength Data

The following tables summarize the bond strength of METAC-based adhesives in comparison to other adhesive systems, as measured by shear bond strength (SBS), microtensile bond strength (μTBS), and push-out bond strength tests. These tests are standard laboratory methods for evaluating the adhesive potential of dental materials.

Table 1: Shear Bond Strength (SBS) Comparison

Adhesive SystemTypeSubstrateMean SBS (MPa)Standard Deviation (SD)
Super-Bond C&B METAC-based Bovine Dentin7.102.70
Panavia FResin CementBovine Dentin9.322.40
Clearfil SE Bond METAC-based (MDP & HEMA) Primary Dentin92.8748.63
Single Bond 2Etch-and-RinsePrimary Dentin44.7632.49
Go Bond SDIOne-step Self-EtchPrimary Dentin18.5514.08
G-Premio BondUniversalPrimary Dentin22.657.74
4-META Adhesive METAC-based Amalgam16.14 ( kg/cm ²)-
4-META Adhesive METAC-based Dentin9.07 ( kg/cm ²)-

Data compiled from multiple sources.[1][2][3]

Table 2: Microtensile Bond Strength (μTBS) Comparison

Adhesive SystemTypeSubstrateMean μTBS (MPa)Standard Deviation (SD)
Clearfil S3 Bond METAC-based (MDP & HEMA) Enamel7.114.23
Clearfil S3 Bond METAC-based (MDP & HEMA) Dentin7.888.83
G-Premio BondUniversalEnamel11.798.27
G-Premio BondUniversalDentin17.559.47
Single BondEtch-and-RinseEnamel15.5910.66
Single BondEtch-and-RinseDentin17.1910.09

Data compiled from a comparative study on three adhesive systems.[4]

Table 3: Push-out Bond Strength Comparison of Luting Cements

Luting CementTypeSubstrateMean Push-out Strength (MPa)Standard Deviation (SD)
Super-Bond C&B METAC-based Radicular Dentin14.62.9
Panavia F 2.0Resin CementRadicular Dentin8.83.6
RelyX UnicemSelf-Adhesive CementRadicular Dentin12.43.3

Data from a study on endodontic post bonding.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding how the bond strength data was obtained.

Shear Bond Strength (SBS) Testing Protocol

This protocol is a standard method for determining the adhesive strength of a material to a flat substrate.

  • Substrate Preparation: Extracted human or bovine teeth are sectioned to expose a flat enamel or dentin surface. The surface is then ground with silicon carbide paper (e.g., 600-grit) under water cooling to create a standardized smear layer.

  • Specimen Mounting: The prepared tooth is embedded in an acrylic resin block with the exposed bonding surface parallel to the base.

  • Adhesive Application: The adhesive system being tested is applied to the prepared tooth surface according to the manufacturer's instructions.

  • Composite Buildup: A cylindrical mold (e.g., 2.38 mm in diameter) is placed over the adhesive-coated surface and filled with a resin composite material. The composite is then light-cured.

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Testing: The specimen is mounted in a universal testing machine. A shear force is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.

  • Data Calculation: The shear bond strength is calculated in Megapascals (MPa) by dividing the peak load at failure (in Newtons) by the bonded surface area (in mm²).

Microtensile Bond Strength (μTBS) Testing Protocol

This method is used to measure the tensile bond strength of an adhesive to a substrate and is particularly useful for evaluating adhesion to small or irregular surfaces.

  • Tooth Preparation: The occlusal enamel of an extracted molar is removed to expose a flat dentin surface.

  • Adhesive and Composite Application: The adhesive system is applied to the dentin surface, followed by the incremental buildup of a resin composite crown to a height of approximately 5 mm. Each increment is light-cured.

  • Specimen Sectioning: The restored tooth is sectioned into multiple slabs (approximately 0.9 mm thick) perpendicular to the bonded interface using a low-speed diamond saw under water cooling.

  • Beam Preparation: Each slab is further sectioned to produce rectangular beams with a cross-sectional area of approximately 0.8 mm².

  • Testing: Each beam is attached to a testing jig using a cyanoacrylate adhesive and subjected to a tensile load in a universal testing machine at a crosshead speed of 1 mm/min until fracture.

  • Data Calculation: The μTBS is calculated in MPa by dividing the load at failure (N) by the cross-sectional area of the bonded interface (mm²).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the bond strength testing procedures.

ShearBondStrengthWorkflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis Tooth Tooth Selection (Human/Bovine) Sectioning Sectioning to Expose Dentin/Enamel Tooth->Sectioning Grinding Grinding (600-grit SiC) Sectioning->Grinding Mounting Mounting in Acrylic Grinding->Mounting AdhesiveApp Adhesive Application Mounting->AdhesiveApp CompositeBuildup Composite Buildup in Mold AdhesiveApp->CompositeBuildup Curing Light Curing CompositeBuildup->Curing Storage Storage (37°C Water, 24h) Curing->Storage ShearTest Shear Force Application (Universal Testing Machine) Storage->ShearTest DataCalc Data Calculation (MPa) ShearTest->DataCalc

Caption: Workflow for Shear Bond Strength (SBS) Testing.

MicrotensileBondStrengthWorkflow cluster_prep Specimen Preparation cluster_bonding Restoration Buildup cluster_sectioning Beam Preparation cluster_testing Testing & Analysis Tooth Molar Selection OcclusalPrep Occlusal Surface Preparation Tooth->OcclusalPrep AdhesiveApp Adhesive Application OcclusalPrep->AdhesiveApp CompositeBuildup Incremental Composite Buildup (5mm) AdhesiveApp->CompositeBuildup SlabSection Section into Slabs (~0.9mm thick) CompositeBuildup->SlabSection BeamSection Section into Beams (~0.8mm²) SlabSection->BeamSection TensileTest Tensile Load Application (Universal Testing Machine) BeamSection->TensileTest DataCalc Data Calculation (MPa) TensileTest->DataCalc

References

Safety Operating Guide

Proper Disposal of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium salt and a methacrylate derivative commonly used in various research and development applications. Due to its hazardous properties, including being harmful if swallowed, causing skin and serious eye irritation, and potential for causing allergic skin reactions, proper handling and disposal are paramount to ensure personnel safety and environmental protection.[1][2] This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound.

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to be fully aware of the chemical's hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: Wear a lab coat or a chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the laboratory.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All materials used for cleanup should be treated as hazardous waste.

  • Reporting: For spills of a significant volume, follow your institution's spill reporting procedures. While a specific Reportable Quantity (RQ) under the EPA's CERCLA is not established for this compound, any uncontained release should be reported to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not discharge this chemical down the drain or dispose of it in regular trash.

  • Waste Collection:

    • Collect waste containing this compound in a dedicated, compatible, and sealable hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Do not mix with incompatible waste streams.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment is recommended to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is full, or in accordance with your laboratory's waste accumulation timelines, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

    • The recommended final disposal method is typically incineration at an approved industrial combustion plant.[3]

  • Empty Container Disposal:

    • Empty containers that held this compound must also be disposed of as hazardous waste.

    • Alternatively, containers can be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's guidelines.[4]

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValue / GuidelineSource / Comment
Oral Toxicity (LD50, Rat) > 2000 - < 5000 mg/kg[5]
Dermal Toxicity (LD50, Rat) > 2000 mg/kg[5]
Reportable Quantity (RQ) Not specifically listedIn the absence of a specific listing, spills should be reported to institutional EHS.
pH for Neutralization 6.0 - 8.0General guideline for quaternary ammonium compound waste before collection.
Drain Disposal ProhibitedDue to its hazards and potential environmental impact.

Experimental Protocol: Neutralization of Quaternary Ammonium Compound Waste

For dilute aqueous waste streams of quaternary ammonium compounds, a neutralization step can be performed to reduce the hazard before collection as hazardous waste. This protocol is adapted from general procedures for quaternary ammonium compounds.

Objective: To neutralize dilute aqueous waste of this compound to a pH between 6.0 and 8.0.

Materials:

  • Dilute aqueous waste of this compound

  • Weak acid (e.g., 5% citric acid solution) or weak base (e.g., sodium bicarbonate solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Stir plate and stir bar

  • Designated hazardous waste container

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution (if necessary): If the waste is concentrated, slowly dilute it with a large volume of water in a suitable container to reduce reactivity.

  • pH Measurement: Place the container on a stir plate and begin gentle stirring. Measure the initial pH of the solution using a pH strip or meter. Quaternary ammonium chloride solutions are typically near neutral but can be slightly acidic or basic depending on the formulation.

  • Neutralization:

    • If the solution is acidic (pH < 6.0), slowly add a weak base (e.g., sodium bicarbonate solution) dropwise while continuously monitoring the pH.

    • If the solution is alkaline (pH > 8.0), slowly add a weak acid (e.g., 5% citric acid solution) dropwise while continuously monitoring the pH.

  • Final pH Check: Continue the addition of the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to the designated hazardous waste container.

  • Labeling: Ensure the hazardous waste container is properly labeled with all components of the neutralized solution.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound cluster_start Start cluster_waste_type Identify Waste Type cluster_spill_management Spill Management cluster_routine_disposal Routine Disposal start Chemical Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain and absorb spill with inert material is_spill->contain_spill Yes collect_waste Collect in labeled hazardous waste container is_spill->collect_waste No collect_spill Collect in labeled hazardous waste container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate report_spill Report to EHS decontaminate->report_spill ehs_pickup Arrange for EHS pickup report_spill->ehs_pickup is_dilute_aq Is it a dilute aqueous solution? collect_waste->is_dilute_aq neutralize Neutralize to pH 6-8 (See Protocol) is_dilute_aq->neutralize Yes store_waste Store in designated area is_dilute_aq->store_waste No neutralize->store_waste store_waste->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to safely handling this compound, ensuring operational integrity and laboratory safety.

This compound is a quaternary ammonium compound that requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation

  • May cause an allergic skin reaction

Adherence to the following PPE and handling protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Selection

A thorough hazard assessment should be conducted for any new or modified procedure involving this chemical to ensure the selected PPE provides adequate protection.[2] The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Type Material/Standard Operational Guidance
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for splash protection. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.[3]Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, torn, or punctured. For tasks with a high risk of splash, consider double-gloving. Do not reuse disposable gloves.
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 compliantChemical splash goggles are mandatory.[4] A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[5]
Body Laboratory Coat or Chemical-Resistant ApronCotton or a cotton/poly blend lab coat for minimal exposure risk. A chemical-resistant apron or suit should be used for procedures with a higher splash potential.[4][6]Lab coats should be fully buttoned with sleeves rolled down.[5] Remove lab coats before leaving the laboratory. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Respiratory NIOSH-approved Respirator (as needed)Varies based on exposure assessmentA respirator is required if there is a risk of inhaling aerosols or if work is performed in a poorly ventilated area.[5] Use requires a formal respiratory protection program, including medical evaluation and fit testing.

Operational and Disposal Plans

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when there is a potential for aerosol generation.

Experimental Protocol: PPE Donning and Doffing

Proper donning and doffing of PPE are critical to prevent contamination. The following procedures should be strictly followed.

Donning (Putting On) PPE:

  • Lab Coat/Gown: Put on a clean lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check to ensure it is fitted correctly.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) PPE: The principle of doffing is to touch the potentially contaminated outside of the PPE as little as possible.

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in the appropriate waste container.

  • Face Shield/Goggles: Remove from the back of the head by lifting the strap. Avoid touching the front surface. Place in a designated area for decontamination or disposal.

  • Lab Coat/Gown: Unfasten the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold it with the contaminated side inward. Place it in a designated container for laundry or disposal.

  • Respirator (if used): Remove the respirator from the back of your head.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan for Contaminated PPE

PPE contaminated with this compound must be handled as hazardous waste.[1]

  • Segregation: Do not mix contaminated PPE with general waste.[1]

  • Containment: Place all contaminated disposable PPE (gloves, gowns, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Disposal: The sealed container must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal of contaminated materials.

PPE_Workflow cluster_prep Preparation cluster_ops Operation cluster_disposal Disposal & Post-Operation start Start: New Procedure Identified risk_assessment 1. Conduct Hazard Assessment (Review SDS, identify risks) start->risk_assessment select_ppe 2. Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) risk_assessment->select_ppe don_ppe 3. Don PPE (Correct Sequence) select_ppe->don_ppe handle_chemical 4. Handle Chemical (In Fume Hood) don_ppe->handle_chemical doff_ppe 5. Doff PPE (Avoid Contamination) handle_chemical->doff_ppe emergency Emergency Response (First Aid, Spill Cleanup) handle_chemical->emergency dispose_ppe 6. Dispose of Contaminated PPE (Hazardous Waste) doff_ppe->dispose_ppe hand_hygiene 7. Perform Hand Hygiene dispose_ppe->hand_hygiene end End: Procedure Complete hand_hygiene->end emergency->doff_ppe

Caption: PPE workflow from hazard assessment to disposal.

References

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